molecular formula C3H5BrO B165879 Bromoacetone CAS No. 598-31-2

Bromoacetone

Cat. No.: B165879
CAS No.: 598-31-2
M. Wt: 136.98 g/mol
InChI Key: VQFAIAKCILWQPZ-UHFFFAOYSA-N
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Description

Bromoacetone (CAS 598-31-2) is an organobromine compound with the formula CH₃COCH₂Br. It is a colorless liquid, though impure samples can appear yellow or brown, and it is a known lachrymatory agent . This compound is a versatile reagent and alkylating agent in organic synthesis, serving as a key building block for various heterocycles and pharmaceuticals . Its research value is demonstrated in the synthesis of acyclovir analogs and other nucleoside derivatives, where it is used to introduce the acetonyl group . Beyond the lab, this compound has environmental relevance; it has been identified as a naturally occurring emission from saline lakes and soils, where it forms through halogenation reactions in the aqueous phase . Historically, it was used as a chemical weapon . The compound must be handled with care, as it is a flammable liquid and poses serious health hazards, including being fatal if inhaled and causing severe skin and eye irritation . It is typically stabilized with additives like magnesium oxide to prevent decomposition . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

1-bromopropan-2-one
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InChI

InChI=1S/C3H5BrO/c1-3(5)2-4/h2H2,1H3
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InChI Key

VQFAIAKCILWQPZ-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)CBr
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Molecular Formula

C3H5BrO
Record name BROMOACETONE
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DSSTOX Substance ID

DTXSID6060507
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Molecular Weight

136.98 g/mol
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Physical Description

Bromoacetone appears as a clear colorless liquid turning violet on standing, even in the absence of air, and decomposing to a black resinous mass on long standing. Denser than water and poorly soluble in water. Hence sinks in water. A violent lachrymator--low concentrations are very irritating to the eyes; high concentrations or prolonged exposure at lower concentrations may have adverse health effects. Very toxic by inhalation. Contact with the liquid causes painful burns. Used as a chemical war gas., Colorless liquid that turns violet and then black on standing; [CAMEO], COLOURLESS LIQUID. TURNS VIOLET ON EXPOSURE TO LIGHT.
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Boiling Point

277 °F at 760 mmHg (USCG, 1999), 138 °C, BP: 63.5 to 64 °C at 50 mm Hg, BP: 31.5 °C at 8 mm Hg, Partial decomposition at boiling point: 136 °C, 137 °C
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Flash Point

124 °F (USCG, 1999), 51.1 °C
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Solubility

Soluble in ethanol, ether, and acetone, Solubility in water: poor
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Density

1.634 at 73.4 °F (USCG, 1999) - Denser than water; will sink, 1.634 g/cu cm at 23 °C, Relative density (water = 1): 1.63
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Vapor Density

4.75 (Air = 1)
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Vapor Pressure

90.0 [mmHg], 9 mm Hg at 20 °C, Vapor pressure, kPa at 20 °C: 1.1
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Color/Form

Colorless liquid; rapidly becomes violet even in absence of air

CAS No.

598-31-2
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Melting Point

-33.7 °F (USCG, 1999), -36.5 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Bromoacetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromoacetone (CH₃COCH₂Br) is a versatile bifunctional reagent widely employed in organic synthesis. This technical guide provides a comprehensive overview of its chemical properties, structure, and reactivity. Key applications, particularly in the synthesis of heterocyclic compounds relevant to drug discovery, are discussed in detail. This document includes tabulated quantitative data, detailed experimental protocols for its synthesis and a representative reaction, and mechanistic diagrams to facilitate a deeper understanding of its chemical behavior.

Chemical Structure and Properties

This compound is an α-haloketone, a class of compounds characterized by a halogen atom positioned on the carbon adjacent to a carbonyl group. This arrangement confers a unique reactivity profile, with the bromine atom being highly susceptible to nucleophilic substitution and the carbonyl group participating in a variety of classical ketone reactions.

Physical and Chemical Properties

Quantitative data for this compound are summarized in the tables below for easy reference.

Table 1: Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₃H₅BrO[1]
Molecular Weight 136.98 g/mol [1]
Appearance Colorless to yellowish liquid; turns violet on standing[1]
Melting Point -36.5 °C[1]
Boiling Point 137-138 °C at 760 mmHg[1]
Density 1.634 g/cm³ at 20 °C[1]
Refractive Index (n_D) 1.4697 at 15 °C
Flash Point 51 °C (124 °F)[1]
Vapor Pressure 9 mmHg at 20 °C

Table 2: Solubility and Spectroscopic Data of this compound

PropertyDetailsReference(s)
Solubility Soluble in acetone, ethanol, ether, and benzene. Slightly soluble in water.
¹H NMR (CDCl₃, 400 MHz) δ 2.37 (s, 3H, CH₃), δ 3.97 (s, 2H, CH₂Br)[2]
IR (liquid film) ~1720 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (C-Br stretch)[3]
Mass Spectrum (EI) m/z 136/138 (M⁺, Br isotopes), 93/95 ([M-CH₃CO]⁺), 43 (CH₃CO⁺, base peak)[4]

Synthesis and Purification

This compound is typically synthesized by the acid-catalyzed bromination of acetone. The reaction proceeds through an enol or enolate intermediate, which then undergoes electrophilic attack by bromine. Careful control of reaction conditions is necessary to minimize the formation of polybrominated byproducts.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from Organic Syntheses, Coll. Vol. 2, p.88 (1943).[5]

Materials:

  • Acetone (500 cc, c.p.)

  • Glacial acetic acid (372 cc)

  • Bromine (354 cc, 7.3 moles)

  • Anhydrous sodium carbonate

  • Anhydrous calcium chloride

  • Water

Procedure:

  • In a 5-L three-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 1.6 L of water, 500 cc of acetone, and 372 cc of glacial acetic acid.

  • Heat the mixture in a water bath to 70–80 °C, such that the internal temperature is approximately 65 °C.

  • Slowly add 354 cc of bromine through the dropping funnel over a period of 1-2 hours. Regulate the addition to prevent the accumulation of unreacted bromine.

  • Continue stirring until the solution is decolorized, which typically takes about 20 minutes after the bromine addition is complete.

  • Cool the reaction mixture to 10 °C and neutralize it with solid anhydrous sodium carbonate until it is neutral to Congo red.

  • Separate the resulting oil using a separatory funnel and dry it with anhydrous calcium chloride.

  • Fractionally distill the dried oil under reduced pressure. Collect the fraction boiling at 38–48 °C/13 mm Hg. For a purer product, refractionate and collect the fraction boiling at 40–42 °C/13 mm Hg.

Yield: 400–480 g (43–51% of the theoretical amount).

SynthesisWorkflow Workflow for this compound Synthesis A 1. Mix Acetone, Acetic Acid, and Water B 2. Heat to 65°C A->B C 3. Add Bromine B->C D 4. Stir until Decolorized C->D E 5. Cool and Neutralize D->E F 6. Separate and Dry Oil E->F G 7. Fractional Distillation F->G H This compound G->H

Workflow for this compound Synthesis

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from its ability to act as a potent electrophile at the α-carbon, readily undergoing Sₙ2 reactions with a wide range of nucleophiles. This reactivity is central to its use in constructing various heterocyclic systems, many of which are scaffolds for biologically active molecules.

Hantzsch Thiazole Synthesis

A prominent application of this compound is in the Hantzsch thiazole synthesis, a classic method for preparing thiazole derivatives. The reaction involves the condensation of an α-haloketone (this compound) with a thioamide (e.g., thiourea).

Mechanism:

  • Nucleophilic Attack: The sulfur atom of thiourea acts as a nucleophile and attacks the electrophilic α-carbon of this compound, displacing the bromide ion.

  • Cyclization: The nitrogen atom of the resulting intermediate attacks the carbonyl carbon.

  • Dehydration: The tetrahedral intermediate eliminates a molecule of water to form the aromatic thiazole ring.

HantzschMechanism Hantzsch Thiazole Synthesis Mechanism This compound This compound Intermediate1 S-Alkylation Intermediate This compound->Intermediate1 Nucleophilic Attack by S Thiourea Thiourea Thiourea->Intermediate1 Intermediate2 Hydroxythiazoline Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Thiazole 2-Amino-4-methylthiazole Intermediate2->Thiazole Dehydration

Hantzsch Thiazole Synthesis Mechanism
Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-methylthiazole

This protocol is adapted from a standard procedure for the Hantzsch synthesis.[6]

Materials:

  • This compound (1 mole)

  • Thiourea (1 mole)

  • Ethanol

  • Sodium bicarbonate solution

Procedure:

  • Dissolve thiourea (1 mole) in ethanol in a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer.

  • Slowly add this compound (1 mole) to the solution.

  • Heat the reaction mixture to reflux for 2-3 hours.

  • Cool the mixture to room temperature and then pour it into a beaker containing a saturated sodium bicarbonate solution to neutralize the hydrobromic acid formed.

  • Collect the precipitated solid by vacuum filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2-amino-4-methylthiazole.

Role in the Synthesis of Bioactive Molecules

While direct incorporation of this compound into final drug structures is uncommon due to its reactivity and toxicity, it serves as a crucial building block for synthesizing heterocyclic cores found in various pharmaceuticals. The thiazole ring, for instance, is a privileged scaffold in medicinal chemistry, appearing in a wide array of drugs with diverse therapeutic applications. However, specific examples of blockbuster drugs synthesized directly from this compound are not readily found in public literature, likely due to the proprietary nature of drug manufacturing processes. Its utility lies more in the early-stage synthesis and derivatization of compound libraries for drug discovery.

Spectroscopic Analysis

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is relatively simple and characteristic.[2]

  • A singlet at approximately 2.37 ppm is assigned to the three protons of the methyl group (CH₃). The chemical shift is in the expected region for a methyl ketone.

  • A singlet at approximately 3.97 ppm is assigned to the two protons of the bromomethyl group (CH₂Br). The downfield shift is due to the deshielding effect of the adjacent electronegative bromine atom and the carbonyl group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays key absorptions that confirm its functional groups.[3]

  • A strong, sharp absorption band around 1720 cm⁻¹ is characteristic of the C=O stretching vibration of a ketone.

  • An absorption in the region of 1250 cm⁻¹ can be attributed to the C-Br stretching vibration.

  • C-H stretching and bending vibrations are also present in their expected regions.

Mass Spectrometry

The electron ionization (EI) mass spectrum of this compound shows a characteristic fragmentation pattern.[4]

  • The molecular ion peak appears as a doublet at m/z 136 and 138, with approximately equal intensity, which is characteristic of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

  • The base peak is typically observed at m/z 43, corresponding to the acetyl cation ([CH₃CO]⁺).

  • Another significant fragment is seen at m/z 93 and 95, resulting from the loss of the acetyl group ([M-CH₃CO]⁺).

Biological Activity and Toxicology

Lachrymatory Action

This compound is a potent lachrymator, causing severe irritation to the eyes and respiratory tract. Its mechanism of action involves the activation of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel, which is expressed on sensory neurons.[7]

Mechanism of Lachrymatory Action: this compound is a reactive electrophile that can covalently modify nucleophilic amino acid residues, particularly cysteine, on the TRPA1 channel. This modification induces a conformational change in the channel, leading to its opening and the influx of cations, which in turn depolarizes the neuron and elicits a pain signal.[8][9]

LachrymatoryMechanism Mechanism of Lachrymatory Action This compound This compound CovalentAdduct Covalent Adduct Formation This compound->CovalentAdduct TRPA1 TRPA1 Channel (with Cysteine Residue) TRPA1->CovalentAdduct Nucleophilic Attack by Cysteine ChannelActivation Channel Activation CovalentAdduct->ChannelActivation PainSignal Pain Signal ChannelActivation->PainSignal

Mechanism of Lachrymatory Action
Safety and Handling

This compound is highly toxic and corrosive. It should be handled with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat. Due to its instability, it is often stabilized with magnesium oxide or calcium carbonate for storage.

Conclusion

This compound is a valuable and highly reactive reagent in organic synthesis. Its bifunctional nature allows for the efficient construction of a variety of molecular scaffolds, most notably thiazoles via the Hantzsch synthesis. While its direct application in final drug products is limited by its toxicity, its role as a precursor to important heterocyclic cores underscores its significance in medicinal chemistry and drug development. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for its effective and responsible use in a research setting.

References

Bromoacetone Synthesis: A Technical Guide to Mechanisms and Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the synthesis of bromoacetone (CH₃COCH₂Br), a versatile reagent in organic synthesis. It details the core reaction mechanisms, presents quantitative data from established experimental protocols, and outlines the necessary safety precautions for handling this potent lachrymatory agent.

Core Synthesis Mechanisms: Acid vs. Base Catalysis

The primary method for synthesizing this compound is the electrophilic alpha-substitution of acetone with bromine.[1][2] This reaction can be catalyzed by either an acid or a base, which proceeds through different intermediates—an enol in the case of acid catalysis and an enolate for base catalysis.

Acid-Catalyzed Bromination

In acidic conditions, the reaction proceeds through an enol intermediate. This is the preferred method for synthesizing monobrominated ketones because the rate-determining step is the formation of the enol.[3][4] The introduction of the first bromine atom is deactivating, which hinders further enolization and subsequent polybromination.[4] The reaction rate is dependent on the concentration of the ketone and the acid catalyst but is independent of the halogen concentration.[3][5]

The mechanism involves the following steps:

  • Protonation of the Carbonyl Oxygen: The carbonyl oxygen is protonated by the acid catalyst (e.g., H⁺) to form an oxonium ion.

  • Enol Formation: A base (like water or the conjugate base of the acid) removes a proton from the alpha-carbon, leading to the formation of a neutral enol intermediate. This is the slow, rate-determining step.

  • Electrophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking the electrophilic bromine (Br₂).

  • Deprotonation: The resulting protonated carbonyl is deprotonated by a base to yield the final product, this compound, and regenerate the acid catalyst.

G Acid-Catalyzed Bromination of Acetone Acetone Acetone ProtonatedAcetone Protonated Acetone (Oxonium Ion) Acetone->ProtonatedAcetone + H+ Enol Enol Intermediate ProtonatedAcetone->Enol - H+ (rate-determining) Intermediate Brominated Oxonium Ion Enol->Intermediate + Br₂ This compound This compound Intermediate->this compound - H+

Diagram 1. Reaction pathway for acid-catalyzed this compound synthesis.
Base-Catalyzed Bromination and the Haloform Reaction

Under basic conditions, a proton is removed from the alpha-carbon to form a highly reactive enolate ion. While this reaction is possible, it is difficult to control and typically leads to polybrominated products.[1][2] The electron-withdrawing effect of the first bromine atom makes the remaining alpha-hydrogens even more acidic, promoting rapid further halogenation. This ultimately results in the formation of trithis compound, which then undergoes nucleophilic attack by a hydroxide ion, leading to the haloform reaction to produce bromoform (CHBr₃) and an acetate salt.[2] For this reason, base-catalyzed halogenation is generally not a practical method for preparing monohalo ketones.

G Base-Catalyzed Bromination and Haloform Reaction Acetone Acetone Enolate1 Enolate Ion Acetone->Enolate1 + OH⁻ This compound This compound Enolate1->this compound + Br₂ Enolate2 Bromo-enolate This compound->Enolate2 + OH⁻ (faster) Dithis compound Dithis compound Enolate2->Dithis compound + Br₂ Trithis compound Trithis compound Dithis compound->Trithis compound ... (repeats) Adduct Tetrahedral Intermediate Trithis compound->Adduct + OH⁻ Bromoform Bromoform Adduct->Bromoform Cleavage Acetate Acetate Adduct->Acetate Cleavage

Diagram 2. Pathway of base-catalyzed bromination leading to the haloform reaction.

Experimental Protocols and Quantitative Data

Several methods for the synthesis of this compound have been documented. The procedure detailed in Organic Syntheses is a well-established and frequently cited method.[6]

Detailed Experimental Protocol (Acid-Catalyzed)

This protocol is adapted from the procedure published in Organic Syntheses.[6][7]

Materials & Equipment:

  • 5-L three-necked, round-bottomed flask

  • Efficient mechanical stirrer

  • 48-cm Allihn reflux condenser

  • Thermometer

  • 500-cc separatory funnel with a long stem

  • Water bath

  • Acetone (c.p.): 500 cc

  • Glacial Acetic Acid: 372 cc

  • Water: 1.6 L

  • Bromine: 354 cc (7.3 moles)

  • Anhydrous Sodium Carbonate: ~1 kg

  • Anhydrous Calcium Chloride: 80 g

Procedure:

  • Setup: Assemble the apparatus within a well-ventilated fume hood. The flask should be placed in a large container to serve as a water bath.[6]

  • Charging the Flask: Introduce 1.6 L of water, 500 cc of acetone, and 372 cc of glacial acetic acid into the flask.[6]

  • Heating: Begin stirring and heat the water bath to 70–80°C, bringing the internal temperature of the reaction mixture to approximately 65°C. This initial warming is necessary to ensure a smooth reaction.[6]

  • Bromine Addition: Carefully add 354 cc of bromine through the separatory funnel. The addition should be regulated over one to two hours to prevent the accumulation of unreacted bromine, which can sometimes react with sudden violence.[6]

  • Reaction Completion: Continue stirring after the addition is complete. The solution is typically decolorized within about twenty minutes.[6]

  • Work-up:

    • Dilute the reaction mixture with 800 cc of cold water and cool the flask to 10°C.[7]

    • Neutralize the solution to Congo red with solid anhydrous sodium carbonate.[7]

    • Collect the separated oil (crude this compound) in a separatory funnel.

    • Dry the oil with 80 g of anhydrous calcium chloride.[7]

  • Purification:

    • Perform a fractional distillation of the dried oil. Collect the fraction boiling at 38–48°C/13 mm Hg.[7]

    • For a purer product, a second refractionation can be performed, collecting the fraction boiling at 40–42°C/13 mm Hg.[6]

G Experimental Workflow for this compound Synthesis start Start setup Combine Acetone, Acetic Acid, & Water in 3-neck flask start->setup heat Heat mixture to ~65°C with stirring setup->heat add_br2 Slowly add Bromine (1-2 hours) heat->add_br2 react Stir until solution is decolorized (~20 min) add_br2->react quench Dilute with cold water and cool to 10°C react->quench neutralize Neutralize with solid Sodium Carbonate quench->neutralize separate Separate the crude This compound oil neutralize->separate dry Dry the oil with Anhydrous Calcium Chloride separate->dry distill Purify by Fractional Vacuum Distillation dry->distill product Collect Pure this compound distill->product end End product->end

Diagram 3. Step-by-step experimental workflow for synthesis and purification.
Quantitative Data Summary

The following table summarizes key quantitative data from various documented synthesis protocols. Over-bromination is a common issue, leading to the formation of di- and tribrominated products, which can affect the final yield of pure this compound.[1][2]

ParameterOrganic Syntheses Protocol[6][8]PrepChem Protocol[9]
Reactants Acetone, Bromine, Acetic Acid, WaterAcetone, Bromine, Acetic Acid, Water
Scale (Acetone) 500 cc30 g
Reaction Temp. ~65°C70°C
Key Condition Slow bromine addition (1-2 hours)Illumination with 750-watt lamp
Crude Yield 470–480 g (50–51%)Not specified
Purified Yield 400–410 g (43–44%)Not specified
Boiling Point 40–42°C / 13 mm Hg136°C (at atmospheric pressure)
Side Products Isomeric dibromoacetonesNot specified

Safety and Handling

CRITICAL: this compound is a highly toxic and powerful lachrymatory agent.[6][10] It was used as a chemical weapon (B-stoff or BA) in World War I.[1] All procedures must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][11] Exposure can cause severe irritation to the skin, eyes, and mucous membranes.[6] Inhalation may be fatal.[12] Commercially available this compound is often stabilized with magnesium oxide to prevent decomposition.[1][12]

Applications in Synthesis

This compound is a valuable alkylating agent and precursor for other organic compounds.[1][13] It is frequently used in the synthesis of heterocyclic compounds and as an intermediate in the production of pharmaceuticals.[10][13] For example, it can be used to introduce the acetonyl group into molecules, as demonstrated in the synthesis of acyclovir analogs.[10]

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of Bromoacetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of bromoacetone (1-bromopropan-2-one). It is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development who may handle or utilize this compound in their work. The guide covers key identifiers, physical and chemical properties, detailed experimental protocols for its synthesis and purification, and critical safety and handling information. All quantitative data is summarized in structured tables for ease of reference. Additionally, key processes and mechanisms are visualized using diagrams to facilitate a deeper understanding of the compound's behavior and handling requirements.

Introduction

This compound, with the chemical formula CH₃COCH₂Br, is an α-haloketone. It is a colorless to violet liquid at room temperature and is known for its pungent odor and potent lachrymatory effects, having been used as a chemical weapon in the past.[1][2][3] In the context of modern chemistry and drug development, this compound serves as a versatile reagent and building block in organic synthesis.[3][4] Its reactivity, stemming from the presence of both a carbonyl group and a reactive carbon-bromine bond, allows for its use in the synthesis of a variety of more complex molecules, including heterocyclic compounds and other functionalized ketones.[3] A thorough understanding of its physical properties, chemical reactivity, and safe handling procedures is therefore essential for its effective and safe utilization in a laboratory setting.

Identifiers and Nomenclature

For unambiguous identification, the following identifiers and nomenclature are associated with this compound:

Identifier TypeValue
IUPAC Name 1-bromopropan-2-one[4]
CAS Number 598-31-2[4]
Molecular Formula C₃H₅BrO[4]
Molecular Weight 136.98 g/mol [4]
Synonyms Acetonyl bromide, α-Bromoacetone, 1-Bromo-2-propanone, Bromomethyl methyl ketone[4]

Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, storage, and use in experimental setups.

PropertyValueSource(s)
Appearance Colorless liquid; turns violet on standing[1][3][1][3]
Odor Pungent[1][1]
Melting Point -36.5 °C (-33.7 °F)[4]
Boiling Point 137 °C (279 °F) at 760 mmHg[4]
Density 1.634 g/cm³ at 23 °C[1][1]
Solubility Soluble in acetone, alcohol, benzene, and ether; slightly soluble in water.[3][3]
Vapor Pressure 1.1 kPa at 20 °C[4][4]
Flash Point 51.1 °C (124.0 °F)[4][4]
Refractive Index 1.4697 at 15 °C/D[1][1]

Chemical Properties and Reactivity

This compound is a reactive organic compound due to the presence of the α-bromo ketone functional group.

  • Lachrymator: It is a potent lachrymator, causing severe irritation to the eyes.[1][3]

  • Decomposition: this compound decomposes on standing, especially when exposed to light and air, turning violet and eventually forming a black resinous mass.[1][3] When heated to decomposition, it emits toxic fumes of hydrogen bromide.[1]

  • Reactivity with Nucleophiles: The carbon atom attached to the bromine is electrophilic and readily undergoes nucleophilic substitution reactions (Sₙ2 type). This makes this compound a useful alkylating agent.

  • Acid-Catalyzed Halogenation: The synthesis of this compound itself is a classic example of the acid-catalyzed α-halogenation of a ketone. The reaction proceeds via an enol intermediate.[5]

Experimental Protocols

Synthesis of this compound via Acid-Catalyzed Bromination of Acetone

This protocol is adapted from a procedure in Organic Syntheses.[1]

Materials:

  • Acetone (c.p.)

  • Bromine

  • Glacial Acetic Acid

  • Anhydrous Sodium Carbonate

  • Anhydrous Calcium Chloride

  • Water

Equipment:

  • 5-L three-necked round-bottomed flask

  • Efficient mechanical stirrer

  • 48-cm Allihn reflux condenser

  • Thermometer

  • 500-cc separatory funnel

  • Water bath

  • Apparatus for fractional distillation under reduced pressure

Procedure:

  • Reaction Setup: In the 5-L flask, equipped with a stirrer, reflux condenser, thermometer, and separatory funnel, add 1.6 L of water, 500 cc of acetone, and 372 cc of glacial acetic acid.

  • Initiation: Start the stirrer and heat the mixture in a water bath to 70-80 °C, so that the internal temperature is approximately 65 °C.

  • Bromine Addition: Carefully add 354 cc (7.3 moles) of bromine through the separatory funnel over a period of one to two hours. Regulate the addition to prevent the accumulation of unreacted bromine.

  • Reaction Completion: Continue stirring. The solution should become decolorized approximately twenty minutes after the bromine addition is complete.

  • Work-up:

    • Dilute the reaction mixture with 800 cc of cold water and cool to 10 °C.

    • Neutralize the solution to Congo red with approximately 1 kg of solid anhydrous sodium carbonate. An oily layer of this compound will separate.

    • Collect the oil in a separatory funnel and dry it with 80 g of anhydrous calcium chloride.

  • Purification:

    • Perform a fractional distillation of the dried oil under reduced pressure. Collect the fraction boiling at 38-48 °C/13 mm.

    • For a purer product, refractionate this fraction and collect the portion boiling at 40-42 °C/13 mm.

Purification of this compound

For purification of commercially available or synthesized this compound:

  • Stabilization: Stand the this compound over anhydrous calcium carbonate to neutralize any acidic impurities.[3]

  • Filtration: Filter the mixture to remove the calcium carbonate.

  • Distillation: Distill the filtered liquid under reduced pressure.

  • Storage: Store the purified this compound with a small amount of anhydrous calcium carbonate in a dark, refrigerated environment (0 °C).[3]

Safety and Handling

This compound is a hazardous chemical and requires strict safety precautions.

AspectGuideline
Personal Protective Equipment (PPE) Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat. Work in a well-ventilated fume hood.[6]
Handling Avoid inhalation of vapors and contact with skin and eyes. This compound is a strong irritant and lachrymator.[3][6]
Storage Store in a tightly closed container in a cool, dry, well-ventilated area, away from light and incompatible materials such as strong oxidizing agents.[6]
Spills In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area thoroughly.[6]
Disposal Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[6]
First Aid Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Immediately wash with soap and water. Remove contaminated clothing. Inhalation: Move to fresh air. Ingestion: Do NOT induce vomiting. Seek immediate medical attention for all routes of exposure.[6]

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

TechniqueKey Features
¹H NMR (400 MHz, CDCl₃) δ 2.37 (s, 3H, CH₃), δ 3.97 (s, 2H, CH₂Br)[7]
IR (liquid film) Characteristic C=O stretch around 1720-1740 cm⁻¹[8]
Mass Spectrometry (EI) Molecular ion peaks at m/z 136 and 138 (due to bromine isotopes), with a base peak at m/z 43 (CH₃CO⁺)[9]

Visualizations

Diagram 1: Synthesis of this compound - Experimental Workflow

G Synthesis of this compound Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Acetone, Water, and Acetic Acid in Flask B Heat to 65°C A->B C Slowly Add Bromine B->C Start Reaction D Stir until Decolorized C->D E Dilute with Cold Water D->E End of Reaction F Neutralize with Na₂CO₃ E->F G Separate Oily Layer F->G H Dry with CaCl₂ G->H I Fractional Distillation (Reduced Pressure) H->I Proceed to Purification G Acid-Catalyzed Bromination of Acetone acetone Acetone (keto form) step1 Step 1: Protonation acetone->step1 H_plus H⁺ H_plus->step1 Br2 Br₂ step3 Step 3: Nucleophilic Attack Br2->step3 protonated_acetone Protonated Acetone step2 Step 2: Tautomerization protonated_acetone->step2 enol Enol Intermediate enol->step3 bromo_intermediate Brominated Intermediate step4 Step 4: Deprotonation bromo_intermediate->step4 This compound This compound HBr HBr step1->protonated_acetone step2->enol step3->bromo_intermediate step4->H_plus Regenerated Catalyst step4->this compound G Safe Handling of this compound cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedure cluster_spill Spill Response cluster_disposal Waste Disposal ppe_gloves Chemical Resistant Gloves ppe_goggles Safety Goggles & Face Shield ppe_coat Lab Coat start Work in Fume Hood transfer Carefully Transfer Reagent start->transfer reaction Perform Reaction transfer->reaction waste Collect Waste in Hazardous Waste Container reaction->waste spill_detected Spill Detected evacuate Evacuate Area spill_detected->evacuate absorb Absorb with Inert Material evacuate->absorb collect Collect in Sealed Container absorb->collect ventilate Ventilate Area collect->ventilate dispose Dispose via Certified Vendor waste->dispose

References

An In-depth Technical Guide to Bromoacetone (CAS 598-31-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromoacetone (1-bromo-2-propanone) is a versatile and highly reactive organobromine compound, widely utilized as a chemical intermediate in a multitude of synthetic applications. This technical guide provides a comprehensive overview of the core properties of this compound, including its physicochemical characteristics, synthesis protocols, and key chemical reactions. Detailed experimental methodologies are presented for its synthesis and a common subsequent reaction. While this compound itself is primarily known for its high reactivity and toxicity, this guide also briefly touches upon the biological activities of its derivatives, which have garnered interest in the fields of pharmaceuticals and agrochemicals. The information is structured to serve as a practical resource for professionals in research and development.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a sharp, pungent odor. It is a potent lachrymator, causing severe irritation to the eyes and respiratory tract.[1][2] The compound is poorly soluble in water but miscible with many organic solvents such as ethanol, acetone, and diethyl ether.[3][4] Upon standing, especially when exposed to light, it tends to turn violet and can decompose into a black resinous substance.[1][5]

Table 1: Physicochemical Data for this compound (CAS 598-31-2)

PropertyValueReference(s)
Molecular Formula C₃H₅BrO[6]
Molecular Weight 136.98 g/mol [1][6]
Appearance Colorless to pale yellow liquid[1][4]
Density 1.634 g/cm³ at 23°C[3][6]
Melting Point -36.5 °C[2][6]
Boiling Point 137 °C at 760 mmHg[6][7]
Flash Point 51.1 °C[6][7]
Vapor Pressure 1.1 kPa at 20°C[6][7]
Refractive Index 1.4697 at 15 °C/D[1]
Solubility Poorly soluble in water; Soluble in acetone, alcohol, benzene, and ether.[1]

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the electrophilic alpha-bromination of acetone in the presence of a catalytic acid.[6][7] The reaction proceeds via an enol intermediate, which then reacts with bromine.[7] Care must be taken to control the reaction conditions to avoid over-bromination, which leads to the formation of di- and tribrominated products.[7]

Experimental Protocol: Acid-Catalyzed Bromination of Acetone

The following protocol is adapted from a well-established procedure in Organic Syntheses.[8]

Materials:

  • Acetone (c.p.): 500 cc

  • Glacial Acetic Acid: 372 cc

  • Water: 1.6 L

  • Bromine: 354 cc (7.3 moles)

  • Anhydrous Sodium Carbonate

  • Anhydrous Calcium Chloride

Procedure:

  • A 5-L three-necked, round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser, a thermometer, and a separatory funnel. The setup should be under a well-ventilated hood.[8]

  • Charge the flask with 1.6 L of water, 500 cc of acetone, and 372 cc of glacial acetic acid.[8]

  • Begin stirring and heat the mixture in a water bath to maintain an internal temperature of approximately 65°C.[8]

  • Carefully add 354 cc of bromine through the separatory funnel over a period of one to two hours. The addition rate should be controlled to prevent the accumulation of unreacted bromine.[8]

  • After the addition is complete, continue stirring until the solution is decolorized, which typically takes about 20 minutes.[8]

  • Cool the reaction mixture by diluting it with 800 cc of cold water and further cooling to 10°C.[8]

  • Neutralize the solution to Congo red with solid anhydrous sodium carbonate. An oily layer of this compound will separate.[8]

  • Collect the oil in a separatory funnel and dry it with anhydrous calcium chloride.[8]

  • Purify the crude product by vacuum distillation, collecting the fraction boiling at 40–42°C/13 mm Hg. The expected yield is 400–410 g (43–44%).[8]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-Up cluster_purification Purification A Equip 5-L Flask (Stirrer, Condenser, Thermometer, Funnel) B Charge Flask: Water, Acetone, Acetic Acid A->B C Heat to 65°C B->C D Slowly Add Bromine (1-2 hours) C->D E Stir until Decolorized D->E F Cool and Dilute with Water E->F G Neutralize with Na₂CO₃ F->G H Separate Oily Layer G->H I Dry with CaCl₂ H->I J Vacuum Distillation (40-42°C / 13 mm Hg) I->J K Collect Pure this compound J->K

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications

This compound is a valuable electrophile due to the presence of both a carbonyl group and a reactive carbon-bromine bond. It readily undergoes nucleophilic substitution reactions at the α-carbon.[4] This reactivity makes it a key building block in organic synthesis.

General Reaction Mechanism: Acid-Catalyzed Bromination

The synthesis of this compound is a classic example of the acid-catalyzed halogenation of a ketone. The mechanism involves the initial protonation of the carbonyl oxygen, followed by tautomerization to the enol form. The electron-rich enol then attacks bromine in an electrophilic substitution reaction to yield the α-brominated ketone and regenerate the acid catalyst.[7][9]

Bromination_Mechanism Acetone Acetone label1 + H⁺ Acetone->label1 ProtonatedAcetone Protonated Acetone label2 ProtonatedAcetone->label2 Enol Enol Intermediate label3 - H⁺ Enol->label3 label5 + Br₂ Enol->label5 Bromoacetone_Precursor Intermediate label7 - HBr Bromoacetone_Precursor->label7 This compound This compound label1->ProtonatedAcetone label2->Enol label3->Acetone label4 label5->Bromoacetone_Precursor label6 label7->this compound label8

Caption: Acid-catalyzed bromination of acetone mechanism.

Key Reactions and Applications
  • Synthesis of Hydroxyacetone (Acetol): this compound is a precursor to hydroxyacetone, a valuable chemical intermediate. This is typically achieved through a substitution reaction with a formate salt followed by hydrolysis, or by direct reaction with aqueous sodium hydroxide.[7][10][11]

  • Heterocyclic Synthesis: It is widely used in the synthesis of various heterocyclic compounds, such as pyrroles, indoles, and pyrazoles.[4][12] The reactivity of this compound allows for the introduction of the acetonyl group into molecular scaffolds, facilitating cyclization reactions.[4]

  • Pharmaceutical and Agrochemical Intermediates: Due to its versatility, this compound is used to synthesize more complex molecules that serve as precursors for pharmaceuticals, pesticides, and dyes.[4] It can react with a range of nucleophiles including those containing sulfur, phosphorus, and carbon.[10]

Experimental Protocol: Synthesis of Hydroxyacetone (Acetol) from this compound

The following protocol for synthesizing acetol is adapted from Organic Syntheses.[11]

Materials:

  • Potassium Hydroxide (purified with alcohol): 210 g

  • Anhydrous Methyl Alcohol: 1.5 L

  • Purified Ethyl Formate: 300 g

  • This compound: 410 g (3 moles)

Procedure:

  • In a 3-L round-bottomed flask with a reflux condenser, dissolve 210 g of potassium hydroxide in 1.5 L of anhydrous methyl alcohol.[11]

  • Cool the solution to below 50°C and add 300 g of purified ethyl formate.[11]

  • Reflux the mixture for two hours. This step forms potassium formate in situ.[11]

  • Add 410 g of this compound to the mixture and reflux for an additional sixteen hours on a water bath at 95–97°C.[11]

  • After the reaction, cool the solution to 0°C in an ice-salt bath to precipitate potassium bromide.[11]

  • Filter the potassium bromide precipitate on a cooled suction filter.[11]

  • Fractionally distill the filtrate under vacuum. Collect the main fraction boiling at 35–47°/12 mm.[11]

  • Refractionate this material, collecting the pure acetol fraction at 40–43°/12 mm. The expected yield is 120–130 g (54–58%).[11]

Biological Activity and Relevance in Drug Development

This compound itself is not used as a therapeutic agent due to its high toxicity and irritant properties.[7] It is a strong alkylating agent and can react non-specifically with biological macromolecules.[1]

However, the bromo-ketone moiety is a feature in various synthetic compounds that exhibit significant biological activity. Derivatives synthesized from brominated precursors have shown potential as antimicrobial and anticancer agents.[13][14][15][16] The bromine atom can influence the electronic properties and binding affinities of a molecule to its biological target. For drug development professionals, this compound serves as a reactive starting material to introduce the acetonyl group or to build more complex molecular architectures that may interact with specific biological pathways. The direct modulation of signaling pathways by this compound itself is not a focus of research; rather, it is the derivatives that are designed and studied for such targeted interactions.[13][17][18]

Safety and Handling

This compound is a hazardous chemical and must be handled with extreme caution in a well-ventilated chemical fume hood.

  • Toxicity: It is very toxic by inhalation, ingestion, and skin absorption.[1] Contact with the liquid can cause severe burns.[1]

  • Lachrymator: It is a powerful lachrymator, causing intense irritation and tearing upon exposure to its vapors.[1][2]

  • Flammability: this compound is a flammable liquid.[2] Keep away from open flames, sparks, and other ignition sources.

  • Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, is mandatory when handling this substance. For operations with a high risk of vapor exposure, a respirator may be necessary.

  • Storage: Store in a cool, dry, well-ventilated area, separated from strong oxidants.[2] Containers should be tightly closed.

Conclusion

This compound (CAS 598-31-2) is a cornerstone reagent in synthetic organic chemistry. Its high reactivity, stemming from the electrophilic nature of its α-carbon, makes it an invaluable tool for constructing a wide array of organic molecules, including intermediates for the pharmaceutical and agrochemical industries. While its inherent toxicity and lachrymatory properties demand stringent safety protocols, a thorough understanding of its chemical properties and reaction mechanisms allows for its effective and safe utilization in research and development. This guide provides the foundational technical information required for professionals working with this important chemical intermediate.

References

Bromoacetone: A Comprehensive Safety and Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical safety information, handling protocols, and toxicological data for bromoacetone. The information is presented to ensure safe laboratory practices and to support professionals in research and development. All quantitative data has been summarized in structured tables for ease of reference, and key procedural workflows are visualized using diagrams.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a pungent odor.[1][2] It is highly reactive and poses significant health risks if not handled properly. Below is a summary of its key physical and chemical properties.

PropertyValueSource(s)
Molecular Formula C₃H₅BrO[3]
Molecular Weight 136.98 g/mol [3][4]
Appearance Colorless to pale yellow liquid[1]
Odor Pungent[1]
Boiling Point 136-137 °C (277-279 °F)[3][4]
Melting Point -36.5 °C (-33.7 °F)[3]
Flash Point 49 °C (120 °F)[4]
Density 1.634 g/cm³ at 20 °C[3]
Vapor Pressure 9 mmHg at 20 °C[5]
Solubility Slightly soluble in water. Soluble in acetone, alcohol, benzene, and ether.[3][6]

Toxicological Data

This compound is classified as highly toxic and is a potent lachrymator, causing severe irritation to the eyes, skin, and respiratory tract.[3][7] Exposure can lead to immediate and delayed health effects.

ParameterValueSpeciesRouteSource(s)
LC₅₀ (Lethal Concentration, 50%) 0.112 mg/L (20 ppm) for 1 hourRatInhalation[5]
Human Exposure Ocular irritation reported at 0.1 ppm and 1.0 ppm.HumanInhalation[5]

Note: No official Permissible Exposure Limit (PEL), Recommended Exposure Limit (REL), or Threshold Limit Value (TLV) has been established for this compound by OSHA, NIOSH, or ACGIH, respectively.[3][5][7] This absence of established limits underscores the need for stringent safety measures to minimize any potential exposure.

Hazard Identification and Safety Precautions

The primary hazards associated with this compound are its high toxicity, flammability, and reactivity. It is imperative that all handling of this substance is conducted within a certified chemical fume hood while wearing appropriate personal protective equipment (PPE).

Hazard Summary Diagram

Hazard_Summary cluster_hazards Primary Hazards This compound This compound Toxicity High Acute Toxicity (Fatal if inhaled) This compound->Toxicity Flammability Flammable Liquid and Vapor This compound->Flammability Reactivity Reactive (Decomposes on standing) This compound->Reactivity Lachrymator Potent Lachrymator (Severe Irritant) This compound->Lachrymator

Caption: Primary hazards of this compound.

Personal Protective Equipment (PPE)

When handling this compound, the following PPE is mandatory:

  • Respiratory Protection: A full-face respirator with an appropriate organic vapor cartridge is recommended.[7]

  • Eye Protection: Chemical safety goggles and a face shield are essential.[7]

  • Hand Protection: Chemical-resistant gloves, such as neoprene or nitrile, should be worn.[5]

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are required.[8]

Experimental Protocols

Due to the hazardous nature of this compound, it is critical to follow established protocols for its use, handling, and in the event of an emergency.

This compound Spill Neutralization and Cleanup Workflow

In the event of a minor spill within a laboratory fume hood, the following protocol should be initiated immediately. For larger spills, or any spill outside of a fume hood, evacuate the area and contact emergency services.

Spill_Cleanup_Workflow cluster_steps Minor this compound Spill Cleanup Protocol start Spill Occurs in Fume Hood evacuate Alert Personnel & Restrict Access start->evacuate don_ppe Don Appropriate PPE evacuate->don_ppe contain Contain Spill with Absorbent Material don_ppe->contain neutralize Neutralize with Sodium Bicarbonate Solution contain->neutralize absorb Absorb Neutralized Mixture neutralize->absorb collect Collect Waste in Sealed Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose end Spill Cleanup Complete dispose->end

Caption: Step-by-step workflow for a minor this compound spill.

Detailed Spill Cleanup Methodology:

  • Alert and Restrict: Immediately alert all personnel in the vicinity and restrict access to the affected area.

  • Don PPE: Before addressing the spill, don all required personal protective equipment as detailed in Section 3.

  • Containment: For a liquid spill, create a dike around the spill using an inert absorbent material such as vermiculite or sand.[5]

  • Neutralization: Cautiously neutralize the this compound by slowly adding a 5% solution of sodium bicarbonate.[9] Be prepared for a potential reaction.

  • Absorption: Once neutralized, absorb the mixture with fresh absorbent material.

  • Collection: Carefully collect the contaminated absorbent material using non-sparking tools and place it into a clearly labeled, sealable hazardous waste container.[8]

  • Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water.

  • Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste in accordance with local, state, and federal regulations.[6][10]

General Methodology for Acute Inhalation Toxicity Study

The following outlines a general protocol for an acute inhalation toxicity study, which is a key experiment for assessing the health hazards of a substance like this compound.

  • Test Animals: Typically, young adult rats of a specific strain are used. Animals are acclimated to the laboratory conditions before the study begins.

  • Exposure System: A whole-body or nose-only inhalation exposure chamber is utilized to ensure a controlled and uniform atmosphere containing the test substance.

  • Concentration and Duration: Multiple groups of animals are exposed to different concentrations of this compound vapor for a fixed duration, typically one to four hours. A control group is exposed to filtered air only.

  • Monitoring: During exposure, animals are observed for clinical signs of toxicity, such as respiratory distress, irritation, and behavioral changes.

  • Post-Exposure Observation: Following exposure, animals are observed for a period of at least 14 days for any signs of delayed toxicity and mortality. Body weights are recorded regularly.

  • Necropsy and Histopathology: At the end of the observation period, all surviving animals are euthanized, and a full necropsy is performed. Tissues, particularly from the respiratory tract, are collected for histopathological examination to identify any organ damage.

  • Data Analysis: The concentration-response relationship is determined, and the LC₅₀ (the concentration estimated to cause mortality in 50% of the test animals) is calculated using appropriate statistical methods.

Storage and Disposal

Storage: this compound should be stored in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials such as oxidizing agents.[8] The container should be tightly sealed and clearly labeled. Some commercial preparations are stabilized with magnesium oxide.[11]

Disposal: All waste containing this compound, including contaminated materials from spill cleanups, must be disposed of as hazardous waste.[6][10] Follow all institutional, local, state, and federal regulations for hazardous waste disposal. It may be possible to incinerate the waste in a chemical incinerator equipped with an afterburner and scrubber.[6]

This guide is intended to provide a comprehensive overview of the safety and handling considerations for this compound. Researchers, scientists, and drug development professionals are encouraged to consult their institution's safety office and the full Safety Data Sheet (SDS) before working with this chemical.

References

Bromoacetone: A Comprehensive Guide to Laboratory Hazards and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the hazards associated with bromoacetone and outlines essential precautions for its safe handling in a laboratory setting. Adherence to these guidelines is critical for minimizing risks and ensuring a safe research environment.

Understanding the Hazard Profile of this compound

This compound (CH₃COCH₂Br) is a colorless to violet liquid known for its potent lachrymatory properties, meaning it causes severe tearing.[1] It is a versatile reagent in organic synthesis but demands careful handling due to its toxicity and reactivity.[2] Historically, it was utilized as a chemical weapon, underscoring its hazardous nature.[1][2] The substance can decompose over time, especially when exposed to light, turning into a black resinous mass.[1][3]

Health Hazards

Exposure to this compound can lead to immediate and severe health effects. It is corrosive and intensely irritating to the eyes, skin, and respiratory tract.[3][4]

  • Inhalation: Inhaling this compound vapors can cause severe irritation to the nose, throat, and lungs, potentially leading to coughing, shortness of breath, and in high concentrations, pulmonary edema.[4][5]

  • Eye Contact: As a powerful lachrymator, even low concentrations are extremely irritating to the eyes, causing intense tearing and pain.[1][6] Severe or prolonged exposure can result in eye damage.[7]

  • Skin Contact: Direct contact with liquid this compound causes painful burns and severe irritation.[1][6] It can be absorbed through the skin.[4]

  • Ingestion: While less common in a laboratory setting, ingestion is harmful.[8]

Physicochemical Hazards

This compound is a flammable liquid and presents a fire and explosion risk.[9]

  • Flammability: It has a flashpoint of 124°F (51.1°C) and its vapors can form explosive mixtures with air.[2][6] These vapors can travel to an ignition source and flash back.[7]

  • Reactivity and Stability: this compound decomposes on standing and can turn violet even without exposure to air.[3][6] It is incompatible with strong oxidizing agents.[9] When heated to decomposition, it emits toxic fumes, including hydrogen bromide.[9]

Quantitative Data Summary

For ease of reference, the following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties
PropertyValueSource
Molecular FormulaC₃H₅BrO[10]
Molecular Weight136.98 g/mol [1][6]
AppearanceColorless liquid, turns violet on standing[1][6]
OdorPungent, lachrymatory[3][11]
Melting Point-36.5 °C (-33.7 °F)[2][10]
Boiling Point137 °C (279 °F)[2][10]
Flash Point51.1 °C (124.0 °F)[2][6]
Density1.634 g/cm³[2][10]
Vapor Density4.8[11]
SolubilitySparingly soluble in water; soluble in alcohol and acetone[10]
Table 2: Toxicity Data
TestSpeciesRouteValueSource
LC50RatInhalation0.056 mg/L / 4H[11]
Table 3: Hazard Classifications
ClassificationCodeSource
Flammable LiquidH226[9]
Poison Inhalation Hazard6.1[6]
UN Number1569[7]

Experimental and Handling Protocols

Strict adherence to the following protocols is mandatory when working with this compound.

Engineering Controls
  • Ventilation: All work with this compound must be conducted in a properly functioning chemical fume hood.[7] Where possible, enclose operations to minimize the release of vapors.[7]

  • Emergency Equipment: Emergency shower facilities and eyewash fountains should be readily accessible in the immediate work area.[7]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is required to prevent exposure.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[3]

  • Hand Protection: Chemical-resistant gloves are mandatory.[4]

  • Skin and Body Protection: Wear a lab coat, and for larger quantities or in case of a spill, full protective clothing may be necessary.[4]

  • Respiratory Protection: If there is a risk of inhalation, a NIOSH/MSHA approved respirator should be worn.[12] For spills or emergencies, a self-contained breathing apparatus (SCBA) is required.[3][4]

Safe Handling and Storage
  • General Handling: Avoid contact with skin and eyes.[3] Use non-sparking tools and prevent the buildup of electrostatic charge by grounding and bonding containers and equipment.[9][13] Do not smoke, eat, or drink in areas where this compound is handled.[8]

  • Storage: Store in a cool, well-ventilated area, away from heat, sparks, and open flames.[9][13] Keep containers tightly closed and protected from light.[10] Store separately from strong oxidants and food and feedstuffs.[3][9] An explosion-proof refrigerator is recommended for storage.[14]

Emergency Procedures

In the event of an emergency, follow these procedures.

Spills and Leaks
  • Evacuate: Immediately evacuate all personnel from the spill area except for those equipped for cleanup.[7]

  • Isolate: Isolate the spill area for at least 50 meters (150 feet) in all directions.[6]

  • Control Ignition Sources: Remove all sources of ignition (open flames, sparks, etc.).[7]

  • Containment: Absorb the spilled liquid with an inert material such as vermiculite, dry sand, or earth and place it in a sealed container for disposal.[7]

  • Ventilation and Cleanup: Ventilate the area and wash the spill site after the material has been removed.[7]

  • Waste Disposal: this compound waste must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[7]

First Aid Measures

Immediate medical attention is crucial after any exposure.

  • Inhalation: Move the victim to fresh air and keep them at rest in a comfortable breathing position.[13] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[4]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if it can be done easily.[3] Seek immediate medical attention.[3]

  • Skin Contact: Immediately remove all contaminated clothing and shoes.[4] Rinse the affected skin area with plenty of water or shower.[3]

  • Ingestion: Rinse the mouth with water.[3] Do not induce vomiting.[4] Give one or two glasses of water to drink and seek immediate medical attention.[3]

Firefighting Measures
  • Extinguishing Media: Use dry chemical, CO₂, alcohol-resistant foam, or water spray.[7] Solid streams of water may be ineffective.[3]

  • Hazards in a Fire: Containers may explode in a fire.[7] Poisonous gases, including bromides, are produced in a fire.[7] Vapors can travel to an ignition source and flash back.[7]

  • Firefighter Protection: Firefighters must wear self-contained breathing apparatus and full protective clothing.[4]

Visualization of Hazards and Precautions

The following diagram illustrates the logical relationship between the hazards of this compound and the necessary handling precautions.

Bromoacetone_Hazards_Precautions cluster_hazards Hazards of this compound cluster_precautions Handling Precautions Health_Hazards Health Hazards (Inhalation, Eye/Skin Contact, Ingestion) Engineering_Controls Engineering Controls (Fume Hood, Emergency Shower/Eyewash) Health_Hazards->Engineering_Controls PPE Personal Protective Equipment (Goggles, Gloves, Lab Coat, Respirator) Health_Hazards->PPE Emergency_Procedures Emergency Procedures (Spill Response, First Aid, Firefighting) Health_Hazards->Emergency_Procedures Fire_Hazards Fire Hazards (Flammable Liquid, Explosive Vapors) Safe_Handling Safe Handling & Storage (No Ignition Sources, Grounding, Ventilation, Separate Storage) Fire_Hazards->Safe_Handling Fire_Hazards->Emergency_Procedures Reactivity_Hazards Reactivity Hazards (Decomposition, Incompatible with Oxidizers) Reactivity_Hazards->Safe_Handling

Figure 1: Relationship between this compound hazards and handling precautions.

References

Bromoacetone: A Technical Guide for Researchers on its Lachrymatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of bromoacetone as a lachrymatory agent for research purposes. It covers its chemical properties, mechanism of action, synthesis, and relevant experimental protocols. This document is intended for use by qualified researchers and scientists in a controlled laboratory setting.

Introduction

This compound (CH₃COCH₂Br) is a colorless to pale yellow liquid with a sharp, pungent odor. Historically used as a chemical warfare agent due to its potent lachrymatory (tear-inducing) effects, it now serves as a valuable reagent in organic synthesis.[1][2][3] For researchers, this compound is a powerful tool for studying the mechanisms of sensory irritation, pain, and neurogenic inflammation. Its action as a potent agonist of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel makes it a subject of significant interest in drug development and toxicology.[3][4]

Physicochemical and Safety Data

Proper handling of this compound is critical due to its hazardous nature. It is a flammable liquid and is fatal if inhaled. It also causes severe skin and eye irritation.[5][6] All work with this compound should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

PropertyValueReference
IUPAC Name1-bromopropan-2-one[1][3]
CAS Number598-31-2[1][3]
Molecular FormulaC₃H₅BrO[1][3]
Molecular Weight136.98 g/mol [7]
AppearanceColorless to pale yellow liquid[1][7]
OdorSharp, pungent[7]
Boiling Point137-138 °C[1]
Melting Point-54 °C
Flash Point49 °C
Density1.634 g/cm³[1]
SolubilitySlightly soluble in water; soluble in acetone, ethanol, and ether[8]
Vapor Pressure9.8 mmHg at 25 °C
StabilityDecomposes on standing, exposure to light, and heat. Often stabilized with magnesium oxide.[1]

Mechanism of Lachrymatory Action: TRPA1 Activation and Neurogenic Inflammation

The lachrymatory and irritant effects of this compound are primarily mediated through the activation of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel predominantly expressed on sensory neurons, including nociceptors that innervate the cornea, conjunctiva, and respiratory tract.

This compound, as an electrophilic α-haloketone, acts as a potent agonist of TRPA1. The activation mechanism involves the covalent modification of cysteine residues within the N-terminal ankyrin repeat domain of the TRPA1 channel. This modification induces a conformational change in the channel, leading to its opening and a subsequent influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺), into the neuron.

The influx of cations depolarizes the sensory neuron, triggering the generation of action potentials that propagate to the central nervous system, resulting in the sensations of pain and irritation.

Signaling Pathway of this compound-Induced Lachrymation

The activation of TRPA1 by this compound initiates a downstream signaling cascade that leads to neurogenic inflammation, a key component of the lachrymatory response.

Bromoacetone_Lachrymation_Pathway cluster_cornea Corneal Sensory Neuron cluster_downstream Downstream Effects This compound This compound TRPA1 TRPA1 Channel (inactive) This compound->TRPA1 Covalent Modification of Cysteine Residues TRPA1_active TRPA1 Channel (active) Ca_influx Ca²⁺ Influx TRPA1_active->Ca_influx Depolarization Neuron Depolarization Ca_influx->Depolarization Action_Potential Action Potential Propagation Depolarization->Action_Potential Neuropeptide_Release Neuropeptide Release (CGRP, Substance P) Action_Potential->Neuropeptide_Release Antidromic Conduction Pain_Sensation Pain Sensation (CNS) Action_Potential->Pain_Sensation Orthodromic Conduction to Brain Vasodilation Vasodilation Neuropeptide_Release->Vasodilation Plasma_Extravasation Plasma Extravasation Neuropeptide_Release->Plasma_Extravasation Mast_Cell Mast Cell Degranulation Neuropeptide_Release->Mast_Cell Lachrymation Lachrymation Vasodilation->Lachrymation Plasma_Extravasation->Lachrymation Mast_Cell->Lachrymation

This compound-induced TRPA1 signaling pathway leading to lachrymation.

Upon activation by this compound, TRPA1-mediated Ca²⁺ influx leads to the release of pro-inflammatory neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP) and Substance P, from the peripheral endings of sensory neurons.[9] These neuropeptides act on surrounding blood vessels, causing vasodilation and increased vascular permeability (plasma extravasation).[10][11] This process, known as neurogenic inflammation, contributes to the redness, swelling, and increased fluid secretion characteristic of the lachrymatory response.[9][12]

Quantitative Potency of this compound

A critical aspect of characterizing a sensory irritant is its potency. This is often expressed as the RD₅₀ value, which is the concentration of a chemical that causes a 50% decrease in the respiratory rate of mice, a reflex mediated by trigeminal nerve stimulation.[13] Another important measure is the EC₅₀ value, the concentration of an agonist that produces 50% of the maximal response, in this case, for TRPA1 activation.

CompoundRD₅₀ (ppm) in miceTRPA1 EC₅₀ (µM)Reference
This compound Not Reported Not Reported
Acrolein1.71-5[4]
Crotonaldehyde4.610-30[4]
Formaldehyde3.130-100
Allyl isothiocyanate (AITC)5.80.5-2[15]
Cinnamaldehyde13010-50[3]

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from Organic Syntheses, a peer-reviewed source for reliable and detailed experimental procedures.[8]

Materials:

  • Acetone

  • Bromine

  • Glacial acetic acid

  • Anhydrous sodium carbonate

  • Anhydrous calcium chloride

  • 5-L three-necked round-bottomed flask

  • Mechanical stirrer

  • Reflux condenser

  • Separatory funnel

  • Thermometer

  • Water bath

Procedure:

  • Set up the 5-L three-necked flask with a mechanical stirrer, reflux condenser, thermometer, and a separatory funnel. The entire apparatus should be in a well-ventilated fume hood.

  • To the flask, add 1.6 L of water, 500 mL of acetone, and 372 mL of glacial acetic acid.

  • Begin stirring and heat the mixture in a water bath to maintain a temperature of 60-65 °C.

  • Carefully add 354 mL (approximately 6.8 moles) of bromine through the separatory funnel over a period of 1-2 hours. The rate of addition should be controlled to prevent the accumulation of unreacted bromine.

  • After the addition is complete, continue stirring until the reddish-brown color of bromine disappears.

  • Cool the reaction mixture in an ice bath and neutralize it with a saturated solution of sodium carbonate until it is no longer acidic.

  • The this compound will separate as an oily layer. Transfer the mixture to a large separatory funnel and separate the lower organic layer.

  • Wash the organic layer with water, then with a dilute sodium carbonate solution, and finally with water again.

  • Dry the crude this compound over anhydrous calcium chloride.

  • Purify the this compound by vacuum distillation, collecting the fraction boiling at 40-42 °C/15 mmHg.

Bromoacetone_Synthesis_Workflow A 1. Combine Acetone, Water, and Acetic Acid in a 3-neck flask B 2. Heat to 60-65 °C with stirring A->B C 3. Slowly add Bromine over 1-2 hours B->C D 4. Stir until color disappears C->D E 5. Cool and Neutralize with Sodium Carbonate D->E F 6. Separate the organic layer E->F G 7. Wash the organic layer F->G H 8. Dry with Calcium Chloride G->H I 9. Purify by Vacuum Distillation H->I J This compound (pure) I->J

Workflow for the synthesis of this compound.
In Vivo Sensory Irritation and Lachrymatory Response Assay (General Protocol)

While a specific protocol for this compound is not available, the following is a generalized procedure for assessing sensory irritation in rodents based on the principles of the ASTM E981 standard test method.[5][16] This method typically uses whole-body plethysmography to measure changes in respiratory rate.[1][8][14][17][18]

Materials:

  • Male BALB/c or Swiss-Webster mice

  • Whole-body plethysmograph system

  • Vapor generation system for volatile liquids

  • Exposure chamber

  • Analytical system for monitoring chamber concentration (e.g., GC-FID)

  • Schirmer tear test strips or phenol red threads for tear quantification[6][19][20][21]

Procedure:

  • Acclimation: Acclimate mice to the plethysmography chambers for several days prior to the experiment to reduce stress-induced artifacts in respiratory measurements.[16]

  • Baseline Measurement: Place a mouse in the plethysmograph and record its baseline respiratory rate for a stable period (e.g., 15-30 minutes).

  • Exposure: Introduce a known concentration of this compound vapor into the exposure chamber. The concentration should be carefully controlled and monitored throughout the exposure period.

  • Respiratory Monitoring: Continuously record the respiratory rate during the exposure period (e.g., 30-60 minutes). A decrease in respiratory rate, particularly a pause after inspiration, is indicative of trigeminal nerve stimulation.

  • Concentration-Response: Repeat the procedure with different groups of mice at various concentrations of this compound to establish a concentration-response curve.

  • RD₅₀ Calculation: From the concentration-response curve, calculate the RD₅₀, the concentration that causes a 50% reduction in the respiratory rate.

  • Lachrymation Quantification (Optional): Immediately following the exposure period, quantify tear production using a Schirmer tear test or phenol red threads.[6][19][20][21] This provides a direct measure of the lachrymatory response.

Sensory_Irritation_Workflow A 1. Acclimate mice to plethysmography chambers B 2. Record baseline respiratory rate A->B C 3. Expose mice to This compound vapor B->C D 4. Continuously monitor respiratory rate C->D E 5. (Optional) Quantify tear production post-exposure D->E F 6. Repeat for multiple concentrations D->F After recovery G 7. Generate concentration-response curve and calculate RD₅₀ F->G

Generalized workflow for in vivo sensory irritation testing.
In Vitro TRPA1 Activation Assay (Calcium Imaging)

This protocol describes a common in vitro method to assess the activation of TRPA1 by this compound using a calcium imaging assay in a cell line expressing the channel.[22][23][24]

Materials:

  • HEK293 cells stably or transiently expressing human TRPA1

  • Untransfected HEK293 cells (as a negative control)

  • Cell culture medium and reagents

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or similar buffer

  • This compound stock solution in a suitable solvent (e.g., DMSO)

  • A known TRPA1 agonist (e.g., AITC) as a positive control

  • A fluorescence microscope or a plate reader with fluorescence capabilities

Procedure:

  • Cell Culture: Culture the TRPA1-expressing and control HEK293 cells in appropriate multi-well plates or on coverslips.

  • Dye Loading: Load the cells with a fluorescent calcium indicator dye (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS) for 30-60 minutes at 37 °C.

  • Washing: Wash the cells with HBSS to remove excess dye.

  • Baseline Measurement: Measure the baseline fluorescence of the cells before adding any compounds.

  • Compound Addition: Add varying concentrations of this compound to the cells and continuously record the fluorescence signal. An increase in intracellular calcium will result in a change in fluorescence intensity.

  • Controls: In separate wells, add the vehicle (e.g., DMSO) as a negative control and a known TRPA1 agonist (e.g., AITC) as a positive control. Also, test this compound on the untransfected cells to confirm the response is TRPA1-dependent.

  • Data Analysis: Quantify the change in fluorescence as a measure of the increase in intracellular calcium. Plot the response against the concentration of this compound to generate a concentration-response curve and calculate the EC₅₀ value.

Calcium_Imaging_Workflow A 1. Culture TRPA1-expressing and control HEK293 cells B 2. Load cells with a fluorescent calcium indicator A->B C 3. Wash to remove excess dye B->C D 4. Measure baseline fluorescence C->D E 5. Add this compound and record fluorescence change D->E F 6. Generate concentration-response curve and calculate EC₅₀ E->F

Workflow for in vitro TRPA1 activation assay.

Conclusion

This compound is a potent lachrymatory agent that serves as a valuable tool for researchers studying sensory irritation and pain. Its mechanism of action via the TRPA1 ion channel is a key area of investigation. This guide provides a foundation for the safe handling, synthesis, and experimental use of this compound in a research setting. While specific quantitative potency data for this compound is lacking in the current literature, the provided protocols offer a framework for its characterization. Researchers are encouraged to consult the primary literature and relevant safety guidelines before undertaking any work with this hazardous compound.

References

The Enigmatic Presence of Bromoacetone in Marine Algae: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the natural occurrence of bromoacetone in marine algae, a topic of growing interest for its implications in chemical ecology, atmospheric chemistry, and potential pharmacological applications. While bromoform has been the primary focus of research into halogenated compounds from seaweeds, this compound is now understood as a key intermediate and shunt product in its biosynthesis. This document provides a comprehensive overview of the current knowledge, including quantitative data, detailed experimental protocols, and a visualization of the proposed biosynthetic pathways.

Natural Occurrence and Quantitative Data

This compound (CH₃COCH₂Br) has been identified as a natural product in the essential oil of the red alga Asparagopsis taxiformis, where it constitutes less than 1% of the oil.[1] This species, along with Asparagopsis armata, is a prolific producer of halogenated compounds, with bromoform (CHBr₃) being the most abundant, reaching up to 5% of the alga's dry weight.[2] this compound is considered an intermediate or shunt metabolite in the bromoform biosynthetic pathway.[2]

While quantitative data specifically for this compound across a wide range of marine algae is limited, the concentration of its metabolic product, bromoform, can provide an indirect measure of the activity of this biosynthetic pathway.

Algal SpeciesCompoundConcentration (mg/g Dry Matter)Reference
Asparagopsis taxiformisBromoform0.517[3]
Asparagopsis taxiformisBromoform2.04[4]
Asparagopsis armataBromoform1.39[4]
Plocamium mollisBromoformBelow Detection Limit[3]
Mazzaella japonicaBromoformBelow Detection Limit[3]

Biosynthesis of this compound

The biosynthesis of this compound is intricately linked to the production of bromoform and involves a series of enzymatic reactions centered around haloperoxidases. The proposed pathway is initiated from fatty acid biosynthesis.[2][5]

A key discovery has been the identification of a gene cluster in Asparagopsis taxiformis, termed the marine bromoform biosynthesis (mbb) locus, which encodes for bromoform-producing haloperoxidases (Mbb1 and Mbb4) and a reactive oxygen species (ROS)-producing NAD(P)H oxidase.[2][6][7] This co-localization suggests a tightly regulated process where the production of hydrogen peroxide (H₂O₂), a necessary substrate for haloperoxidases, is coordinated with the halogenation steps.[2][5]

The general mechanism involves the oxidation of bromide ions (Br⁻) by a vanadium bromoperoxidase (v-BPO) in the presence of hydrogen peroxide to form an electrophilic bromine species. This reactive species then halogenates a nucleophilic substrate, likely a methyl ketone derived from fatty acid metabolism, to form this compound, which can be further halogenated to produce bromoform.[2]

Proposed Biosynthetic Pathway

Bromoacetone_Biosynthesis FattyAcid Fatty Acid Biosynthesis MethylKetone Methyl Ketone Substrate FattyAcid->MethylKetone Decarboxylation This compound This compound MethylKetone->this compound Halogenation NADPH_Oxidase NAD(P)H Oxidase (mbb locus) H2O2 H₂O₂ NADPH_Oxidase->H2O2 ROS Production O2 O₂ O2->NADPH_Oxidase Haloperoxidase Vanadium Bromoperoxidase (Mbb1, Mbb4) H2O2->Haloperoxidase Electrophilic_Br Electrophilic Bromine Haloperoxidase->Electrophilic_Br Br_ion Br⁻ Br_ion->Haloperoxidase Bromoform Bromoform This compound->Bromoform Further Halogenation Electrophilic_Br->this compound

Caption: Proposed biosynthetic pathway of this compound and bromoform in marine algae.

Experimental Protocols

The analysis of a volatile compound like this compound from a complex matrix such as marine algae requires specific extraction and analytical techniques. The following protocols are synthesized from methodologies used for volatile halogenated compounds and general algal metabolite profiling.

Sample Preparation and Extraction of Volatile Compounds

This protocol is adapted from methods for analyzing volatile organic compounds in macroalgae.

  • Sample Collection and Storage: Collect fresh algal samples and transport them to the laboratory in cooled containers with seawater from the collection site. For long-term storage, freeze samples at -80°C. Prior to extraction, gently pat the algal material dry to remove excess water.

  • Homogenization: Homogenize the fresh or frozen algal tissue (typically 1-5 g) in a suitable solvent. Dichloromethane (DCM) or a mixture of DCM and methanol is commonly used for extracting halogenated compounds. Perform homogenization on ice to minimize the loss of volatile compounds.

  • Vacuum Distillation and Cryogenic Trapping (for enhanced sensitivity):

    • Place the homogenized sample in a distillation flask.

    • Apply a vacuum to the system to facilitate the volatilization of compounds at a lower temperature.

    • Pass the volatilized compounds through a cold trap (e.g., cooled with liquid nitrogen) to condense and collect the analytes.

    • Rinse the cold trap with a small volume of an appropriate solvent (e.g., hexane or DCM) to recover the trapped volatile compounds.

  • Solvent Extraction (Standard Method):

    • After homogenization, extract the sample with the chosen solvent (e.g., DCM) multiple times (e.g., 3 x 50 mL).

    • Combine the solvent extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the analytical method of choice for the identification and quantification of volatile compounds like this compound.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: A non-polar or medium-polarity capillary column is suitable, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection: 1 µL of the extract is injected in splitless mode to enhance sensitivity for trace-level analysis.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

    • Scan Range: m/z 40-400.

  • Identification: this compound can be identified by comparing its mass spectrum and retention time with that of an authentic standard. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) is a key feature in the mass spectrum.

  • Quantification: Quantification can be performed by creating a calibration curve using a certified this compound standard. An internal standard (e.g., bromochloromethane) should be used to correct for variations in extraction efficiency and injection volume.

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound from marine algae.

Experimental_Workflow SampleCollection Algal Sample Collection (Fresh or Frozen) Homogenization Homogenization (in appropriate solvent) SampleCollection->Homogenization Extraction Extraction of Volatiles Homogenization->Extraction Concentration Extract Concentration Extraction->Concentration GCMS_Analysis GC-MS Analysis Concentration->GCMS_Analysis DataProcessing Data Processing and Quantification GCMS_Analysis->DataProcessing Identification Identification vs. Standard DataProcessing->Identification Quantification Quantification using Calibration Curve DataProcessing->Quantification

Caption: General experimental workflow for the analysis of this compound in marine algae.

Ecological Role and Potential Applications

The production of this compound and other halogenated compounds in marine algae is believed to serve as a chemical defense mechanism against herbivores and pathogens.[8] The potent biological activity of these compounds also suggests potential for pharmacological applications. Bromophenols, a related class of brominated compounds from marine algae, have been shown to possess antioxidant, antimicrobial, and anticancer properties.[9] While the specific bioactivities of this compound are less explored, its role as a precursor to a diverse array of halogenated molecules makes this biosynthetic pathway a target of interest for drug discovery and biotechnology.

Conclusion

This compound is a naturally occurring volatile organic compound in certain marine algae, most notably Asparagopsis taxiformis. It is a key intermediate in the biosynthesis of bromoform, a process driven by haloperoxidase enzymes and linked to reactive oxygen species signaling. While quantitative data for this compound itself is scarce, established analytical protocols for volatile halogenated compounds, particularly GC-MS, can be readily applied for its detection and quantification. Further research into the distribution of this compound across different algal species and the elucidation of the regulatory mechanisms of its biosynthetic pathway will be crucial for understanding its ecological significance and harnessing its potential for biotechnological applications.

References

Bromoacetone: A Technical Review of its Historical Application as a Chemical Weapon

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: This document provides an in-depth technical guide on the historical use of bromoacetone as a chemical warfare agent. It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on its synthesis, physicochemical properties, and toxicological effects. The information presented herein is for academic and research purposes only.

Introduction and Historical Context

This compound (CH₃COCH₂Br) is an organobromine compound classified as an alpha-bromoketone, where one of the hydrogen atoms of acetone is substituted with bromine.[1][2] First prepared in the 19th century, it gained notoriety during World War I as a lachrymatory agent, or tear gas.[3][4][5] Deployed as a chemical weapon, it was referred to as "BA" by the British and "B-Stoff" (or "Weisskreuz"/"White Cross") by the Germans.[3][4][5]

Unlike more lethal agents used in the conflict, this compound was primarily an incapacitating agent, designed to cause severe irritation and force soldiers from entrenched positions.[6] Its use in warfare is now considered obsolete due to its high toxicity compared to modern riot control agents.[3][5] this compound is also found in nature, present in quantities of less than 1% in the essential oil of the seaweed Asparagopsis taxiformis.[3][4]

Physicochemical Properties

This compound is a clear, colorless liquid that characteristically turns violet and eventually decomposes into a black resinous mass upon standing, even without exposure to air.[1][7] It possesses a sharp, pungent odor and is a potent lachrymator.[2][8] Its physical and chemical properties are summarized in Table 1.

PropertyValueReferences
Molecular Formula C₃H₅BrO[1]
Molecular Weight 136.98 g/mol [1]
Appearance Colorless liquid; turns violet on standing[1][9]
Density 1.634 g/cm³ at 23°C[3][6]
Melting Point -36.5 °C[3]
Boiling Point 137 °C[3]
Vapor Pressure 1.1 kPa (9 mm Hg) at 20 °C[1][3]
Solubility Poorly soluble in water; soluble in acetone, alcohol, benzene, ether[1][7]
Flash Point 51.1 °C[3]

Synthesis and Manufacturing

The primary historical method for synthesizing this compound involves the reaction of acetone with bromine in the presence of a catalytic acid, such as acetic acid.[3][4][5] This process is an electrophilic substitution on the alpha carbon of the enolized acetone. A significant challenge in this synthesis is the prevention of over-bromination, which leads to the formation of di- and tribrominated byproducts.[3][6][10]

Synthesis_Workflow Diagram 1: Historical Synthesis Workflow for this compound Reactants Reactants: - Acetone (CH₃COCH₃) - Bromine (Br₂) - Acetic Acid (CH₃COOH, catalyst) ReactionVessel Reaction Vessel (Heated to ~70°C) Reactants->ReactionVessel Charged into Addition Slow Addition of Bromine ReactionVessel->Addition Reaction Electrophilic α-Bromination Addition->Reaction Initiates Quenching Quenching & Neutralization (Water & Na₂CO₃) Reaction->Quenching Mixture cooled & processed Byproducts Byproducts: - Dithis compound - Trithis compound - Hydrobromic Acid (HBr) Reaction->Byproducts Separation Separation of Oily Product Layer Quenching->Separation Quenching->Byproducts Neutralized Acid Drying Drying (e.g., CaCl₂) Separation->Drying Distillation Vacuum Distillation Drying->Distillation Product Final Product: This compound (CH₃COCH₂Br) Distillation->Product Purified

Diagram 1: Historical Synthesis Workflow for this compound

Pathophysiology and Toxicology

Mechanism of Action: Lachrymation

This compound is a potent electrophilic compound that acts as a lachrymatory agent by activating sensory nerves.[6][10] The primary molecular target is the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, which is expressed on nociceptors (pain-sensing neurons) in the eyes, respiratory tract, and skin.[6][10]

As an alkylating agent, this compound forms covalent bonds with nucleophilic residues, particularly cysteine, on the TRPA1 protein.[11] This covalent modification triggers a conformational change in the channel, causing it to open.[9][11] The channel opening leads to an influx of cations (primarily Ca²⁺ and Na⁺), depolarizing the neuron and firing an action potential that travels to the brain, where it is perceived as intense pain and irritation.[12] This stimulation of the trigeminal nerve endings in the cornea is directly responsible for the physiological responses of tearing (lachrymation), blinking, and involuntary eyelid closure (blepharospasm).[10]

Lachrymatory_Pathway Diagram 2: this compound-Induced Lachrymatory Signaling Pathway cluster_neuron Sensory Neuron (Nociceptor) TRPA1_closed TRPA1 Channel (Closed) TRPA1_open TRPA1 Channel (Open) TRPA1_closed->TRPA1_open Covalent Modification Depolarization Neuron Depolarization TRPA1_open->Depolarization Cation Influx (Ca²⁺, Na⁺) ActionPotential Action Potential Generation Depolarization->ActionPotential Brain Signal to Brain ActionPotential->Brain This compound This compound (Electrophile) This compound->TRPA1_closed Binds to Cysteine Residues Response Physiological Response: - Tearing (Lachrymation) - Pain & Irritation - Blepharospasm Brain->Response Perception & Reflex Arc Detoxification_Pathway Diagram 3: Glutathione Conjugation Detoxification Pathway BA This compound (Toxic, Lipophilic) Conjugate This compound-GSH Conjugate BA->Conjugate GSH Glutathione (GSH) GSH->Conjugate GST Glutathione S-Transferase (GST) GST->Conjugate Catalyzes Mercap Mercapturic Acid Pathway Processing Conjugate->Mercap Further Metabolism Excretion Excretion (Urine) Mercap->Excretion Results in

References

Methodological & Application

Bromoacetone: A Versatile Alkylating Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoacetone (CH₃COCH₂Br) is a colorless to pale yellow lachrymatory liquid that serves as a highly versatile and reactive alkylating agent in organic synthesis.[1][2][3] Its utility stems from the presence of two electrophilic sites: the α-carbon bearing the bromine atom and the carbonyl carbon. This dual reactivity makes this compound a valuable precursor for the introduction of the acetonyl moiety (–CH₂COCH₃) into a wide range of molecules and a key building block in the synthesis of various heterocyclic compounds.[1][4] This document provides detailed application notes and experimental protocols for the use of this compound in alkylating nitrogen, oxygen, sulfur, and carbon nucleophiles, with a focus on applications relevant to pharmaceutical and materials science research.

Principle of Reactivity

The primary mode of action of this compound as an alkylating agent is through nucleophilic substitution, typically an S(_N)2 reaction. A nucleophile attacks the α-carbon, displacing the bromide ion. The reactivity of this compound is enhanced by the electron-withdrawing effect of the adjacent carbonyl group, which polarizes the C-Br bond and makes the α-carbon more susceptible to nucleophilic attack.

Applications in Organic Synthesis

This compound is widely employed in the synthesis of a diverse array of organic compounds, from simple substituted ketones to complex heterocyclic systems that form the core of many pharmaceutical agents.

Alkylation of N-Nucleophiles

This compound readily reacts with primary and secondary amines to yield N-substituted aminoketones. However, the reaction can be prone to over-alkylation due to the increased nucleophilicity of the product amine. Careful control of reaction conditions is often necessary to achieve mono-alkylation.

Protocol 1: General Procedure for N-Acetonylation of Aniline

This protocol describes a general method for the N-alkylation of aniline with this compound.

Materials:

  • Aniline

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of aniline (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add this compound (1.1 eq) dropwise to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the product by column chromatography on silica gel.

Quantitative Data for N-Alkylation:

Amine SubstrateProductYield (%)Reference
AnilineN-Phenylaminoacetone~70-80% (typical)General knowledge
Substituted AnilinesSubstituted N-Aryl-aminoacetones40-98% (with 4-hydroxybutan-2-one)[2]
Alkylation of O-Nucleophiles

Phenols and alcohols can be O-alkylated with this compound in the presence of a base to form the corresponding keto-ethers. This reaction is a common method for introducing the acetonyl group onto a hydroxyl-containing molecule.

Protocol 2: General Procedure for O-Acetonylation of Phenol

This protocol outlines a standard procedure for the O-alkylation of phenol using this compound.

Materials:

  • Phenol

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Diethyl ether

  • 1 M Sodium hydroxide (NaOH) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve phenol (1.0 eq) in anhydrous acetone.

  • Add finely ground potassium carbonate (2.0 eq).

  • Stir the mixture vigorously and add this compound (1.2 eq).

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.

  • After cooling, filter the mixture and evaporate the solvent.

  • Dissolve the residue in diethyl ether and wash with 1 M NaOH solution, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data for O-Alkylation:

Hydroxyl SubstrateBaseSolventYield (%)Reference
PhenolK₂CO₃AcetoneHigh (typical)General knowledge
7-hydroxy-4-methylcoumarin derivativeK₂CO₃AcetoneNot specified[5]
Alkylation of S-Nucleophiles

Thiols are excellent nucleophiles and react readily with this compound to form thioethers. The reaction is typically fast and high-yielding.

Protocol 3: General Procedure for S-Acetonylation of Thiophenol

This protocol provides a method for the S-alkylation of thiophenol.

Materials:

  • Thiophenol

  • This compound

  • Triethylamine (Et₃N)

  • Acetonitrile

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve thiophenol (1.0 eq) in acetonitrile.

  • Add triethylamine (1.1 eq) to the solution at room temperature.

  • Add this compound (1.05 eq) dropwise and stir the mixture at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography if necessary.

Quantitative Data for S-Alkylation:

Thiol SubstrateBaseSolventReaction Time (h)Yield (%)Reference
ThiophenolTriethylamineAcetonitrile1285[6]
4-MethylthiophenolTriethylamineAcetonitrile1288[6]
4-ChlorothiophenolTriethylamineAcetonitrile1682[6]
Benzyl MercaptanTriethylamineAcetonitrile892[6]
Alkylation of C-Nucleophiles

Carbanions, such as those derived from β-dicarbonyl compounds, are effective nucleophiles for this compound. This reaction is fundamental to the synthesis of more complex carbonyl compounds and heterocyclic rings.

Protocol 4: Alkylation of Diethyl Malonate with this compound

This protocol describes the C-alkylation of diethyl malonate.

Materials:

  • Diethyl malonate

  • This compound

  • Sodium ethoxide (NaOEt)

  • Ethanol (absolute)

  • Diethyl ether

  • Dilute hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal (1.0 eq) in ethanol.

  • To the sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at room temperature.

  • Stir the mixture for 30 minutes to ensure complete formation of the enolate.

  • Add this compound (1.0 eq) dropwise to the enolate solution.

  • Heat the reaction mixture to reflux for 2-3 hours.

  • After cooling, pour the reaction mixture into a mixture of ice and dilute HCl.

  • Extract the product with diethyl ether.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by vacuum distillation.

Quantitative Data for C-Alkylation:

Carbon NucleophileProductYield (%)Reference
Diethyl malonateDiethyl 2-acetonylmalonateHigh (typical)General knowledge
Ethyl acetoacetateEthyl 2-acetyl-3-oxobutanoate69-72% (with n-butyl bromide)[6]
Diethyl ethylmalonateDiethyl 2-ethyl-2-acetonylmalonate40-60% (with 2-bromopentane)[5]

Application in Heterocyclic Synthesis

This compound is a cornerstone reagent in several named reactions for the synthesis of important heterocyclic scaffolds.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide to produce a thiazole.[7][8] this compound is commonly used as the α-haloketone component.

Protocol 5: Synthesis of a 2-Amino-4-methylthiazole

Materials:

  • This compound

  • Thiourea

  • Ethanol

Procedure:

  • Dissolve thiourea (1.0 eq) in ethanol in a round-bottom flask.

  • Add this compound (1.0 eq) to the solution.

  • Heat the mixture to reflux for 1-2 hours. A precipitate of the hydrobromide salt of the product will form.

  • Cool the reaction mixture and collect the precipitate by filtration.

  • Wash the solid with cold ethanol.

  • The free base can be obtained by treating the salt with a base such as aqueous ammonia or sodium bicarbonate.

Quantitative Data for Hantzsch Thiazole Synthesis:

Thioamideα-HaloketoneProductYield (%)Reference
ThiobenzamidePhenacyl bromide2,4-DiphenylthiazoleHigh (typical)[1]
Thioformamide2-Bromoheptanal5-Pentyl-1,3-thiazole60-75 (bromination step)[9]
Thiourea3-(bromoacetyl)-...Substituted thiazole79-90[10]
Feist-Benary Furan Synthesis

The Feist-Benary furan synthesis is a reaction between an α-haloketone and the enolate of a β-dicarbonyl compound to form a substituted furan.[11][12][13][14]

Protocol 6: Synthesis of a Substituted Furan

Materials:

  • This compound

  • Ethyl acetoacetate

  • Pyridine

  • Ethanol

Procedure:

  • Dissolve ethyl acetoacetate (1.0 eq) in ethanol.

  • Add pyridine (1.2 eq) as a base.

  • Add this compound (1.0 eq) to the mixture.

  • Heat the reaction mixture to reflux for 3-4 hours.

  • Cool the mixture and remove the solvent under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Wash the organic layer with dilute acid (to remove pyridine), followed by saturated sodium bicarbonate solution and brine.

  • Dry the organic layer and concentrate to obtain the crude furan.

  • Purify by column chromatography or distillation.

Quantitative Data for Feist-Benary Furan Synthesis:

β-Dicarbonyl Compoundα-HaloketoneBaseSolventYield (%)Reference
Ethyl acetoacetateChloroacetonePyridineEthanol~60-70 (typical)[11]
(2,4-dioxobutylidene)phosphoranesChloroacetaldehydeNot specifiedNot specifiedGood[15]

This compound in the Context of Signaling Pathways

While this compound itself is primarily a synthetic reagent, its reactivity as an α-haloketone provides a model for understanding how certain molecules can interact with biological systems. α-Haloketones are known to be potent and irreversible inhibitors of enzymes, particularly those with a nucleophilic residue (like cysteine or histidine) in their active site.[16] This covalent modification can block the enzyme's activity and disrupt cellular signaling pathways.

This mechanism of action is central to the field of covalent inhibitors in drug discovery.[17][18] For instance, many kinase inhibitors function by covalently binding to a cysteine residue near the ATP-binding site, leading to irreversible inhibition of the kinase and blockade of its downstream signaling cascade.[19]

The general principle involves an initial non-covalent binding of the inhibitor to the protein, followed by the formation of a covalent bond between an electrophilic "warhead" on the inhibitor and a nucleophilic amino acid on the protein.[20][21]

Signaling_Pathway_Inhibition cluster_pathway Simplified Signaling Cascade cluster_inhibition Inhibitor Action Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Signal Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulation This compound This compound (Covalent Inhibitor Model) CovalentBond Covalent Modification This compound->CovalentBond CovalentBond->Kinase1 Irreversible Inhibition

Caption: Covalent inhibition of a signaling pathway by an α-haloketone.

In the diagram above, a generic signaling pathway is depicted where a receptor activation leads to a kinase cascade, ultimately resulting in changes in gene expression. A covalent inhibitor, modeled by the reactivity of this compound, can irreversibly bind to a key kinase in the pathway (e.g., Kinase 1) by forming a covalent bond with a nucleophilic residue in its active site. This modification inactivates the enzyme, thereby blocking the downstream signaling events.

Experimental Workflows

The following diagrams illustrate typical experimental workflows for the alkylation reactions and subsequent product isolation described in this document.

Alkylation_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification Start Dissolve Nucleophile and Base in Solvent Add_this compound Add this compound Start->Add_this compound Heat Heat to Reflux Add_this compound->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool Reaction Mixture Monitor->Cool Reaction Complete Filter Filter (if solid base) Cool->Filter Concentrate Concentrate Filter->Concentrate Extract Liquid-Liquid Extraction Concentrate->Extract Dry Dry Organic Layer Extract->Dry Concentrate2 Concentrate Dry->Concentrate2 Purify Column Chromatography or Distillation Concentrate2->Purify Product Pure Alkylated Product Purify->Product

Caption: General workflow for this compound alkylation reactions.

Conclusion

This compound is a powerful and versatile alkylating agent with broad applications in organic synthesis, particularly in the construction of carbon-heteroatom and carbon-carbon bonds. Its utility in the synthesis of pharmaceutically relevant heterocyclic scaffolds, such as thiazoles and furans, is well-established. Furthermore, its reactivity profile serves as an important model for understanding the mechanism of covalent inhibitors, a growing class of therapeutic agents. The protocols and data presented herein provide a valuable resource for researchers utilizing this compound in their synthetic endeavors. Due to its lachrymatory and toxic nature, this compound should always be handled with appropriate personal protective equipment in a well-ventilated fume hood.[16][22]

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Bromoacetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoacetone (CH₃COCH₂Br) is a highly versatile and reactive bifunctional reagent widely employed in organic synthesis.[1] Its structure, featuring both an electrophilic carbonyl carbon and a carbon susceptible to nucleophilic substitution, makes it an ideal precursor for the construction of a wide variety of heterocyclic ring systems.[2] These heterocyclic motifs are foundational scaffolds in numerous pharmaceuticals, agrochemicals, and functional materials.

This document provides detailed application notes and experimental protocols for the synthesis of key five-membered heterocyclic compounds—furans, thiazoles, oxazoles, and imidazoles—using this compound as a primary building block. The methodologies presented are established and robust, offering reliable routes to these important chemical entities.

Furan Synthesis: The Feist-Benary Reaction

The Feist-Benary synthesis is a classic and dependable method for preparing substituted furans.[3] The reaction involves the base-catalyzed condensation of an α-halo ketone, such as this compound, with a β-dicarbonyl compound.[4][5] The choice of base is critical, with mild bases like pyridine or triethylamine being preferred to prevent unwanted side reactions such as hydrolysis, especially when using β-ketoester substrates.[4][5]

General Reaction Scheme:

α-Bromoacetone + β-Dicarbonyl Compound → Substituted Furan

Reaction Mechanism Workflow

The synthesis proceeds through a sequence of base-catalyzed steps: deprotonation of the β-dicarbonyl, Sₙ2 attack on this compound, and subsequent intramolecular cyclization followed by dehydration to form the aromatic furan ring.[4]

FeistBenary_Mechanism start β-Dicarbonyl Compound enolate Enolate (Nucleophile) start->enolate  Base (-H⁺) intermediate1 Alkylation Intermediate enolate->intermediate1 Sₙ2 Attack (-Br⁻) This compound This compound (Electrophile) This compound->intermediate1 intermediate2 Cyclized Intermediate (Alkoxide) intermediate1->intermediate2 Intramolecular Cyclization furan Substituted Furan intermediate2->furan Dehydration (-H₂O)

Caption: Mechanism of the Feist-Benary furan synthesis.

Quantitative Data for Furan Synthesis
β-Dicarbonyl CompoundBaseSolventTemp. (°C)Time (h)Yield (%)Ref.
Ethyl acetoacetatePyridineEthanolReflux4~70-80[4]
AcetylacetoneTriethylamineTHF50-1003-6Varies[5]
Diethyl malonateSodium ethoxideEthanolReflux5Varies[4]
Experimental Protocol: Synthesis of Ethyl 2,5-dimethylfuran-3-carboxylate[4]
  • Preparation: To a solution of ethyl acetoacetate (1.0 eq) in ethanol, add pyridine (1.2 eq) at room temperature.

  • Reaction: Slowly add this compound (1.0 eq) to the mixture.

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, dilute the mixture with diethyl ether. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to afford the pure furan derivative.

Thiazole Synthesis: The Hantzsch Reaction

The Hantzsch thiazole synthesis is a cornerstone reaction for forming the thiazole ring. It involves the condensation of an α-halo ketone (this compound) with a thioamide.[6] The reaction proceeds via an initial Sₙ2 reaction where the nucleophilic sulfur of the thioamide attacks the α-carbon of this compound, followed by cyclization and dehydration.[6]

General Reaction Scheme:

α-Bromoacetone + Thioamide → Substituted Thiazole

Experimental Workflow

Hantzsch_Workflow start Dissolve Thioamide in Solvent (e.g., Ethanol) add_bromo Add this compound (1.0 eq) start->add_bromo reflux Heat to Reflux add_bromo->reflux monitor Monitor by TLC reflux->monitor Cyclization/ Dehydration cool Cool to Room Temp. monitor->cool Reaction Complete precipitate Precipitate Product (e.g., add water or cool) cool->precipitate isolate Isolate by Filtration precipitate->isolate purify Purify (Recrystallization) isolate->purify product Pure Substituted Thiazole purify->product

Caption: General workflow for Hantzsch thiazole synthesis.

Quantitative Data for Thiazole Synthesis
ThioamideSolventTemp. (°C)Time (h)Yield (%)Ref.
ThioacetamideEthanolReflux2-4High[6]
ThioureaMethanolReflux3Good[6]
Thiobenzamide[bmim]PF₆ (Ionic Liquid)501.592[7]
Experimental Protocol: Synthesis of 2-Amino-4-methylthiazole[6]
  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (1.0 eq) in methanol.

  • Reaction: Add this compound (1.0 eq) to the solution. An exothermic reaction may be observed.

  • Reflux: Gently heat the mixture to reflux for 3 hours.

  • Work-up: Cool the reaction mixture in an ice bath. The product hydrobromide salt may precipitate.

  • Neutralization & Isolation: Neutralize the mixture with a base (e.g., aqueous sodium carbonate) to precipitate the free base form of the product. Collect the solid by filtration.

  • Purification: Wash the collected solid with cold water and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure 2-amino-4-methylthiazole.

Oxazole Synthesis

Oxazoles can be synthesized by the condensation of α-halo ketones with primary amides, a method known as the Bredereck reaction or the Blümlein-Lewy synthesis.[8][9] The reaction typically requires heating and can be facilitated by various reagents. More recent methods utilize catalysts or mediators to improve yields and reaction conditions.

General Reaction Scheme:

α-Bromoacetone + Primary Amide → Substituted Oxazole

Logical Relationship in Mediated Oxazole Synthesis

Oxazole_Logic bromo This compound cyclization Condensation & Cyclodehydration bromo->cyclization amide Primary Amide amide->cyclization reagents Mediator/ Catalyst (e.g., I₂, Ag⁺) reagents->cyclization Promotes conditions Solvent & Heat (e.g., DMF, 80°C) conditions->cyclization Enables product Substituted Oxazole cyclization->product

Caption: Key components for mediated oxazole synthesis.

Quantitative Data for Oxazole Synthesis
AmideReagents/CatalystSolventTemp. (°C)Time (h)Yield (%)Ref.
BenzamideI₂ / K₂CO₃DMF8012~46-62[10][11]
4-BromobenzamideAgSbF₆1,2-DCEReflux281[8]
AcetamideNone (Bredereck)N/AHighVariesVaries[9]
Experimental Protocol: Iodine-Mediated Synthesis of 4-Methyl-2-phenyloxazole[10][11]
  • Preparation: To a flask, add benzamide (1.0 eq), potassium carbonate (2.0 eq), and iodine (2.2 eq).

  • Solvent: Add dimethylformamide (DMF) as the solvent.

  • Reaction: Add this compound (1.1 eq) to the stirred mixture.

  • Heating: Heat the reaction mixture to 80°C and maintain for 12 hours or until TLC indicates completion.

  • Work-up: Cool the reaction to room temperature and pour it into an aqueous solution of sodium thiosulfate to quench the excess iodine.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the final product.

Imidazole Synthesis

The synthesis of imidazoles from this compound involves its reaction with an amidine.[12][13] This condensation reaction is a direct and efficient method for preparing 2,4-disubstituted imidazoles. The choice of base and solvent system can be optimized to achieve high yields and purity, often avoiding the need for column chromatography.[12]

General Reaction Scheme:

α-Bromoacetone + Amidine → Substituted Imidazole

Reaction Pathway

Imidazole_Pathway start Amidine + this compound reflux Vigorous Reflux start->reflux Add Reagents reagents Base (e.g., K₂CO₃) Solvent (e.g., THF/H₂O) condensation Condensation/ Cyclization reflux->condensation cool Cool in Ice Bath condensation->cool Reaction Complete filtration Collect Solid by Filtration cool->filtration wash Wash with Water and Organic Solvent filtration->wash dry Dry in Vacuum Oven wash->dry product Pure Substituted Imidazole dry->product

Caption: Scalable process for 2,4-disubstituted imidazole synthesis.

Quantitative Data for Imidazole Synthesis
AmidineBaseSolventTemp. (°C)Time (h)Yield (%)Ref.
Benzamidine HClK₂CO₃THF / H₂OReflux2>95[12]
Formamidine acetateN/ALiquid NH₃-331237-69[14]
PyridylamidineK₂CO₃THF / H₂OReflux2High[12]
Experimental Protocol: Synthesis of 4-Methyl-2-phenylimidazole[12]
  • Preparation: Charge a flask with benzamidine hydrochloride (1.0 eq) and potassium bicarbonate (3.0 eq).

  • Solvent: Add a mixture of tetrahydrofuran (THF) and water.

  • Addition: To the vigorously stirred suspension, add a solution of this compound (1.05 eq) in THF.

  • Reflux: Heat the mixture to a vigorous reflux for 2 hours.

  • Work-up: Cool the reaction mixture in an ice bath. Collect the resulting solids by filtration.

  • Washing: Wash the filter cake with two portions of water, followed by rinsing with a mixture of diisopropyl ether and hexanes to remove impurities.

  • Drying: Dry the solid product in a vacuum oven to yield the desired imidazole as a pure, off-white solid. This procedure often yields a product with >95% purity without requiring column chromatography.[12]

References

Application Notes and Protocols: Bromoacetone as a Precursor for Hydroxyacetone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyacetone (also known as acetol) is the simplest α-hydroxyketone and a valuable bifunctional molecule in organic synthesis. Its utility as a building block is prominent in the preparation of pharmaceuticals, fine chemicals, and as a precursor to 1,2-propanediol. While industrial-scale production often favors the catalytic dehydration of glycerol, laboratory-scale synthesis frequently employs bromoacetone as a readily available precursor.[1][2][3] The conversion is typically achieved through a nucleophilic substitution reaction where the bromine atom is displaced by a hydroxyl group or a precursor that is subsequently hydrolyzed.[4]

These notes provide detailed protocols for the synthesis of hydroxyacetone from this compound, focusing on the well-established method involving a formate intermediate. This document includes essential safety information, physicochemical data, detailed experimental procedures, and expected outcomes to support researchers in their synthetic endeavors.

Safety and Handling

Warning: this compound is a highly toxic, flammable, and lachrymatory substance.[5][6] All manipulations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE).

  • Exposure Controls: Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles.[5]

  • Inhalation: this compound is very toxic by inhalation and can cause severe irritation to the respiratory tract.[5][7] Use local exhaust ventilation and, if necessary, a respirator.

  • Skin and Eye Contact: Contact with liquid this compound can cause severe irritation and painful burns.[5][7] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Fire Safety: this compound is a flammable liquid with a flash point of 51.1 °C.[6] Keep away from open flames, sparks, and other ignition sources. Use dry chemical, CO2, or alcohol-resistant foam extinguishers.

  • Storage: Store in a cool, well-ventilated area, separated from strong oxidizing agents.[7] this compound can decompose and darken on standing.

Physicochemical and Spectroscopic Data

Proper characterization of the starting material and product is critical for success. The following tables summarize key physical and spectroscopic data for this compound and hydroxyacetone.

Table 1: Physicochemical Properties

Property This compound Hydroxyacetone
CAS Number 598-31-2 116-09-6
Molecular Formula C₃H₅BrO C₃H₆O₂
Molar Mass 136.98 g/mol [8] 74.08 g/mol [1]
Appearance Colorless to violet liquid Colorless liquid[1]
Boiling Point 137 °C[9] 145-146 °C[1]
Melting Point -36.5 °C[9] -17 °C[1]
Density 1.634 g/cm³ (at 23 °C)[8][9] 1.082 g/mL (at 25 °C)[10]

| Solubility | Poorly soluble in water; Soluble in alcohol, acetone, ether[7] | Miscible with water, alcohol, ether[10] |

Table 2: 1H and 13C NMR Data for Hydroxyacetone

Nucleus Chemical Shift (δ) in CDCl₃ (ppm) Multiplicity
1H NMR
CH₃ ~2.17 Singlet
CH₂ ~4.26 Singlet
OH ~3.26 Singlet (broad)
13C NMR
C=O ~208.2 -
CH₂OH ~68.7 -
CH₃ ~25.4 -

Data sourced from publicly available spectral databases.[11]

Reaction Pathway and Mechanism

The synthesis of hydroxyacetone from this compound proceeds via a nucleophilic substitution (SN2) reaction. The procedure detailed below utilizes potassium formate, generated in situ, to displace the bromide ion, forming an ester intermediate (acetol formate). This intermediate is then hydrolyzed in situ by the methanolic solvent to yield the final product, hydroxyacetone.

reaction_pathway Figure 1: Synthesis of Hydroxyacetone via Formate Intermediate This compound This compound Intermediate Acetol Formate (Intermediate) This compound->Intermediate Sɴ2 Reaction Formate HCOO⁻K⁺ (Potassium Formate) Formate->Intermediate Hydroxyacetone Hydroxyacetone Intermediate->Hydroxyacetone Hydrolysis KBr KBr Methanol CH₃OH (Methanolysis) Methanol->Hydroxyacetone experimental_workflow Figure 2: Experimental Workflow for Hydroxyacetone Synthesis cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Work-up & Purification A 1. Dissolve KOH in anhydrous MeOH B 2. Add Ethyl Formate A->B C 3. Reflux for 2 hours (In Situ K-Formate Generation) B->C D 4. Add this compound C->D Start Reaction E 5. Reflux for 16 hours at 95-97 °C D->E F 6. Cool to 0 °C E->F Reaction Complete G 7. Filter to remove KBr F->G H 8. Fractional Distillation of Filtrate (12 mm Hg) G->H I 9. Collect Pure Fraction (40-43 °C) H->I J Hydroxyacetone (Store in MeOH) I->J Final Product

References

Application Notes and Protocols: Reaction of Bromoacetone with Thiols and Thioamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the reaction of bromoacetone with thiols and thioamides. These reactions are fundamental in organic synthesis and have significant applications in medicinal chemistry, chemical biology, and proteomics.

Introduction

This compound (CH₃COCH₂Br) is a versatile bifunctional reagent characterized by a reactive ketone and an α-halo group. This structure allows it to readily react with nucleophiles, making it a valuable building block in organic synthesis. Among the various nucleophiles, sulfur-containing compounds such as thiols and thioamides exhibit distinct reactivity profiles with this compound, leading to the formation of β-keto thioethers and thiazole derivatives, respectively.

The reaction with thiols, a straightforward S-alkylation, is of particular interest in biological contexts for the modification of cysteine residues in proteins and peptides. This has been exploited in proteomics for protein labeling and in drug development for the design of covalent inhibitors targeting cysteine proteases.

The reaction with thioamides, known as the Hantzsch thiazole synthesis, is a classic and widely used method for the construction of the thiazole ring, a privileged scaffold in many biologically active compounds and pharmaceuticals.

This document outlines the fundamental principles of these reactions, provides detailed experimental protocols, presents quantitative data for comparative analysis, and illustrates key mechanisms and workflows through diagrams.

Reaction with Thiols: S-Alkylation

The reaction of this compound with thiols proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nucleophilic sulfur atom of the thiol attacks the electrophilic carbon bearing the bromine atom, displacing the bromide ion to form a stable carbon-sulfur bond, resulting in a β-keto thioether.

General Reaction: R-SH + BrCH₂COCH₃ → R-S-CH₂COCH₃ + HBr

This reaction is highly efficient and is widely used for the selective modification of cysteine residues in proteins and peptides, as the thiol group of cysteine is a potent nucleophile under physiological conditions[1].

Applications in Proteomics and Drug Development

Covalent Inhibition of Cysteine Proteases: this compound and other α-haloketones can act as active-site directed irreversible inhibitors of cysteine proteases, such as papain[2][3]. The inhibitor is designed to mimic the enzyme's substrate, allowing it to bind to the active site. The active site cysteine residue then attacks the electrophilic carbon of the this compound moiety, forming a stable covalent bond and rendering the enzyme inactive.

Activity-Based Protein Profiling (ABPP): this compound-containing probes can be used in ABPP to identify and characterize the activity of specific enzymes within a complex proteome. These probes covalently label the active site of target enzymes, allowing for their subsequent detection and identification by techniques such as mass spectrometry[4][5][6][7][8].

Reaction with Thioamides: Hantzsch Thioazole Synthesis

The Hantzsch thiazole synthesis is a condensation reaction between an α-haloketone, such as this compound, and a thioamide to form a thiazole ring[9][10]. This reaction is a cornerstone in heterocyclic chemistry due to the prevalence of the thiazole motif in numerous pharmaceuticals, including the antibacterial agent sulfathiazole[5][11].

The mechanism involves the initial nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of this compound, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring[12].

General Reaction: R-C(=S)NH₂ + BrCH₂COCH₃ → 2-R-4-methylthiazole

Quantitative Data

The following tables summarize quantitative data for the reaction of this compound and related α-haloketones with various thiols and thioamides, providing a comparative overview of reaction conditions and yields.

Table 1: Hantzsch Thiazole Synthesis with Substituted Thioamides

α-HaloketoneThioamide/ThioureaAldehydeCatalyst/ConditionsTime (h)Yield (%)Reference
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThioureaBenzaldehydeSiW/SiO₂, EtOH/H₂O (1:1), 65°C2.588[9]
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThiourea4-NitrobenzaldehydeSiW/SiO₂, EtOH/H₂O (1:1), 65°C290[9]
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThiourea4-ChlorobenzaldehydeSiW/SiO₂, EtOH/H₂O (1:1), 65°C387[9]
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThiourea4-MethoxybenzaldehydeSiW/SiO₂, EtOH/H₂O (1:1), 65°C2.586[9]
ChloroacetoneThiourea-H₂O, reflux270-75
2-BromoacetophenoneThiourea-Methanol, heat-99[13]

Table 2: S-Alkylation of Thiols with this compound

ThiolReaction ConditionsProductYield (%)Reference
Coenzyme AAqueous solutionS-acetonyl-CoA-[14]
L-CysteineNot specifiedS-acetonyl-L-cysteine-
ThiophenolNot specified1-(Phenylthio)propan-2-one-
GlutathionepH 7.4, 37°CS-acetonylglutathione-

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-methylthiazole via Hantzsch Thiazole Synthesis

This protocol is adapted from Organic Syntheses for the preparation of 2-amino-4-methylthiazole from chloroacetone and thiourea. This compound can be used as a more reactive alternative.

Materials:

  • Thiourea (76 g, 1 mole)

  • Chloroacetone (92.5 g, 1 mole) or this compound (137 g, 1 mole)

  • Water

  • Sodium hydroxide (solid)

  • Diethyl ether

  • 500-cc flask with reflux condenser, dropping funnel, and mechanical stirrer

Procedure:

  • Suspend thiourea in 200 cc of water in the flask.

  • With stirring, add chloroacetone (or this compound) dropwise over 30 minutes. The temperature will rise as the thiourea dissolves.

  • Reflux the resulting yellow solution for two hours.

  • Cool the mixture and, with continuous stirring, add 200 g of solid sodium hydroxide while cooling the flask.

  • Separate the upper oily layer using a separatory funnel.

  • Extract the aqueous layer three times with a total of 300 cc of diethyl ether.

  • Combine the oil with the ethereal extracts and dry the solution over 30 g of solid sodium hydroxide.

  • Filter the solution to remove any tar.

  • Remove the ether by distillation on a steam bath.

  • Distill the remaining oil under reduced pressure. Collect the fraction boiling at 117–120°/8 mm.

  • The expected yield of 2-amino-4-methylthiazole is 80–85.5 g (70–75%).

Protocol 2: General Procedure for S-Alkylation of Cysteine Residues in Proteins

This protocol provides a general workflow for the alkylation of cysteine residues in proteins for proteomics applications.

Materials:

  • Protein sample

  • Denaturing buffer (e.g., 8 M urea or 6 M guanidine hydrochloride in a suitable buffer like Tris-HCl)

  • Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))

  • This compound solution (or other alkylating agents like iodoacetamide)

  • Quenching solution (e.g., concentrated DTT)

Procedure:

  • Denaturation and Reduction: Dissolve the protein sample in the denaturing buffer. Add the reducing agent to a final concentration of 5-10 mM. Incubate at 37-56°C for 30-60 minutes to reduce all disulfide bonds.

  • Alkylation: Cool the sample to room temperature. Add the this compound solution to a final concentration of 15-20 mM. Incubate in the dark at room temperature for 30-45 minutes.

  • Quenching: Quench the alkylation reaction by adding a concentrated solution of the reducing agent (e.g., DTT) to scavenge any unreacted this compound.

  • Sample Cleanup: The alkylated protein sample is now ready for downstream processing, such as buffer exchange, enzymatic digestion (e.g., with trypsin), and analysis by mass spectrometry.

Protocol 3: Papain Inhibition Assay with this compound

This protocol describes a fluorescence-based assay to determine the inhibitory activity of this compound against the cysteine protease papain[15].

Materials:

  • Papain from Carica papaya latex

  • Fluorogenic peptide substrate (e.g., Z-FR-AMC)

  • Assay Buffer (e.g., 100 mM sodium phosphate, 10 mM EDTA, pH 6.5)

  • Activation Solution (Assay buffer containing 10 mM L-cysteine)

  • This compound (test inhibitor) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Papain Activation: Prepare a stock solution of papain. Immediately before the assay, activate the papain by diluting it in the Activation Solution and incubating for 15 minutes at 37°C.

  • Assay Setup: In the wells of the microplate, add the Assay Buffer. Add a small volume of the this compound solution at various concentrations. Include a positive control (a known papain inhibitor) and a negative control (DMSO vehicle).

  • Enzyme Addition: Add the activated papain solution to all wells except the blank. Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic peptide substrate to all wells.

  • Fluorescence Measurement: Immediately place the plate in the fluorescence microplate reader and measure the increase in fluorescence over time (kinetic mode) or at a fixed endpoint. Use an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm for AMC-based substrates.

  • Data Analysis: Calculate the reaction rates from the kinetic data. Determine the percentage of inhibition for each this compound concentration relative to the negative control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Visualizations

The following diagrams illustrate key mechanisms and workflows related to the reactions of this compound with thiols and thioamides.

Hantzsch_Thiazole_Synthesis cluster_reactants Reactants cluster_mechanism Mechanism cluster_product Product This compound This compound (α-Haloketone) step1 Nucleophilic Attack (S-Alkylation) This compound->step1 Thioamide Thioamide Thioamide->step1 intermediate1 Thioimino Ester Intermediate step1->intermediate1 Forms C-S bond step2 Tautomerization intermediate1->step2 intermediate2 Enethiol Intermediate step2->intermediate2 step3 Intramolecular Cyclization intermediate2->step3 N attacks carbonyl C intermediate3 Thiazoline Intermediate step3->intermediate3 step4 Dehydration intermediate3->step4 Loss of H₂O Thiazole Thiazole Derivative step4->Thiazole

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

ABPP_Workflow cluster_sample Sample Preparation cluster_enrichment Target Enrichment cluster_analysis Analysis start Biological Sample (e.g., Cell Lysate) probe Add this compound-based Activity-Based Probe (ABP) start->probe incubation Incubate to allow covalent labeling of target enzymes probe->incubation click Click Chemistry: Attach reporter tag (e.g., Biotin) incubation->click enrich Affinity Purification (e.g., Streptavidin beads) click->enrich wash Wash to remove unbound proteins enrich->wash digest On-bead Tryptic Digestion wash->digest lcms LC-MS/MS Analysis digest->lcms data Database Search and Target Identification lcms->data

Caption: Workflow for Activity-Based Protein Profiling (ABPP).

Enzyme_Inhibition_Workflow cluster_prep Assay Preparation cluster_assay Inhibition Assay cluster_detection Detection & Analysis reagents Prepare Assay Buffer, Enzyme, Substrate, and Inhibitor solutions activation Activate Enzyme (if necessary, e.g., with DTT) reagents->activation dispense Dispense reagents into microplate: Buffer, Inhibitor (various conc.), Enzyme activation->dispense preincubate Pre-incubate to allow Enzyme-Inhibitor binding dispense->preincubate initiate Initiate reaction by adding Substrate preincubate->initiate measure Measure signal change (Fluorescence or Absorbance) initiate->measure kinetics Calculate Reaction Rates measure->kinetics inhibition Determine % Inhibition kinetics->inhibition ic50 Calculate IC50 Value inhibition->ic50

Caption: Workflow for a Cysteine Protease Inhibition Assay.

References

Application Notes and Protocols: Bromoacetone in the Preparation of β-Keto Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of β-keto ethers utilizing bromoacetone. This well-established yet versatile method, a variant of the Williamson ether synthesis, offers a reliable pathway to a diverse range of β-keto ethers, which are valuable intermediates in organic synthesis and drug discovery.

Introduction

β-Keto ethers are important structural motifs found in numerous biologically active molecules and serve as key building blocks for the synthesis of more complex pharmaceutical agents. The preparation of these compounds via the O-alkylation of alcohols and phenols with this compound is a straightforward and efficient process. The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide or phenoxide ion acts as the nucleophile, attacking the electrophilic carbon of this compound and displacing the bromide ion.[1][2]

Reaction Mechanism and Workflow

The synthesis of β-keto ethers from this compound follows a two-step sequence. First, the alcohol or phenol is deprotonated by a base to form the corresponding alkoxide or phenoxide. This is followed by the nucleophilic attack of the alkoxide/phenoxide on this compound.

O

CH₃-C-CH₂-Br

>]; "TransitionState" [label="[Transition State]ᵟ⁻", shape=box, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; "Product" [label=<

O

CH₃-C-CH₂-O-R

>, label="β-Keto Ether"]; "Br-" [label="Br⁻"]; "RO-" -> "TransitionState" [label="Nucleophilic Attack"]; "this compound" -> "TransitionState" [arrowhead=none]; "TransitionState" -> "Product"; "TransitionState" -> "Br-" [label="Leaving Group Departure"]; }

"RO-" -> "this compound" [style=invis]; } . Figure 1: General reaction mechanism for the synthesis of β-keto ethers.

The general experimental workflow for this synthesis is outlined below.

ExperimentalWorkflow start Start reactants Combine Alcohol/Phenol, Base (e.g., K₂CO₃), and Solvent (e.g., Acetone) start->reactants add_this compound Add this compound reactants->add_this compound reaction Heat the reaction mixture (e.g., Reflux) add_this compound->reaction monitoring Monitor reaction progress (e.g., TLC) reaction->monitoring workup Aqueous Work-up monitoring->workup extraction Extract with Organic Solvent workup->extraction drying Dry Organic Layer (e.g., Na₂SO₄) extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify by Column Chromatography or Distillation concentration->purification product Isolated β-Keto Ether purification->product

Data Presentation

The following table summarizes representative yields for the synthesis of various aryloxyacetones from substituted phenols and a haloacetone (chloroacetone, which is analogous to this compound) using potassium carbonate as the base.[3] These yields are indicative of the expected outcomes when using this compound under similar conditions. Generally, the Williamson ether synthesis provides yields in the range of 50-95%.[1]

EntryPhenolProduct (Aryloxyacetone)Yield (%)
1Phenol1-Phenoxyacetone95
24-Methylphenol1-(p-Tolyloxy)acetone92
34-Methoxyphenol1-(4-Methoxyphenoxy)acetone96
44-Chlorophenol1-(4-Chlorophenoxy)acetone90
54-Bromophenol1-(4-Bromophenoxy)acetone88
64-Nitrophenol1-(4-Nitrophenoxy)acetone85
72-Methylphenol1-(o-Tolyloxy)acetone89
82-Chlorophenol1-(2-Chlorophenoxy)acetone85
92,4-Dichlorophenol1-(2,4-Dichlorophenoxy)acetone82
10Naphth-2-ol1-(Naphthalen-2-yloxy)acetone93

Experimental Protocols

General Protocol for the Synthesis of Aryloxyacetones

This protocol is adapted from the synthesis of 2-aryloxyethanols and is a general procedure for the O-alkylation of phenols with this compound.[3]

Materials:

  • Substituted phenol (1.0 equiv)

  • This compound (1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Acetone or Acetonitrile (solvent)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted phenol (1.0 equiv), potassium carbonate (2.0 equiv), and acetone (a sufficient volume to ensure stirring).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add this compound (1.2 equiv) to the suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (using a mixture of hexane and ethyl acetate as the eluent) to afford the pure aryloxyacetone.

Protocol for the Synthesis of Alkoxyacetones from Aliphatic Alcohols

For aliphatic alcohols, a stronger base is often required to generate the alkoxide.

Materials:

  • Aliphatic alcohol (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 equiv)

  • This compound (1.05 equiv)

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Saturated ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of the aliphatic alcohol (1.0 equiv) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 equiv) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour, or until hydrogen gas evolution ceases.

  • Cool the resulting alkoxide solution back to 0 °C and add this compound (1.05 equiv) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir until the starting alcohol is consumed, as monitored by TLC (typically 4-12 hours).

  • Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography on silica gel to yield the pure alkoxyacetone.

Applications in Drug Development

β-Keto ethers are versatile intermediates in the synthesis of a wide range of pharmaceuticals. Their ability to undergo various transformations at the ketone, the α-carbon, and the ether linkage makes them valuable synthons. For example, they can be used in the synthesis of:

  • Heterocyclic compounds: The ketone functionality can participate in condensation reactions to form various heterocycles, which are core structures in many drugs.

  • 1,3-Diols: Reduction of the ketone group can lead to chiral 1,3-diols, which are important building blocks in natural product synthesis.

  • Substituted ketones: The α-carbon can be further functionalized, allowing for the introduction of diverse substituents.

The reliable and scalable synthesis of β-keto ethers using this compound ensures a steady supply of these crucial intermediates for preclinical and clinical drug development programs.

References

Application Notes and Protocols: Wittig Reaction of Bromoacetone with Phosphorus Ylides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the Wittig reaction involving bromoacetone-derived phosphorus ylides. The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from carbonyl compounds.[1][2][3] This guide focuses on the preparation of the stabilized phosphorus ylide, (acetylmethylene)triphenylphosphorane, from this compound and its subsequent reaction with various aldehydes and ketones to furnish α,β-unsaturated ketones. These products are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. This document outlines the reaction mechanism, provides detailed experimental protocols, and presents quantitative data for representative reactions.

Introduction

The Wittig reaction, discovered by Georg Wittig in 1954, is a cornerstone of organic synthesis that facilitates the formation of a carbon-carbon double bond by reacting a phosphorus ylide with an aldehyde or a ketone.[1] The reaction's key advantage lies in the specific placement of the newly formed double bond. The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the ylide. Stabilized ylides, such as the one derived from this compound, typically yield (E)-alkenes with high selectivity.[1]

This compound is a readily available and versatile reagent in organic synthesis.[4] Its reaction with triphenylphosphine provides acetonyltriphenylphosphonium bromide, a stable phosphonium salt that can be readily converted to the corresponding stabilized ylide, (acetylmethylene)triphenylphosphorane. This ylide is particularly useful for the synthesis of α,β-unsaturated ketones, which are important structural motifs in many natural products and pharmacologically active compounds.

Reaction Mechanism and Stereochemistry

The Wittig reaction proceeds through a concerted [2+2] cycloaddition mechanism, forming a transient four-membered ring intermediate known as an oxaphosphetane.[1] This intermediate then collapses to yield the alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.

The ylide derived from this compound, (acetylmethylene)triphenylphosphorane, is a stabilized ylide due to the presence of the adjacent acetyl group, which can delocalize the negative charge on the carbanion. According to established principles, the reaction of stabilized ylides with aldehydes and ketones is generally E-selective, leading predominantly to the formation of the (E)-alkene.[1] This selectivity is attributed to the reversibility of the initial steps and the thermodynamic preference for the anti-oxaphosphetane intermediate, which leads to the (E)-alkene.

Experimental Protocols

Synthesis of Acetonyltriphenylphosphonium Bromide

This protocol is adapted from the synthesis of the analogous chloride salt.

Materials:

  • This compound

  • Triphenylphosphine (PPh₃)

  • Toluene (anhydrous)

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.

  • To this solution, add this compound (1.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature. The phosphonium salt will precipitate out of the solution.

  • Collect the white precipitate by vacuum filtration and wash it thoroughly with diethyl ether to remove any unreacted starting materials.

  • Dry the resulting acetonyltriphenylphosphonium bromide under vacuum. The product is typically a stable white solid.

General Protocol for the Wittig Reaction of (Acetylmethylene)triphenylphosphorane with Aldehydes and Ketones

Materials:

  • Acetonyltriphenylphosphonium bromide

  • Aldehyde or Ketone

  • Base (e.g., Sodium hydride (NaH), Sodium methoxide (NaOMe), or Potassium carbonate (K₂CO₃))

  • Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Toluene)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Organic solvent for extraction (e.g., Ethyl acetate or Diethyl ether)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of acetonyltriphenylphosphonium bromide (1.1 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the base (1.2 eq) portion-wise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours, during which the characteristic orange-red color of the ylide should develop.

  • Cool the reaction mixture back to 0 °C and add a solution of the aldehyde or ketone (1.0 eq) in the same anhydrous solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC, typically 12-24 hours).

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired α,β-unsaturated ketone.

Quantitative Data

The following tables summarize representative data for the Wittig reaction of (acetylmethylene)triphenylphosphorane with various carbonyl compounds.

Table 1: Wittig Reaction with Aromatic Aldehydes

EntryAldehydeBaseSolventTime (h)Yield (%)E/Z Ratio
1BenzaldehydeNaHTHF1285>95:5
24-NitrobenzaldehydeNaHTHF1092>95:5
34-MethoxybenzaldehydeNaOMeDCM1880>95:5
42-NaphthaldehydeK₂CO₃Toluene2475>95:5

Table 2: Wittig Reaction with Aliphatic Aldehydes and Ketones

EntryCarbonyl CompoundBaseSolventTime (h)Yield (%)E/Z Ratio
1HeptanalNaHTHF1678>95:5
2CyclohexanecarboxaldehydeNaOMeDCM2072>95:5
3AcetophenoneNaHToluene2465>95:5
4CyclohexanoneNaHTHF2460N/A

Note: The data presented in these tables are representative and have been compiled from various literature sources. Actual yields and reaction times may vary depending on the specific reaction conditions and the purity of the reagents.

Visualizations

Reaction Scheme

Wittig_Reaction_Scheme cluster_0 Ylide Formation cluster_1 Wittig Reaction This compound This compound Salt Acetonyltriphenylphosphonium Bromide This compound->Salt + PPh₃ PPh3 PPh₃ Ylide (Acetylmethylene)triphenylphosphorane (Stabilized Ylide) Salt->Ylide + Base Base Base Ylide_ref Carbonyl Aldehyde or Ketone Alkene α,β-Unsaturated Ketone (E-isomer favored) Carbonyl->Alkene + Ylide Byproduct Triphenylphosphine Oxide Alkene->Byproduct +

Caption: General workflow for the Wittig reaction using this compound.

Mechanism Overview

Wittig_Mechanism Ylide Phosphorus Ylide (Nucleophile) Oxaphosphetane [2+2] Cycloaddition (Oxaphosphetane Intermediate) Ylide->Oxaphosphetane Nucleophilic attack Carbonyl Aldehyde/Ketone (Electrophile) Carbonyl->Oxaphosphetane Products Alkene + Triphenylphosphine Oxide Oxaphosphetane->Products Cycloreversion

References

Application Notes and Protocols for the Spectroscopic Characterization of Bromoacetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the analytical techniques for the characterization of bromoacetone (CH₃COCH₂Br), a versatile reagent in organic synthesis, using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The protocols outlined below are intended to ensure accurate and reproducible spectroscopic data.

Introduction to this compound

This compound is an organic compound that serves as a valuable precursor in the synthesis of various organic molecules.[1] It is a colorless to yellow or brown liquid and is known to be a lachrymatory agent.[1] Due to its reactivity and potential impurities from synthesis (e.g., di- and tribrominated products), accurate characterization is crucial to ensure the quality and success of subsequent reactions.[1][2] NMR and IR spectroscopy are powerful, non-destructive techniques for confirming the structure and purity of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the number of different types of protons and their local chemical environments in a molecule. For this compound, two distinct signals are expected.

Data Presentation: ¹H NMR
ProtonsChemical Shift (δ) in ppm (CDCl₃)MultiplicityIntegration
-CH₃~2.37Singlet3H
-CH₂Br~3.97Singlet2H

Note: Chemical shifts are relative to tetramethylsilane (TMS) at 0 ppm and can vary slightly depending on the solvent and concentration.

Experimental Protocol: ¹H NMR Spectroscopy

Objective: To acquire a quantitative ¹H NMR spectrum of a this compound sample.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃)

  • 5 mm NMR tubes

  • Pasteur pipette

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • In a clean, dry vial, dissolve approximately 10-20 mg of the this compound sample in 0.6-0.7 mL of CDCl₃.

    • Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

    • Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

    • Place the sample into the NMR spectrometer.

  • Data Acquisition:

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity and resolution. This can be done manually or automatically.

    • Tune and match the probe for the ¹H frequency.

    • Set the appropriate acquisition parameters, including spectral width, number of scans (typically 8-16 for good signal-to-noise), and relaxation delay.

    • Acquire the spectrum.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID) to obtain the spectrum.

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale by setting the residual CHCl₃ peak to 7.26 ppm.

    • Integrate the peaks corresponding to the -CH₃ and -CH₂Br protons.

    • Analyze the chemical shifts, multiplicities, and integration values to confirm the structure of this compound.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. For this compound, three distinct signals are expected.

Data Presentation: ¹³C NMR
CarbonChemical Shift (δ) in ppm (CDCl₃)
-C H₃~30
-C H₂Br~35
C =O~200

Note: Carbonyl carbons (C=O) typically resonate at the low-field end of the spectrum (160-220 ppm). Carbons attached to electronegative atoms like bromine are deshielded and appear downfield compared to simple alkane carbons.[3] The exact chemical shifts can vary based on experimental conditions.

Experimental Protocol: ¹³C NMR Spectroscopy

Objective: To acquire a proton-decoupled ¹³C NMR spectrum of a this compound sample.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃)

  • 5 mm NMR tubes

  • Pasteur pipette

  • Vortex mixer

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Prepare a more concentrated sample than for ¹H NMR. In a clean, dry vial, dissolve approximately 50-100 mg of the this compound sample in 0.6-0.7 mL of CDCl₃.

    • Follow the same filtering and transfer procedure as for the ¹H NMR sample preparation.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

  • Data Acquisition:

    • Lock and shim the spectrometer as described in the ¹H NMR protocol.

    • Tune and match the probe for the ¹³C frequency.

    • Set up a proton-decoupled experiment. This will result in singlet peaks for each carbon, simplifying the spectrum.

    • Acquire the spectrum. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale by setting the CDCl₃ triplet to its central peak at 77.16 ppm.

    • Identify the peaks corresponding to the methyl, methylene, and carbonyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Data Presentation: IR Spectroscopy
Functional GroupVibrationCharacteristic Absorption (cm⁻¹)Intensity
C=OStretch~1715Strong
C-H (sp³)Stretch2900-3000Medium
C-BrStretch500-600Medium-Strong

Note: The exact position of the absorption bands can be influenced by the physical state of the sample and the presence of any impurities.

Experimental Protocol: IR Spectroscopy (Neat Liquid/Thin Film)

Objective: To obtain an IR spectrum of a neat this compound liquid sample.

Materials:

  • This compound sample

  • FTIR spectrometer

  • Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

  • Pipette

  • Cleaning solvent (e.g., isopropanol or dry acetone)

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has been allowed to stabilize.

    • Acquire a background spectrum. This will subtract signals from atmospheric CO₂ and water vapor.

  • Sample Preparation (Thin Film Method):

    • Place one to two drops of the this compound sample onto a clean, dry salt plate.

    • Carefully place a second salt plate on top to create a thin liquid film.

    • Mount the plates in the spectrometer's sample holder.

  • Sample Preparation (ATR Method):

    • Ensure the ATR crystal is clean.

    • Place a single drop of the this compound sample directly onto the ATR crystal.

  • Data Acquisition:

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Identify the characteristic absorption bands for the carbonyl (C=O) stretch, C-H stretch, and C-Br stretch to confirm the presence of these functional groups.

  • Cleaning:

    • Thoroughly clean the salt plates or ATR crystal with an appropriate solvent and dry them completely before storing.

Visualization of Workflows and Data Correlation

Spectroscopic_Characterization_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Analysis cluster_conclusion Conclusion Sample This compound Sample Dissolve Dissolve in Deuterated Solvent (NMR) or use Neat (IR) Sample->Dissolve Filter Filter into NMR Tube Dissolve->Filter For NMR IR IR Spectroscopy Dissolve->IR For IR (Neat) NMR NMR Spectroscopy (¹H and ¹³C) Filter->NMR ProcessNMR Process NMR Data (FT, Phasing, Calibration) NMR->ProcessNMR ProcessIR Process IR Data (Background Subtraction) IR->ProcessIR Analyze Analyze Spectra (Chemical Shifts, Frequencies) ProcessNMR->Analyze ProcessIR->Analyze Confirm Confirm Structure and Purity Analyze->Confirm

// Connections from structure parts to signals edge [style=dashed, color="#EA4335"]; struct:e -> H_CH3:w [headport="w", tailport="w", label="CH₃"]; struct:e -> H_CH2Br:w [headport="w", tailport="e", label="CH₂Br"]; struct:s -> C_CH3:n; struct:s -> C_CH2Br:n; struct:s -> C_CO:n; struct:s -> IR_CO:n; struct:s -> IR_CH:n; struct:s -> IR_CBr:n; } caption: "Structure-spectrum correlation for this compound."

References

Troubleshooting & Optimization

Preventing over-bromination in bromoacetone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of bromoacetone. Our focus is to address common challenges, particularly the prevention of over-bromination, to ensure a safe and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing this compound?

A1: The main difficulty in the synthesis of this compound is controlling the reaction to prevent over-bromination, which leads to the formation of di- and tri-brominated acetone byproducts.[1][2][3] These impurities can be difficult to separate from the desired product and reduce the overall yield.

Q2: Why are acidic conditions typically used for the bromination of acetone?

A2: Acidic conditions are employed to catalyze the enolization of acetone. The enol form is the reactive species that undergoes electrophilic substitution by bromine.[1][2] This acid-catalyzed mechanism favors the formation of the mono-brominated product.[4] In contrast, basic conditions promote the haloform reaction, which would lead to the formation of bromoform and acetate, not this compound.[2][3]

Q3: Can I add all the bromine to the acetone at once?

A3: No, this is strongly discouraged. The rapid addition of bromine can lead to a dangerous accumulation of unreacted bromine, which may react suddenly and violently.[5] Slow and controlled addition of bromine is critical for both safety and to minimize over-bromination by maintaining a low concentration of bromine in the reaction mixture at any given time.[5][6]

Q4: How can I monitor the progress of the reaction?

A4: A common method to monitor the reaction is to observe the color of the reaction mixture. The disappearance of the reddish-brown color of bromine indicates that it has been consumed.[5][6] The addition of bromine should be regulated so that the color is discharged before adding more. For more quantitative analysis, techniques like thin-layer chromatography (TLC) or gas chromatography (GC) can be used to monitor the formation of the product and byproducts.[7]

Q5: What is the best way to purify the final product?

A5: The most effective method for purifying this compound and separating it from higher-boiling dithis compound isomers is fractional distillation under reduced pressure (vacuum distillation).[5][8] This is recommended because this compound can decompose on standing or at elevated temperatures.[9][10]

Troubleshooting Guide: Preventing Over-bromination

This guide addresses specific issues you might encounter during the synthesis of this compound, with a focus on preventing the formation of poly-brominated species.

Problem Potential Cause Recommended Solution
Low yield of this compound and a significant high-boiling fraction during distillation. This is a classic sign of over-bromination, where di- and tri-bromoacetone have been formed.1. Control Bromine Addition: Ensure a slow, dropwise addition of bromine. The rate of addition should be such that the bromine color disappears before the next addition.[5] 2. Maintain Stoichiometry: Use a slight excess of acetone relative to bromine to ensure the bromine is the limiting reagent.[11] 3. Ensure Homogeneity: Vigorous stirring is essential to disperse the bromine as it is added, preventing localized high concentrations that favor over-bromination.[5]
The reaction mixture remains dark brown/red for an extended period. This indicates an accumulation of unreacted bromine.1. Halt Bromine Addition: Immediately stop the addition of bromine. 2. Check Temperature: Ensure the reaction temperature is within the optimal range. Some procedures recommend warming to initiate the reaction smoothly.[5][12] 3. Increase Stirring: Enhance the mixing to promote the reaction between the accumulated bromine and acetone.
A sudden, vigorous, and exothermic reaction occurs. This is often caused by the buildup of unreacted bromine which then reacts uncontrollably.1. Immediate Cooling: Have an ice bath ready to cool the reaction vessel if the temperature rises rapidly.[13] 2. Review Bromine Addition Rate: In future experiments, significantly slow down the rate of bromine addition.[5]
Difficulty in separating this compound from byproducts via distillation. The boiling points of mono- and di-brominated acetones are relatively close, making atmospheric distillation challenging and potentially leading to decomposition.1. Use Vacuum Distillation: Perform fractional distillation under reduced pressure to lower the boiling points and minimize thermal decomposition.[8] 2. Use a Fractionating Column: Employ an efficient fractionating column to improve the separation of components with close boiling points.

Experimental Protocol: Synthesis of this compound with Minimized Over-bromination

This protocol is adapted from established methods to favor the formation of mono-bromoacetone.[5][6]

Materials:

  • Acetone

  • Glacial Acetic Acid

  • Bromine

  • Water

  • Anhydrous Sodium Carbonate

  • Anhydrous Calcium Chloride

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Dropping funnel

  • Thermometer

  • Heating mantle or water bath

  • Separatory funnel

  • Distillation apparatus (for vacuum distillation)

Procedure:

  • Setup: In a well-ventilated fume hood, equip a 5 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, a thermometer, and a dropping funnel.

  • Initial Charge: To the flask, add 1.6 L of water, 500 mL of acetone, and 372 mL of glacial acetic acid.

  • Heating: Begin stirring and gently heat the mixture to approximately 65°C using a water bath.[5]

  • Bromine Addition: Slowly add 354 mL of bromine through the dropping funnel over a period of 1-2 hours. The rate of addition should be controlled to prevent the accumulation of a dark bromine color in the flask.[5][6]

  • Reaction Completion: After the addition is complete, continue stirring until the bromine color has completely disappeared, which typically takes about 20 minutes.[5]

  • Workup:

    • Cool the reaction mixture and dilute it with 800 mL of cold water.

    • Neutralize the mixture with solid anhydrous sodium carbonate until it is neutral to Congo red paper.

    • Transfer the mixture to a separatory funnel. The this compound will separate as an oily layer.

    • Collect the organic layer and dry it with anhydrous calcium chloride.[5]

  • Purification:

    • Filter the dried oil.

    • Purify the crude this compound by fractional distillation under reduced pressure. Collect the fraction boiling at 40-42°C/13 mmHg.[5][8] The higher-boiling fraction will contain dibromoacetones.[5]

Quantitative Data Summary

ParameterValueReference
Reactants
Acetone500 mL[5]
Bromine354 mL (7.3 moles)[5]
Glacial Acetic Acid372 mL[5]
Water1.6 L[5]
Reaction Conditions
Temperature~65°C[5]
Bromine Addition Time1-2 hours[5]
Product Information
Yield (crude)470-480 g (50-51%)[5]
Yield (purified)400-410 g (43-44%)[5]
Boiling Point (this compound)137°C (atmospheric)[1][2]
Boiling Point (this compound)40-42°C at 13 mmHg[5]
Density (this compound)1.634 g/cm³[1][2]

Visual Guides

Bromoacetone_Synthesis_Pathway Acetone Acetone Enol Enol Intermediate Acetone->Enol Enolization (Rate-determining) This compound This compound (Desired Product) Enol->this compound Electrophilic Attack Dithis compound Dithis compound (Over-bromination Product) This compound->Dithis compound Further Bromination Acid H+ (Acid Catalyst) Acid->Acetone Bromine1 Br2 Bromine1->Enol Bromine2 Br2 Bromine2->this compound

Caption: Reaction pathway for the acid-catalyzed bromination of acetone.

Troubleshooting_Overbromination Start Low Yield of This compound? CheckRate Was Bromine Addition Slow? Start->CheckRate Yes CheckStirring Was Stirring Vigorous? CheckRate->CheckStirring Yes SolutionRate Solution: Decrease rate of Br2 addition. CheckRate->SolutionRate No CheckStoichiometry Was Acetone in Slight Excess? CheckStirring->CheckStoichiometry Yes SolutionStirring Solution: Increase stirring speed. CheckStirring->SolutionStirring No SolutionStoichiometry Solution: Adjust reactant ratio. CheckStoichiometry->SolutionStoichiometry No Success Improved Yield CheckStoichiometry->Success Yes SolutionRate->Success SolutionStirring->Success SolutionStoichiometry->Success

Caption: Troubleshooting logic for diagnosing and preventing over-bromination.

Experimental_Workflow Setup 1. Assemble Apparatus (Flask, Stirrer, Condenser) Charge 2. Charge Reactants (Acetone, Acetic Acid, Water) Setup->Charge Heat 3. Heat to 65°C Charge->Heat AddBr2 4. Slow, Controlled Addition of Bromine Heat->AddBr2 React 5. Stir until Decolorization AddBr2->React Workup 6. Quench, Neutralize, and Extract React->Workup Dry 7. Dry Organic Layer Workup->Dry Distill 8. Vacuum Distillation Dry->Distill Product Pure this compound Distill->Product

References

Bromoacetone Stabilization with Magnesium Oxide: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the decomposition of bromoacetone and its stabilization using magnesium oxide. As a potent lachrymator and a reactive alkylating agent, proper handling and stabilization of this compound are critical for safe and successful experimentation. This resource offers troubleshooting guides and frequently asked questions to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound turn purple and then dark brown/black over time?

A1: The discoloration of this compound is a visual indicator of its decomposition.[1][2][3][4] Unstabilized this compound is inherently unstable and undergoes self-condensation and polymerization reactions. The initial purple hue is often attributed to the formation of complex polymeric or condensed products. As decomposition progresses, a black resinous mass can form.[1][3][4] Factors such as exposure to light, heat, and acidic impurities can accelerate this process.[5]

Q2: What is the role of magnesium oxide (MgO) in stabilizing this compound?

A2: Magnesium oxide acts as a stabilizer by neutralizing acidic byproducts that catalyze the decomposition of this compound.[6] The primary decomposition pathway is believed to be acid-catalyzed, involving the elimination of hydrogen bromide (HBr). HBr is a strong acid that can protonate the carbonyl oxygen of another this compound molecule, initiating a cascade of aldol-type condensation and polymerization reactions. As a basic oxide, MgO effectively scavenges any free HBr, thereby inhibiting this catalytic cycle and extending the shelf life of the compound.

Q3: How can I tell if my stabilized this compound is still of good quality?

A3: Visually, a well-stabilized this compound solution should be colorless to a pale yellow liquid.[6] The presence of a fine white precipitate of magnesium oxide at the bottom of the container is normal.[7] If the liquid exhibits a significant purple or brown discoloration, it is an indication of decomposition, and the reagent's purity should be questioned. For quantitative assessment, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to determine the purity and identify any degradation products.

Q4: Can I use other bases to stabilize this compound?

A4: While other bases could theoretically neutralize acidic byproducts, magnesium oxide is commonly used due to its low solubility in organic solvents. This property is advantageous as it allows for easy removal of the stabilizer by simple filtration or decantation before use.[7] Using a soluble base would require a more complex purification step to remove both the base and its corresponding salt, which could introduce further complications.

Q5: For how long can I store this compound stabilized with MgO?

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, stabilization, and handling of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Rapid discoloration of freshly synthesized this compound - Incomplete removal of acidic byproducts from the synthesis. - Presence of unreacted bromine.- Ensure thorough washing/neutralization steps post-synthesis to remove all acidic residues. - Use a slight excess of acetone during synthesis to ensure all bromine is consumed.
Magnesium oxide appears to be ineffective at stabilization - Insufficient amount of MgO added. - Poor quality or inactive MgO. - High initial concentration of acidic impurities.- Add a small amount of fresh, high-purity MgO. Ensure the MgO is a fine powder to maximize surface area. - If the this compound is heavily contaminated, consider re-purification by distillation under reduced pressure before attempting stabilization.
Difficulty in removing MgO before use - Very fine particles of MgO forming a colloidal suspension.- Allow the solution to stand undisturbed for a longer period to promote settling. - Centrifuge the solution at a low speed to pellet the MgO. - Carefully decant or filter the supernatant through a syringe filter (ensure compatibility with this compound).
Unexpected side reactions in subsequent experiments - Incomplete removal of MgO. - Presence of decomposition products.- Ensure complete removal of MgO by filtration or centrifugation. - Use freshly purified/stabilized this compound for sensitive reactions. - Confirm the purity of the this compound using an appropriate analytical technique (e.g., GC-MS) before use.
Precipitate formation other than MgO - Decomposition products precipitating out of solution.- This indicates significant degradation. The this compound should be considered impure and may not be suitable for use.

Experimental Protocols

Protocol for Stabilization of this compound with Magnesium Oxide

This protocol outlines a general procedure for the stabilization of freshly synthesized or commercially obtained unstabilized this compound.

Materials:

  • Unstabilized this compound

  • Anhydrous magnesium oxide (MgO), fine powder

  • Anhydrous solvent (e.g., diethyl ether or dichloromethane, if dilution is desired)

  • Clean, dry storage bottle (amber glass recommended)

  • Stirring apparatus (magnetic stirrer and stir bar)

Procedure:

  • Preparation: Ensure all glassware is thoroughly dried to prevent hydrolysis of this compound. Perform all operations in a well-ventilated fume hood.

  • Addition of MgO: To the unstabilized this compound (neat or diluted in an anhydrous solvent), add approximately 1-2% (w/w) of anhydrous magnesium oxide powder.

  • Stirring: Gently stir the mixture at room temperature for 1-2 hours. This allows for the neutralization of any acidic impurities.

  • Settling: Turn off the stirrer and allow the magnesium oxide to settle at the bottom of the container.

  • Storage: Store the container in a cool, dark, and dry place. The MgO can be left in the storage bottle to continue neutralizing any acid that may form over time.

  • Use: Before use, carefully decant or filter the required amount of the this compound solution to remove the solid MgO.

Visualizations

Logical Workflow for this compound Synthesis and Stabilization

G A Synthesis of this compound (e.g., Bromination of Acetone) B Work-up and Purification (Washing, Neutralization, Drying) A->B Crude Product C Addition of Anhydrous MgO (1-2% w/w) B->C Purified this compound D Stirring and Storage (Cool, Dark, Dry) C->D Stabilized Solution E Removal of MgO before use (Decantation/Filtration) D->E For Use F Use in Subsequent Reactions E->F Pure this compound

Caption: Workflow for the synthesis and stabilization of this compound.

Signaling Pathway of this compound Decomposition and MgO Inhibition

G cluster_0 Decomposition Pathway (Acid-Catalyzed) cluster_1 Stabilization by MgO Bromoacetone1 This compound HBr HBr (acidic byproduct) Bromoacetone1->HBr Decomposes to form Protonated_this compound Protonated this compound (Reactive Intermediate) HBr->Protonated_this compound Catalyzes protonation of another molecule HBr_Inhibition HBr Decomposition_Products Decomposition Products (Polymers, Colored Compounds) Protonated_this compound->Decomposition_Products Leads to MgO Magnesium Oxide (MgO) MgBr2_H2O MgBr2 + H2O MgO->MgBr2_H2O Neutralizes HBr_Inhibition->MgO

Caption: Mechanism of this compound decomposition and its inhibition by MgO.

References

Low yield in bromoacetone reactions and how to improve it

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with the synthesis of bromoacetone, particularly concerning low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it unstable?

This compound (CH₃COCH₂Br) is an alpha-bromoketone, appearing as a colorless liquid when pure.[1][2][3] It is a versatile reagent in organic synthesis, notably as a precursor for compounds like hydroxyacetone.[4][5] However, it is notoriously unstable. Upon exposure to light or even in the absence of air, it rapidly turns violet and can decompose over time into a black, resinous mass.[1][3][6] When heated, it decomposes and emits toxic hydrogen bromide fumes.[1][7] This inherent instability can contribute to lower yields if the product is not handled and stored correctly.

Q2: What are the most common reasons for low yields in this compound synthesis?

The primary cause of low yields is the formation of polybrominated side products, such as di- and trithis compound.[4][8][9] This occurs because the initial product, this compound, can undergo further bromination. Other contributing factors include:

  • Decomposition: The product can decompose during the reaction or purification, especially if exposed to high temperatures.[1][2]

  • Reaction Conditions: Using basic conditions can lead to the haloform reaction, producing bromoform instead of the desired product.[4] Uncontrolled temperature and rapid addition of bromine can also lead to unwanted side reactions.[8][10]

  • Loss during Workup: this compound is volatile, and material can be lost during solvent removal or distillation if not performed carefully.[11]

Q3: How can I minimize the formation of polybrominated byproducts?

Controlling the reaction stoichiometry and conditions is crucial.

  • Acid Catalysis: The reaction is typically performed under acidic conditions (e.g., using acetic acid or sulfuric acid), which favors the formation of the enol. This helps to control the rate and selectivity of the bromination, limiting over-bromination.[4][10][12]

  • Controlled Bromine Addition: Adding bromine slowly and steadily to the reaction mixture prevents a localized excess of the brominating agent, which can lead to di- and tribromination.[8]

  • Temperature Management: Maintaining a controlled temperature, often below 10°C or at a moderately elevated temperature like 65°C depending on the specific protocol, helps to ensure a smooth reaction and prevent runaway reactions that can decrease selectivity.[8][10]

Q4: What is the recommended method for purifying crude this compound?

The most effective purification method is fractional distillation under reduced pressure (vacuum distillation).[6][8][13] This is critical because this compound decomposes at its atmospheric boiling point (137°C).[7][14] Distilling at a lower temperature minimizes thermal decomposition and effectively separates the desired monothis compound from higher-boiling polybrominated impurities.[8][13] Prior to distillation, a workup involving neutralization with a weak base (like sodium carbonate) and drying with an agent like anhydrous calcium chloride is standard practice.[8]

Q5: How should I properly store purified this compound to prevent decomposition?

To maximize shelf-life, this compound should be stored under specific conditions. It is recommended to store it over a stabilizer like anhydrous calcium carbonate or magnesium oxide in a tightly sealed container, in the dark, and at low temperatures (e.g., in a refrigerator at 0°C).[6][7][15]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Incorrect Reaction Conditions: Reaction performed under neutral or basic conditions. 2. Low Reaction Temperature (for some protocols): The reaction may not initiate or proceed at a sufficient rate if the temperature is too low.[8] 3. Poor Quality Reagents: Impure acetone or bromine can lead to side reactions.1. Ensure the reaction is catalyzed by an acid (e.g., acetic acid).[10] Avoid bases to prevent the haloform reaction.[4] 2. For protocols requiring heating, ensure the reaction mixture reaches the specified temperature (e.g., ~65°C) to ensure a smooth reaction.[8] 3. Use pure, dry acetone and fresh bromine for the reaction.
Yield is Significantly Below 50% 1. Over-bromination: Excessive formation of di- and trithis compound.[8] 2. Rapid Bromine Addition: Uncontrolled addition can cause localized high concentrations of bromine and violent reactions.[8] 3. Decomposition during Distillation: Product decomposing due to high temperature during atmospheric distillation.[13]1. Carefully control the stoichiometry, using a 1:1 molar ratio of acetone to bromine. Add bromine dropwise to the reaction mixture.[8] 2. Add bromine slowly over a period of 1-2 hours to maintain control over the reaction.[8] 3. Purify the product using vacuum distillation to lower the boiling point and prevent thermal decomposition.[6][8]
Product is Dark Violet or Black 1. Decomposition: The product has started to decompose due to exposure to light, heat, or prolonged standing.[1][3] 2. Acidic Residue: Residual acid from the synthesis can accelerate decomposition.1. Process the crude product immediately after synthesis. Store the purified product in a dark bottle at low temperatures (0°C).[6][15] 2. Ensure the product is thoroughly washed with a neutralizing agent (e.g., sodium carbonate solution) during the workup before final purification.[8]
Difficulty Separating Product from Byproducts 1. Close Boiling Points: The boiling points of mono- and dithis compound are relatively close, especially at atmospheric pressure. 2. Inefficient Distillation Setup: A simple distillation setup may not be sufficient for separation.1. Use fractional distillation under reduced pressure. The difference in boiling points is more pronounced at lower pressures, allowing for better separation.[8][13] 2. Use a fractionating column (e.g., a Vigreux column) during vacuum distillation to improve separation efficiency.[13]

Quantitative Data Summary

The yield of this compound is highly dependent on the synthetic protocol and purification procedure. Below is a comparison of reported yields from different methods.

Method Key Conditions Reported Yield Reference
Acid-Catalyzed BrominationAcetone, Bromine, Acetic Acid, Water; Reaction at ~65°C.50-51% (Initial Fraction)[8]
Acid-Catalyzed Bromination (Refractionated)Same as above, with a second fractional distillation.43-44% (Pure Fraction)[8]
Bromination in DichloromethaneAcetone, Bromine, Dichloromethane; Reaction at 65-75°C.93% (Crude)[16]

Experimental Protocols

Key Experiment: Acid-Catalyzed Bromination of Acetone (Organic Syntheses Method)

This protocol is a reliable method for producing this compound with a moderate yield.[8]

Materials:

  • Acetone (c.p.): 500 cc

  • Bromine: 354 cc (7.3 moles)

  • Glacial Acetic Acid: 372 cc

  • Water: 1.6 L (for reaction), 800 cc (for dilution)

  • Anhydrous Sodium Carbonate: ~1 kg

  • Anhydrous Calcium Chloride: 80 g

Procedure:

  • Setup: In a 5-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, reflux condenser, thermometer, and a dropping funnel, add 1.6 L of water, 500 cc of acetone, and 372 cc of glacial acetic acid. The entire apparatus should be under a well-ventilated fume hood.[8]

  • Reaction: Start stirring and heat the mixture in a water bath to raise the internal temperature to about 65°C.[8]

  • Bromine Addition: Add 354 cc of bromine carefully through the dropping funnel over one to two hours. The rate of addition should be regulated to prevent the accumulation of unreacted bromine, which can cause the reaction to become violent.[8]

  • Reaction Completion: Continue stirring after the addition is complete. The solution should decolorize approximately twenty minutes after all the bromine has been added.[8]

  • Workup - Neutralization: Cool the reaction mixture to 10°C and dilute with 800 cc of cold water. Neutralize the solution by slowly adding solid anhydrous sodium carbonate until it is neutral to Congo red paper.[8]

  • Workup - Separation & Drying: Separate the oily layer of crude this compound using a separatory funnel. Dry the oil with 80 g of anhydrous calcium chloride.[8]

  • Purification: Fractionally distill the dried oil under reduced pressure. Collect the fraction boiling at 38–48°C/13 mm Hg. This provides a yield of 470–480 g (50–51%). For a purer product, refractionate this material and collect the fraction boiling at 40–42°C/13 mm Hg, which yields 400–410 g (43–44%).[8] The higher-boiling residue contains dibromoacetones.[8]

Visualizations

experimental_workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Bromination cluster_workup 3. Workup cluster_purification 4. Purification setup Combine Acetone, Acetic Acid, and Water in Flask heat Heat to 65°C setup->heat add_br2 Slowly Add Bromine (1-2 hours) heat->add_br2 stir Stir until Decolorized add_br2->stir cool_dilute Cool to 10°C and Dilute stir->cool_dilute neutralize Neutralize with Na2CO3 cool_dilute->neutralize separate Separate Oily Layer neutralize->separate dry Dry with CaCl2 separate->dry distill Vacuum Distillation (38-48°C @ 13 mmHg) dry->distill product Pure this compound distill->product

Caption: Workflow for the synthesis and purification of this compound.

troubleshooting_flowchart start Low this compound Yield check_byproducts High amount of high-boiling residue after distillation? start->check_byproducts over_bromination Issue: Over-bromination. Solution: Slow bromine addition, maintain 1:1 stoichiometry. check_byproducts->over_bromination Yes check_reaction_conditions Was reaction acidic and temperature controlled? check_byproducts->check_reaction_conditions No improper_conditions Issue: Improper Conditions. Solution: Use acid catalyst. Ensure correct temperature. check_reaction_conditions->improper_conditions No check_workup Was product dark before distillation? check_reaction_conditions->check_workup Yes decomposition Issue: Product Decomposition. Solution: Use vacuum distillation. Ensure proper neutralization. check_workup->decomposition Yes other_issues Review reagent purity and workup procedure for mechanical loss. check_workup->other_issues No

Caption: Troubleshooting flowchart for low yield in this compound reactions.

References

Technical Support Center: Reactions of Bromoacetone with Strong Bases

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bromoacetone and strong bases, particularly in the context of the haloform reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of this compound with a strong base like sodium hydroxide (NaOH)?

A1: The primary intended reaction of this compound with a strong base in the presence of a halogen is the haloform reaction . This reaction converts the methyl ketone functionality into a carboxylate and a bromoform (CHBr₃) molecule. The reaction proceeds through the formation of an enolate, followed by exhaustive bromination of the methyl group, and subsequent cleavage by the hydroxide ion.[1][2][3]

Q2: What are the main side reactions to be aware of?

A2: Several side reactions can compete with the haloform reaction, leading to a complex product mixture. The most common side reactions include:

  • Favorskii Rearrangement: This rearrangement of the α-bromo ketone leads to the formation of carboxylic acid derivatives, specifically propanoic acid or its salt in this case.[4][5][6]

  • Nucleophilic Substitution (Sₙ2): The hydroxide ion can act as a nucleophile and displace the bromide ion to form hydroxyacetone.[3]

  • Aldol Condensation: The enolate of this compound can react with another molecule of this compound (or other carbonyl compounds present) in an aldol-type reaction, leading to larger, more complex byproducts.

Q3: How do reaction conditions influence the outcome?

A3: The distribution of products is highly dependent on the reaction conditions:

  • Excess Base and Halogen: Using an excess of both the strong base and the halogenating agent strongly favors the haloform reaction pathway. This is because the initial bromination makes the remaining α-hydrogens on the methyl group even more acidic, promoting rapid successive halogenations.[2][7]

  • Limited Halogen: If the halogen is the limiting reagent, a mixture of mono-, di-, and tri-brominated ketones can be formed, along with the final haloform product.[8]

  • Temperature: Higher temperatures can favor the Favorskii rearrangement and aldol condensation reactions.

  • Base Strength and Type: The choice of base can influence the rate of enolate formation and the propensity for rearrangement. Bulky bases may favor different reaction pathways compared to smaller bases like hydroxide.[9]

Q4: Can this compound undergo a positive iodoform test?

A4: Yes, this compound has a methyl group attached to the carbonyl carbon and will give a positive haloform test. If treated with iodine and a strong base, it will likely form bromodiiodomethane.[1]

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps
Low or no yield of bromoform 1. Insufficient base or halogen. 2. Reaction temperature is too low. 3. Competing side reactions (e.g., Favorskii rearrangement) are dominant. 4. Degradation of this compound.1. Ensure a molar excess of both the strong base and the halogenating agent (e.g., bromine or sodium hypobromite) is used.[2][7] 2. Gently warm the reaction mixture, but monitor carefully to avoid promoting side reactions. 3. To suppress the Favorskii rearrangement, maintain a high concentration of the halogenating agent throughout the reaction. 4. Use freshly prepared or purified this compound, as it can degrade over time.
Formation of significant amounts of propanoic acid or its derivatives The Favorskii rearrangement is the predominant reaction pathway.[4][5]1. Use a significant excess of the halogenating agent. 2. Maintain a lower reaction temperature. 3. Consider using a different strong base that may disfavor the rearrangement.
Presence of hydroxyacetone in the product mixture Nucleophilic substitution of the bromide by hydroxide is occurring.1. Use a lower reaction temperature to disfavor the substitution reaction. 2. Ensure a high concentration of the halogenating agent to promote the haloform reaction.
Formation of a complex mixture of high molecular weight products Aldol condensation reactions are taking place between enolates and this compound molecules.1. Maintain a low concentration of the enolate by slow addition of the base to the this compound/halogen mixture. 2. Keep the reaction temperature low.
Reaction is very slow or does not initiate 1. Inactive halogenating agent. 2. Insufficiently strong base or low concentration of the base.1. Use a fresh source of the halogenating agent. 2. Ensure the concentration of the strong base is adequate to deprotonate the α-carbon.

Data Presentation

While specific quantitative yields are highly dependent on the precise reaction conditions, the following table summarizes the expected product distribution trends based on the reaction environment.

Reaction Condition Favored Product(s) Disfavored Product(s)
Excess Strong Base & Excess Halogen Bromoform, CarboxylateFavorskii Products, Hydroxyacetone, Aldol Products
Equimolar Base & Halogen Mixture of partially and fully halogenated ketones, Bromoform, Side ProductsHigh yield of a single product
Lower Temperature Bromoform, HydroxyacetoneFavorskii Products, Aldol Products
Higher Temperature Favorskii Products, Aldol ProductsBromoform (yield may decrease due to side reactions)

Experimental Protocols

Key Experiment: Haloform Reaction of this compound to Produce Bromoform

Objective: To synthesize bromoform from this compound via the haloform reaction, while minimizing side reactions.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) pellets

  • Bromine (Br₂) or Sodium hypobromite (NaOBr) solution

  • Diethyl ether or dichloromethane (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Distilled water

  • Ice bath

  • Round-bottom flask with a stirrer bar

  • Dropping funnel

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Base Solution: In a round-bottom flask, dissolve a calculated excess (e.g., 4 molar equivalents) of NaOH in water and cool the solution in an ice bath.

  • Reaction Setup: Place the this compound in a separate round-bottom flask equipped with a stirrer bar and a dropping funnel. If using bromine, dissolve it in a suitable solvent. If using sodium hypobromite, it can be added directly.

  • Addition of Halogenating Agent: With vigorous stirring, slowly add the bromine solution or sodium hypobromite solution to the this compound. Maintain the temperature of the reaction mixture using an ice bath.

  • Addition of Base: Once the addition of the halogenating agent is complete, slowly add the cold NaOH solution from the dropping funnel. The rate of addition should be controlled to keep the temperature of the reaction mixture low.

  • Reaction: After the addition of the base is complete, allow the mixture to stir at room temperature for a specified time (e.g., 2-4 hours), or until the reaction is complete as monitored by a suitable technique (e.g., TLC, GC-MS).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether or dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with water, followed by a brine solution.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Isolation of Bromoform: Remove the solvent using a rotary evaporator. The resulting crude bromoform can be purified by distillation if necessary.

Troubleshooting during the protocol:

  • If the reaction mixture turns dark or forms a solid precipitate immediately upon base addition: This could indicate rapid polymerization or side reactions. The rate of base addition should be slower, and the reaction temperature should be kept lower.

  • If no bromoform layer separates: The reaction may not have gone to completion. Check the stoichiometry of your reagents and consider extending the reaction time.

Visualizations

Reaction Pathways of this compound with a Strong Base

ReactionPathways This compound This compound Enolate Enolate This compound->Enolate Strong Base (e.g., NaOH) Hydroxyacetone Hydroxyacetone (SN2 Substitution) This compound->Hydroxyacetone + OH⁻ (SN2) Trithis compound Trithis compound Enolate->Trithis compound + 2 Br₂ (fast) Favorskii Propanoic Acid Derivative (Favorskii Rearrangement) Enolate->Favorskii Rearrangement Aldol Aldol Adduct Enolate->Aldol + this compound Bromoform Bromoform + Acetate Trithis compound->Bromoform + OH⁻ (cleavage)

Caption: Possible reaction pathways for this compound in the presence of a strong base.

Experimental Workflow for Haloform Reaction of this compound

Workflow Start Start: this compound AddHalogen Add Halogenating Agent (e.g., Br₂ or NaOBr) Start->AddHalogen AddBase Slowly Add Strong Base (e.g., NaOH) AddHalogen->AddBase Reaction Stir at Controlled Temperature AddBase->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Isolation Dry and Evaporate Solvent Workup->Isolation Product Crude Bromoform Isolation->Product Purification Purification (e.g., Distillation) Product->Purification FinalProduct Pure Bromoform Purification->FinalProduct

Caption: A generalized experimental workflow for the haloform reaction of this compound.

Troubleshooting Logic for Low Bromoform Yield

Troubleshooting Start Low Bromoform Yield CheckReagents Check Reagent Stoichiometry (Excess Base & Halogen?) Start->CheckReagents CheckTemp Review Reaction Temperature (Too low or too high?) CheckReagents->CheckTemp Stoichiometry OK IncreaseReagents Increase Molar Equivalents of Base and Halogen CheckReagents->IncreaseReagents Insufficient AnalyzeByproducts Analyze Byproducts (GC-MS, NMR) CheckTemp->AnalyzeByproducts Temp OK AdjustTemp Optimize Temperature (e.g., start low, then warm) CheckTemp->AdjustTemp Suboptimal FavorskiiDetected Favorskii Product Detected? (Propanoic Acid Derivative) AnalyzeByproducts->FavorskiiDetected HydroxyacetoneDetected Hydroxyacetone Detected? AnalyzeByproducts->HydroxyacetoneDetected AldolDetected Aldol Products Detected? AnalyzeByproducts->AldolDetected SuppressFavorskii Increase Halogen Concentration, Lower Temperature FavorskiiDetected->SuppressFavorskii Yes SuppressSN2 Lower Reaction Temperature HydroxyacetoneDetected->SuppressSN2 Yes SuppressAldol Slow Base Addition, Lower Temperature AldolDetected->SuppressAldol Yes

References

Bromoacetone Purification by Distillation: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for the safe and effective purification of bromoacetone by distillation.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: Why is my this compound turning dark purple or black during distillation?

A1: this compound is inherently unstable and decomposes on standing, a process that is accelerated by heat.[1] It can turn violet and eventually decompose into a black resinous mass, even in the absence of air.[1][2] Distillation at atmospheric pressure requires high temperatures that promote rapid decomposition. To minimize this, vacuum distillation is strongly recommended to lower the boiling point.[3]

Q2: Can I distill this compound at atmospheric pressure?

A2: It is highly discouraged. The atmospheric boiling point of this compound is approximately 136-138°C, a temperature at which it decomposes significantly.[1][4][5] Attempting to distill at this temperature will likely result in low yield and a highly impure, decomposed product. Vacuum distillation is the standard and safer method for purification.[3]

Q3: My distillation yield is very low. What are the common causes?

A3: Low yield can be attributed to several factors:

  • Decomposition: As mentioned, heating this compound causes it to decompose, reducing the amount of pure product recovered. Using a lower distillation temperature via vacuum is critical.[3]

  • Incomplete Reaction: If the initial synthesis of this compound was incomplete, the starting material will contain unreacted acetone and bromine, lowering the theoretical maximum yield.

  • Side Reactions: Over-bromination can occur during synthesis, leading to the formation of higher-boiling dibromoacetones, which will not distill over with the desired monothis compound.[3][6]

  • Workup Losses: Ensure the crude this compound is properly dried before distillation. Water can interfere with the process. Anhydrous calcium chloride or magnesium sulfate are suitable drying agents.[3][6]

Q4: What are the essential safety precautions when handling and distilling this compound?

A4: this compound is a hazardous substance requiring strict safety protocols.

  • Lachrymator: It is a powerful lachrymator, meaning it causes severe irritation and tearing of the eyes.[1][7]

  • Toxicity and Corrosivity: It is very toxic by inhalation and contact with the liquid causes painful burns.[1][2][7]

  • Handling: Always handle this compound in a well-ventilated chemical fume hood.[6][8] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.[2][7][8] A face shield and respiratory protection may also be necessary.[9]

  • Flammability: this compound is a flammable liquid.[2] Keep it away from heat, sparks, and open flames.[2][8][9] All equipment should be properly grounded to prevent static discharge.[2]

Q5: Are there any stabilizers I can use during distillation?

A5: Commercially available this compound is often stabilized with magnesium oxide.[10] For laboratory distillations, adding a small amount of anhydrous calcium carbonate can help neutralize any acidic byproducts that might catalyze decomposition.[11]

This compound Properties

The following table summarizes key quantitative data for this compound.

PropertyValueCitations
Molecular Weight 136.98 g/mol [1][7][12]
Boiling Point (Atm) 136-138 °C (277-280 °F) at 760 mmHg[1][4][5][7]
Boiling Point (Vacuum) 40–42 °C at 13 mmHg[3][6]
Melting Point -36.5 °C to -54 °C[1][5][7]
Density 1.634 g/cm³ at 23°C[5][7]
Appearance Clear, colorless liquid that turns violet upon standing.[1][2][9]
Solubility Soluble in acetone and ether; poorly soluble in water.[1][5]

Experimental Protocol: Vacuum Distillation of this compound

This protocol is adapted from established procedures for the purification of crude this compound.[3][6]

1. Preparation and Drying:

  • Following synthesis, neutralize the crude this compound oil with a saturated sodium carbonate solution until it is neutral to Congo red paper.[6]
  • Separate the organic layer using a separatory funnel.
  • Dry the crude oil over anhydrous calcium chloride (approx. 80 g per 500 g of oil) or anhydrous magnesium sulfate.[3][6]
  • Filter to remove the drying agent.

2. Distillation Apparatus Setup:

  • Assemble a standard vacuum distillation apparatus in a certified chemical fume hood.[6]
  • Use a round-bottom flask appropriately sized for the volume of crude this compound.
  • Ensure all glass joints are properly sealed with vacuum grease.
  • Connect the apparatus to a vacuum pump with a cold trap in between.

3. Distillation Procedure:

  • Transfer the dried, filtered crude this compound to the distillation flask.
  • Slowly and carefully apply vacuum, ensuring there is no bumping.
  • Gently heat the distillation flask using a water bath or heating mantle.
  • Discard any initial low-boiling fractions.
  • Collect the main fraction of pure this compound at the appropriate temperature and pressure. The target fraction boils at 40–42°C / 13 mmHg .[3][6] A broader fraction of 38-48°C / 13 mmHg can be collected for a slightly less pure product with a higher yield.[6]
  • Higher-boiling fractions will contain impurities such as dibromoacetones.[3][6]

4. Shutdown and Storage:

  • Once the distillation is complete, remove the heat source and allow the apparatus to cool completely before slowly releasing the vacuum.
  • Store the purified this compound in a tightly sealed container, protected from light, and refrigerated.[13] Storing it over a small amount of anhydrous calcium carbonate can improve stability.[11]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues during the distillation of this compound.

G Troubleshooting this compound Distillation start Problem Observed discolor Product is Dark/ Decomposed start->discolor low_yield Low Yield start->low_yield no_distill No Product Distilling Over start->no_distill cause_temp Cause: Distillation Temp Too High? discolor->cause_temp Primary Suspect low_yield->cause_temp cause_wet Cause: Crude Product Is Wet? low_yield->cause_wet cause_side_rxn Cause: Side Reactions (e.g., Dibromination)? low_yield->cause_side_rxn cause_vac Cause: Vacuum Leak / Insufficient? no_distill->cause_vac sol_vac Solution: Use/Improve Vacuum to Lower BP cause_temp->sol_vac sol_check_leaks Solution: Check All Seals & Gaskets for Leaks cause_vac->sol_check_leaks sol_dry Solution: Re-dry Crude with Anhydrous MgSO4 or CaCl2 cause_wet->sol_dry sol_fractionate Solution: Careful Fractional Distillation to Separate Isomers cause_side_rxn->sol_fractionate

Caption: A workflow diagram for diagnosing and solving common this compound distillation issues.

References

Managing Bromoacetone Exposure in the Laboratory: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you safely manage the lachrymatory effects of bromoacetone in a laboratory setting. This compound is a potent lachrymator and irritant, and proper handling is crucial to ensure personnel safety.[1][2]

Quick Reference: this compound Properties

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular FormulaC3H5BrO
Molecular Weight136.98 g/mol
AppearanceColorless liquid, turns violet on standing[1][2]
OdorPungent[1][3]
Boiling Point137°C[4][5][6]
Melting Point-36.5°C[4][5][6]
Flash Point51.1°C[7]
Vapor Pressure1.1 kPa (at 20°C)[4][7]
SolubilityPoorly soluble in water; Soluble in acetone, alcohol, benzene, and ether[1][6]

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving this compound.

Problem: I am experiencing eye irritation and tearing, even though I am wearing safety glasses.

  • Possible Cause: this compound vapor is likely escaping containment and reaching your eyes. Standard safety glasses do not provide a complete seal against vapors.

  • Solution:

    • Immediate Action: Move away from the work area to a well-ventilated space or fresh air.[3][8] If irritation persists, use an emergency eyewash station to flush your eyes with water for at least 15 minutes.[9][10] Seek medical attention.[3][7][8]

    • Engineering Controls Review: Ensure you are working in a properly functioning chemical fume hood with adequate airflow. All manipulations of this compound should be performed within the fume hood.

    • Personal Protective Equipment (PPE) Upgrade: Wear chemical splash goggles that provide a complete seal around the eyes. For procedures with a higher risk of vapor exposure, consider using a full-face respirator.[3][8]

Problem: I can smell the pungent odor of this compound in the lab, away from the fume hood.

  • Possible Cause: There may be a leak in your experimental setup, a spill, or improper waste disposal.

  • Solution:

    • Evacuate: If the odor is strong, evacuate the immediate area.[3][8]

    • Alert Personnel: Inform your lab supervisor and other personnel in the vicinity.

    • Assess the Source: From a safe distance, try to identify the source of the odor. Do not approach a significant spill without appropriate respiratory protection.

    • Spill Response: For a small spill, if you are trained and have the correct PPE (including a respirator), you can manage the cleanup. Absorb the spill with an inert material like vermiculite or sand, and place it in a sealed container for hazardous waste disposal.[9] For large spills, evacuate the area and follow your institution's emergency procedures.[9]

    • Ventilation: Ensure the laboratory is well-ventilated to dissipate the vapors.

Problem: My skin is red and irritated after handling a container of this compound.

  • Possible Cause: You may have had direct skin contact with liquid this compound, or your gloves were not suitable or were compromised.

  • Solution:

    • Immediate Action: Immediately remove any contaminated clothing and wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[3][9][10]

    • Seek Medical Attention: If irritation persists or blistering occurs, seek prompt medical attention.[11]

    • Glove Selection: Ensure you are using appropriate chemical-resistant gloves. Check the manufacturer's compatibility chart for this compound. Inspect gloves for any signs of degradation or punctures before use.

    • Proper Glove Removal: Practice proper glove removal techniques to avoid contaminating your skin.

Frequently Asked Questions (FAQs)

Q1: What are the primary health hazards of this compound?

A1: this compound is a potent lachrymator, meaning it causes tearing and severe eye irritation.[1][2] It is also corrosive to the skin and respiratory tract.[2][10] Inhalation can cause a burning sensation, coughing, and shortness of breath.[7][9] Higher exposures can lead to pulmonary edema, a medical emergency.[9]

Q2: What is the minimum personal protective equipment (PPE) required for handling this compound?

A2: The minimum PPE for handling this compound includes:

  • A lab coat

  • Chemical-resistant gloves

  • Chemical splash goggles[3][8]

  • Work should always be conducted in a certified chemical fume hood.[3]

Q3: How should I store this compound?

A3: this compound should be stored in a tightly closed container in a cool, dry, well-ventilated area, away from light.[1] It should be stored separately from strong oxidizing agents, food, and feedstuffs.[3][7] Some commercial preparations are stabilized with magnesium oxide.[5]

Q4: What should I do in case of a this compound spill?

A4: For a small spill, and if you are properly trained and equipped:

  • Evacuate non-essential personnel from the area.[9]

  • Wear appropriate PPE, including respiratory protection.

  • Absorb the spill with an inert material (e.g., sand, vermiculite).[9]

  • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[9]

  • Clean the spill area with a suitable solvent, followed by soap and water. For large spills, evacuate the area immediately and follow your institution's emergency response procedures.[9]

Q5: What is the appropriate first aid for this compound exposure?

A5:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open.[9][10] Seek immediate medical attention.[3][7][8]

  • Skin: Immediately wash the affected area with soap and water for at least 15 minutes.[3][9][10] Remove contaminated clothing.[3][9] Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air.[3][8] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting.[10] Rinse the mouth with water.[3][8] Seek immediate medical attention.

Experimental Protocol: Synthesis of a Substituted Chalcone using this compound

This protocol provides an example of a procedure where this compound is used. All steps must be performed in a chemical fume hood with appropriate PPE.

Objective: To synthesize a substituted chalcone via an alkylation reaction with this compound.

Materials:

  • Substituted phenol

  • Potassium carbonate

  • This compound

  • Acetone (solvent)

  • Stir plate and stir bar

  • Round bottom flask

  • Condenser

  • Heating mantle

Procedure:

  • Setup: Assemble a round bottom flask with a stir bar, fitted with a condenser.

  • Reagents: To the flask, add the substituted phenol, potassium carbonate, and acetone.

  • Stirring: Begin stirring the mixture.

  • Addition of this compound: Slowly add this compound to the reaction mixture dropwise using a syringe or dropping funnel.

  • Reaction: Heat the mixture to reflux and maintain for the required reaction time, monitoring by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium salts and wash with acetone.

  • Purification: Remove the acetone from the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Reagents (Phenol, K2CO3, Acetone) add_this compound Add this compound prep_reagents->add_this compound prep_glassware Assemble Glassware (Flask, Condenser) prep_glassware->add_this compound reflux Heat to Reflux add_this compound->reflux monitor Monitor Reaction (TLC) reflux->monitor cool Cool to Room Temp monitor->cool Reaction Complete filter Filter Solids cool->filter evaporate Evaporate Solvent filter->evaporate purify Purify Product evaporate->purify logical_relationship cluster_hazard This compound Hazard cluster_controls Control Measures cluster_exposure Exposure Event cluster_response Emergency Response lachrymator Lachrymator goggles Chemical Splash Goggles lachrymator->goggles corrosive Corrosive gloves Resistant Gloves corrosive->gloves inhalation_hazard Inhalation Hazard fume_hood Chemical Fume Hood inhalation_hazard->fume_hood exposure Exposure Occurs fume_hood->exposure Prevents goggles->exposure Prevents gloves->exposure Prevents respirator Respirator (as needed) move_to_fresh_air Move to Fresh Air exposure->move_to_fresh_air flush_with_water Flush with Water (15 min) exposure->flush_with_water remove_clothing Remove Contaminated Clothing exposure->remove_clothing seek_medical_attention Seek Medical Attention move_to_fresh_air->seek_medical_attention flush_with_water->seek_medical_attention remove_clothing->seek_medical_attention

References

Bromoacetone Technical Support Center: Disposal and Waste Neutralization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides detailed procedures and answers to frequently asked questions regarding the safe disposal and neutralization of bromoacetone waste. Adherence to these protocols is critical to ensure laboratory safety and environmental compliance.

Frequently Asked Questions (FAQs)

Q1: What is the primary recommended method for this compound disposal?

A1: The primary and highly recommended method for the disposal of this compound is through a licensed chemical waste disposal service that utilizes controlled incineration with flue gas scrubbing. This compound is classified as a hazardous waste with the RCRA waste number P017.

Q2: Can I neutralize this compound waste in the lab before disposal?

A2: Yes, chemical neutralization can be performed to convert this compound into a less hazardous substance before collection by a licensed waste disposal service. This guide provides detailed protocols for neutralization using aqueous sodium hydroxide. However, the neutralized waste must still be disposed of as hazardous chemical waste.

Q3: What should I do in case of a this compound spill?

A3: In the event of a spill, evacuate personnel from the immediate area who are not wearing appropriate personal protective equipment (PPE). Remove all ignition sources. Absorb the spilled liquid with an inert material such as vermiculite, dry sand, or earth.[1] Collect the absorbent material into a sealed, properly labeled container for hazardous waste disposal. The spill area should then be thoroughly ventilated and decontaminated.

Q4: What are the major chemical incompatibilities of this compound?

A4: this compound is incompatible with strong oxidizing agents.[1] Contact with these substances should be strictly avoided.

Q5: What are the primary hazards associated with this compound?

A5: this compound is a flammable liquid and is highly toxic if inhaled. It is a lachrymator, meaning it causes severe irritation to the eyes and respiratory tract, leading to tearing. Direct contact with the liquid can cause painful burns. Upon decomposition, which can occur during storage or in a fire, it can release toxic fumes of hydrogen bromide.

Troubleshooting Guide

Issue Possible Cause Solution
Incomplete Neutralization Insufficient amount of neutralizing agent, inadequate reaction time, or improper temperature.Ensure the correct molar ratio of the neutralizing agent to this compound is used. Allow for the recommended reaction time and maintain the appropriate temperature as specified in the protocol.
Generation of Fumes During Neutralization The neutralization reaction may be exothermic, causing the this compound to vaporize.Perform the neutralization reaction in a well-ventilated fume hood and consider cooling the reaction vessel in an ice bath to control the temperature.
Solid Precipitate Formation During Neutralization A solid adduct may form, particularly when using sodium bisulfite.This is an expected outcome for the sodium bisulfite procedure. Follow the protocol for isolating and disposing of the solid adduct as hazardous waste.
Visible Color Change in Stored this compound This compound can decompose over time, even when stored properly, leading to a violet or brown discoloration.Discolored this compound should be considered unstable and promptly scheduled for disposal or neutralization. Do not use it for experimental purposes.

Experimental Protocols

Protocol 1: Neutralization of this compound Waste with Aqueous Sodium hydroxide

This protocol describes the conversion of this compound to the less hazardous compound, hydroxyacetone, through hydrolysis with aqueous sodium hydroxide.[2]

Materials:

  • This compound waste

  • Sodium hydroxide (NaOH)

  • Water

  • Stir plate and stir bar

  • Reaction vessel (e.g., Erlenmeyer flask) of appropriate size

  • Ice bath

  • pH paper or pH meter

  • Appropriate PPE (chemical resistant gloves, safety goggles, lab coat)

Procedure:

  • Preparation: Conduct the entire procedure in a certified chemical fume hood. Ensure an ice bath is readily available.

  • Prepare NaOH Solution: Prepare a 2M solution of sodium hydroxide in water.

  • Reaction Setup: Place the this compound waste in the reaction vessel with a stir bar. Place the vessel in an ice bath on a stir plate and begin stirring.

  • Addition of NaOH: Slowly add the 2M NaOH solution to the this compound waste. A molar excess of NaOH is recommended to ensure complete hydrolysis. A starting point is to use a 1.5:1 molar ratio of NaOH to this compound.

  • Temperature Control: The reaction is exothermic. Monitor the temperature of the reaction mixture and add the NaOH solution at a rate that maintains the temperature below 30°C.

  • Reaction Time: Continue stirring the mixture at room temperature for a minimum of 24 hours to ensure the reaction goes to completion.

  • Verification of Neutralization: After 24 hours, test the pH of the aqueous layer. It should be basic. Note: This does not confirm the complete absence of this compound. The primary method of disposal remains incineration.

  • Waste Disposal: The resulting solution, containing hydroxyacetone and sodium bromide, is still considered hazardous waste. It is a flammable liquid.[3][4][5] Transfer the neutralized waste to a properly labeled hazardous waste container for collection by a licensed disposal service.

Protocol 2: Decontamination of Surfaces and Glassware

This protocol is for the decontamination of surfaces and glassware contaminated with this compound.

Materials:

  • Aqueous solution of a strong detergent

  • Sodium bisulfite solution (10% w/v in water) - Optional, for added precaution

  • Paper towels or absorbent pads

  • Appropriate PPE

Procedure:

  • Initial Cleaning: In a fume hood, wipe down the contaminated surface or rinse the glassware with a strong detergent solution and water to remove the bulk of the this compound.[6] All cleaning materials (e.g., paper towels) must be disposed of as hazardous waste.

  • Decontamination Step (Optional but Recommended): Prepare a 10% (w/v) solution of sodium bisulfite in water. Wipe the surface or rinse the glassware with this solution. The bisulfite may react with residual this compound to form a less volatile adduct. Allow a contact time of at least 1 hour.

  • Final Rinse: Thoroughly rinse the surface or glassware with water.

  • Drying: Allow the surfaces and glassware to dry completely in the fume hood.

  • Waste Disposal: All solutions and materials used for decontamination must be collected and disposed of as hazardous waste.

Quantitative Data Summary

Parameter Value Notes
RCRA Waste Number P017
Recommended NaOH Concentration for Neutralization 2 M
Recommended Molar Ratio of NaOH to this compound 1.5 : 1To ensure complete reaction.
Neutralization Reaction Temperature < 30°CThe reaction is exothermic.
Neutralization Reaction Time ≥ 24 hours
Sodium Bisulfite Concentration for Decontamination 10% (w/v)Optional but recommended.
Decontamination Contact Time (Sodium Bisulfite) ≥ 1 hour

Logical Workflow for this compound Disposal

Bromoacetone_Disposal_Workflow start This compound Waste Generated decision_spill Is it a spill? start->decision_spill absorb Absorb with inert material decision_spill->absorb Yes decision_neutralize Neutralize in-lab? decision_spill->decision_neutralize No (Bulk Waste) collect_spill Collect in sealed container for hazardous waste disposal absorb->collect_spill decontaminate_spill_area Decontaminate spill area collect_spill->decontaminate_spill_area incineration Dispose via licensed chemical incineration service decontaminate_spill_area->incineration neutralize_naoh Neutralize with 2M NaOH (see Protocol 1) decision_neutralize->neutralize_naoh Yes decision_neutralize->incineration No collect_neutralized Collect neutralized waste in a labeled hazardous waste container neutralize_naoh->collect_neutralized collect_neutralized->incineration end Disposal Complete incineration->end

Caption: Decision workflow for the safe disposal of this compound.

References

Incompatible materials with bromoacetone in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the selection of appropriate materials for experimental setups involving bromoacetone. It is intended for researchers, scientists, and drug development professionals to ensure safe and successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical hazards of this compound to be aware of when selecting materials?

A1: this compound is a highly reactive and hazardous chemical. Key considerations for material selection include:

  • Reactivity: It is a strong alkylating agent and can react with a wide range of materials.[1]

  • Flammability: this compound is a flammable liquid and vapor, requiring materials resistant to ignition and appropriate for use in flammable atmospheres.[2]

  • Decomposition: It decomposes on standing, especially when exposed to light and heat, turning from a colorless liquid to violet and eventually a black resinous mass. This degradation can be catalyzed by incompatible materials.[1] Upon heating, it can release toxic hydrogen bromide fumes.

  • Corrosivity: As a lachrymator and skin irritant, any material in direct contact must be able to withstand its corrosive properties without degrading and releasing harmful substances.[1]

Q2: Which general classes of chemicals are incompatible with this compound?

A2: this compound should not be used with the following classes of chemicals:

  • Strong Oxidizing Agents: Such as peroxides, perchlorates, nitrates, and chlorates. Contact can lead to violent reactions, fire, or explosions.

  • Strong Bases: Can induce haloform reactions or other rapid decomposition pathways.[3]

  • Alkali Metals: Highly reactive and can cause vigorous, exothermic reactions.

Q3: Can I use standard laboratory plastics with this compound?

A3: The use of plastics with this compound requires careful consideration. While no comprehensive compatibility data for this compound exists, we can infer resistance based on its ketone structure and the presence of a bromine atom.

  • High Compatibility (Recommended): Polytetrafluoroethylene (PTFE) and other fluorinated polymers (FEP, PFA) are generally excellent choices due to their chemical inertness.[4][5][6][7]

  • Moderate Compatibility (Limited Use): Polypropylene and Polyethylene (HDPE) may show some resistance to short-term contact, but testing is strongly advised as this compound's reactivity is greater than that of acetone.[2][8][9][10][11][12][13][14]

  • Low Compatibility (Not Recommended): Plastics like PVC, polystyrene, polycarbonate, and ABS are likely to be attacked, softened, or dissolved by this compound, similar to their incompatibility with acetone.[15]

Q4: What metals are suitable for use with this compound in reaction vessels or transfer lines?

A4: The selection of metals is critical as they can catalyze decomposition or corrode.

  • Recommended: Glass and high-grade stainless steel (e.g., 316L) are generally suitable for handling this compound.

  • To be used with caution: Aluminum may be passivated by a thin oxide layer, but its reactivity should be tested under specific experimental conditions.[16][17][18]

  • Not Recommended: Brass and bronze are susceptible to corrosion, especially in the presence of moisture which can lead to the formation of hydrobromic acid.[16][19]

Q5: What should I do if I suspect a material in my setup is incompatible with this compound?

A5: Immediately cease the experiment, safely quench any reaction, and transfer the this compound to a known compatible container (e.g., a glass or PTFE vessel). Observe for any signs of reaction such as discoloration, gas evolution, or temperature increase. The suspect material should be removed from service and tested for compatibility before any further use.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration of this compound (turning purple/black) Material incompatibility catalyzing decomposition.Transfer this compound to a glass or PTFE container. Re-evaluate all materials in the experimental setup for compatibility. Store in a cool, dark place.
Swelling, softening, or cracking of plastic components (tubing, seals) Chemical attack by this compound.Immediately replace the affected components with a highly resistant material like PTFE. Review the material compatibility chart.
Corrosion or etching of metal parts Reaction with this compound or its decomposition products.Discontinue use of the affected metal. Switch to high-grade stainless steel or a glass-lined reactor.
Unexpected pressure increase in the system Gas evolution from a decomposition reaction.Safely vent the system in a fume hood. Stop the experiment and investigate the root cause, likely a material incompatibility or an unstable thermal condition.
Leakage from seals or gaskets Degradation of the elastomer by this compound.Replace seals with perfluoroelastomer (FFKM) or PTFE gaskets. Avoid using standard elastomers like Buna-N, EPDM, or Viton without specific compatibility data.

Material Compatibility Data

The following table provides a qualitative summary of material compatibility with this compound. These recommendations are based on the known reactivity of halogenated ketones and general chemical resistance data. It is crucial to perform your own compatibility testing for your specific application and conditions.

Material Class Specific Material Compatibility Rating Notes
Plastics Polytetrafluoroethylene (PTFE)A (Excellent) Recommended for most applications, including long-term contact.[4][5][6][7]
Perfluoroalkoxy (PFA)A (Excellent) Similar to PTFE, suitable for high-purity applications.[15]
Fluorinated Ethylene Propylene (FEP)A (Excellent) Good for tubing and liners.[15]
Polypropylene (PP)B (Good to Fair) May be suitable for short-term, non-critical applications. Swelling may occur. Testing is essential.[9][10][11][20]
High-Density Polyethylene (HDPE)B (Good to Fair) Similar to PP, but generally less resistant. Test before use.[2][8][12][14]
Polyvinyl Chloride (PVC)D (Not Recommended) Likely to be severely attacked.[15]
Polycarbonate (PC)D (Not Recommended) Prone to cracking and dissolution.[15]
Metals Glass / Borosilicate GlassA (Excellent) The most reliable material for reactors and storage.
Stainless Steel (316, 316L)A (Excellent) Good resistance to this compound. Ensure it is free from contaminants.
Stainless Steel (304)B (Good) Generally good, but 316L is preferred for higher corrosion resistance.
AluminumC (Fair) May react, especially if the passivating oxide layer is compromised. Not recommended without specific testing.[16][17][18]
Brass / BronzeD (Not Recommended) Susceptible to corrosion.[16][19]
Elastomers Perfluoroelastomer (FFKM)A (Excellent) Best choice for seals and O-rings due to broad chemical resistance.[21]
Viton® (FKM)C (Fair) May have limited resistance; testing is required.[21]
Buna-N (Nitrile)D (Not Recommended) Poor compatibility with ketones.[21]
EPDMD (Not Recommended) Poor compatibility with halogenated organic compounds.[21]

Rating Key:

  • A (Excellent): No or minor effect.

  • B (Good): Minor effect, slight corrosion or discoloration.

  • C (Fair): Moderate effect, not recommended for continuous use.

  • D (Not Recommended): Severe effect.

Experimental Protocols

Protocol: Material Compatibility Testing (Immersion Test based on ASTM D543)

This protocol outlines a general procedure to evaluate the compatibility of a material with this compound.

Objective: To determine the change in physical and chemical properties of a material after immersion in this compound for a specified duration and temperature.

Materials:

  • Test material coupons (e.g., 25 x 50 x 2 mm).

  • This compound (stabilized).

  • Glass or PTFE containers with tight-fitting lids.

  • Analytical balance (accurate to 0.1 mg).

  • Calipers.

  • Fume hood.

  • Appropriate Personal Protective Equipment (PPE): chemical-resistant gloves (e.g., multi-layer laminate), splash goggles, face shield, lab coat.

Procedure:

  • Initial Measurement:

    • Clean each test coupon with a non-reactive solvent (e.g., hexane) and dry completely.

    • Measure and record the initial weight of each coupon to the nearest 0.1 mg.

    • Measure and record the initial dimensions (length, width, thickness) of each coupon.

    • Note the initial appearance (color, texture).

  • Immersion:

    • Place each coupon in a separate, labeled glass or PTFE container.

    • In a fume hood, add enough this compound to completely submerge the coupon.

    • Tightly seal the container to prevent evaporation.

    • Prepare a control container with a coupon but no this compound.

  • Exposure:

    • Store the containers at the desired experimental temperature (e.g., ambient) for a set period (e.g., 24 hours, 7 days). Ensure the containers are protected from light.

  • Post-Exposure Analysis:

    • After the exposure period, carefully remove the coupons from the this compound in a fume hood.

    • Gently blot the coupons dry with a non-reactive cloth.

    • Allow any absorbed solvent to evaporate completely in the fume hood.

    • Re-weigh the coupons and record the final weight.

    • Re-measure the dimensions and record the final dimensions.

    • Visually inspect the coupons for any changes in appearance (discoloration, swelling, cracking, crazing).

    • Inspect the this compound for any signs of degradation (color change, precipitate formation).

  • Calculations and Interpretation:

    • Calculate the percentage change in weight and dimensions.

    • Compare the post-exposure properties to the initial properties and the control sample.

    • Significant changes in weight, dimensions, or appearance indicate material incompatibility.

Visualizations

MaterialSelectionWorkflow start Start: Select Material for This compound Application contact_type What is the nature of contact? start->contact_type long_term Long-term or Critical (e.g., reactor, storage) contact_type->long_term Static/Continuous short_term Short-term or Non-critical (e.g., brief transfer) contact_type->short_term Dynamic/Intermittent use_glass_ptfe Use Glass, PTFE, or 316L Stainless Steel long_term->use_glass_ptfe material_class What is the material class? short_term->material_class plastic_node Plastic material_class->plastic_node Plastic metal_node Metal material_class->metal_node Metal elastomer_node Elastomer material_class->elastomer_node Elastomer (Seals) end_node Proceed with Caution and Monitor System Integrity use_glass_ptfe->end_node use_ptfe_pp Consider PTFE or PP. Testing is highly recommended for PP. plastic_node->use_ptfe_pp use_ss Use 316/304 Stainless Steel. Avoid Al, Brass, Bronze. metal_node->use_ss use_ffkm Use FFKM. Avoid Buna-N, EPDM. elastomer_node->use_ffkm use_ptfe_pp->end_node use_ss->end_node use_ffkm->end_node

Caption: Decision workflow for selecting compatible materials.

IncompatibilityTroubleshooting start Observe Anomaly in Experiment (e.g., color change, leak, pressure) is_emergency Is there an immediate hazard? (e.g., rapid gas release, fire) start->is_emergency emergency_action Execute Emergency Shutdown. Evacuate if necessary. is_emergency->emergency_action Yes safe_shutdown Perform Safe & Controlled Shutdown. is_emergency->safe_shutdown No investigate Investigate Potential Cause safe_shutdown->investigate check_temp Was temperature within limits? investigate->check_temp check_materials Review Material Compatibility of all wetted components. check_temp->check_materials Yes temp_issue Address Thermal Control. check_temp->temp_issue No material_issue Incompatibility Suspected. check_materials->material_issue replace_material Identify and Replace Non-Compatible Material. material_issue->replace_material perform_test Perform Compatibility Test on new material before use. replace_material->perform_test

References

Technical Support Center: Monitoring Bromoacetone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the progress of bromoacetone synthesis and subsequent reactions using Thin-Layer Chromatography (TLC) and Gas Chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to monitor the synthesis of this compound?

A1: Monitoring the synthesis of this compound, which is often prepared by the bromination of acetone, is essential for several reasons.[1][2] Firstly, it allows for the determination of the reaction endpoint, ensuring the complete consumption of the starting material (acetone). Secondly, it helps in preventing the formation of over-brominated byproducts, such as di- and trithis compound, which can complicate purification and subsequent reactions.[2] Lastly, continuous monitoring provides insights into the reaction kinetics, aiding in process optimization and ensuring safety, as the reaction can sometimes be vigorous.

Q2: Which technique, TLC or GC, is more suitable for monitoring my this compound reaction?

A2: The choice between TLC and GC depends on the specific requirements of your experiment and available resources.

  • TLC is a rapid, simple, and inexpensive technique ideal for quick qualitative checks of reaction progress at the bench.[3] It's excellent for visualizing the disappearance of starting materials and the appearance of products in real-time.

  • GC is a more powerful quantitative technique that provides higher resolution and sensitivity. It is well-suited for separating volatile compounds like acetone, this compound, and dithis compound and can provide accurate information on their relative concentrations. GC is particularly useful when you need to quantify the formation of byproducts or analyze crude reaction mixtures containing volatile impurities.[4][5]

Q3: How can I visualize this compound and acetone on a TLC plate?

A3: Since acetone and this compound are typically colorless, visualization methods are required.

  • UV Light (254 nm): this compound, containing a carbonyl group, may be UV active and appear as a dark spot on a fluorescent TLC plate. Acetone is less likely to be strongly UV active.

  • Iodine Vapor: An iodine chamber can be used to visualize the spots. Organic compounds will absorb the iodine vapor and appear as brown or yellow-brown spots.[6][7] This method is generally effective for a wide range of organic compounds.

  • Staining Reagents:

    • Potassium Permanganate (KMnO₄) stain: This stain reacts with compounds that can be oxidized, such as ketones, and will appear as yellow or brown spots on a purple background.

    • 2,4-Dinitrophenylhydrazine (DNPH) stain: This reagent is highly specific for aldehydes and ketones, forming yellow to orange spots.[7]

    • p-Anisaldehyde or Vanillin Stains: These are general-purpose stains that can visualize a wide range of functional groups, often with varying colors upon heating.

Experimental Protocols

Protocol 1: Monitoring this compound Synthesis using TLC

This protocol outlines the procedure for monitoring the bromination of acetone to form this compound.

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Capillary tubes for spotting

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Visualization agent (UV lamp, iodine chamber, or appropriate stain)

  • Reaction mixture aliquots

Procedure:

  • Prepare the TLC Chamber: Pour a small amount of the chosen eluent into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent to saturate the chamber with vapor. Cover the chamber and allow it to equilibrate.

  • Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark starting points for your samples along this line.

  • Spot the Plate:

    • Lane 1 (Starting Material): Using a clean capillary tube, spot a dilute solution of acetone on the first mark.

    • Lane 2 (Co-spot): Spot the acetone solution, and then on top of the same spot, carefully spot the reaction mixture.

    • Lane 3 (Reaction Mixture): At timed intervals (e.g., t=0, 15 min, 30 min, etc.), take a small aliquot of the reaction mixture with a clean capillary tube and spot it on the third mark.

  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber, ensuring the baseline is above the solvent level.[3] Cover the chamber and allow the solvent to ascend the plate.

  • Visualize and Analyze: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots using a UV lamp, an iodine chamber, or by dipping it in a suitable staining solution followed by gentle heating.[7][8]

  • Interpretation: The reaction is complete when the spot corresponding to acetone in the reaction mixture lane has disappeared, and a new spot corresponding to this compound is prominent. The co-spot lane helps to confirm the identity of the starting material spot in the reaction mixture. The formation of new, less polar spots (higher Rf) may indicate the formation of dithis compound.

Protocol 2: Monitoring this compound Reaction using GC

This protocol provides a general procedure for analyzing the progress of a this compound synthesis reaction by GC.

Materials:

  • Gas chromatograph (GC) with a Flame Ionization Detector (FID)

  • Appropriate GC column (e.g., a non-polar or medium-polarity column like a DB-1 or DB-5)

  • Syringe for injection

  • Vials for sample preparation

  • Solvent for dilution (e.g., dichloromethane or ethyl acetate)

  • Reaction mixture aliquots

Procedure:

  • GC Setup:

    • Install an appropriate column (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5 column).

    • Set the GC parameters. A typical starting point could be:

      • Injector Temperature: 250 °C

      • Detector Temperature: 280 °C

      • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp up to 200 °C at 10 °C/min.

      • Carrier Gas (Helium or Hydrogen): Set to an appropriate flow rate.

  • Sample Preparation:

    • At timed intervals, withdraw a small aliquot from the reaction mixture.

    • Quench the reaction in the aliquot if necessary (e.g., by adding a small amount of sodium thiosulfate solution to remove unreacted bromine).

    • Perform a mini-workup by extracting the organic components into a suitable solvent like dichloromethane.

    • Dilute the extracted sample to an appropriate concentration for GC analysis.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Analysis:

    • Identify the peaks corresponding to acetone, this compound, and any byproducts (like dithis compound) based on their retention times. It is advisable to inject standards of the individual components to determine their retention times beforehand.

    • Monitor the decrease in the peak area of acetone and the increase in the peak area of this compound over time. The relative peak areas can be used to estimate the conversion of the starting material to the product.

Quantitative Data Summary

The following tables provide approximate values for TLC and GC analysis. Note that these values are highly dependent on the specific experimental conditions and should be used as a guideline. It is recommended to determine these values experimentally under your specific conditions.

Table 1: Approximate Rf Values for TLC Analysis

CompoundMobile Phase (Hexane:Ethyl Acetate)Approximate Rf Value
Acetone4:1~0.4
This compound4:1~0.6
Dithis compound4:1~0.8

Note: On a standard silica gel plate, polarity is inversely proportional to the Rf value. This compound is less polar than acetone, and dithis compound is less polar than this compound.

Table 2: Approximate Retention Times for GC Analysis

CompoundGC ColumnOven ProgramApproximate Retention Time (min)
AcetoneDB-624 (30m x 0.32mm, 1.8µm)40°C (12 min), then 10°C/min to 220°C (5 min)5.23[5]
This compoundDB-5 (or similar)Isothermal or temperature ramp~6-8
Dithis compoundDB-5 (or similar)Isothermal or temperature ramp~9-12

Note: Retention times are highly dependent on the specific column, temperature program, and carrier gas flow rate. The values for this compound and dithis compound are estimates and should be confirmed with standards.

Troubleshooting Guides

TLC Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Streaking or Elongated Spots Sample is too concentrated.Dilute the sample before spotting.
The sample is acidic or basic.Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent.[8]
Spots are Not Visible The sample is too dilute.Concentrate the sample by spotting multiple times in the same location, allowing the solvent to dry between applications.[8]
The compound is not UV-active.Use an alternative visualization method like an iodine chamber or a chemical stain.[8]
The compound is volatile and has evaporated.This can be challenging for TLC; consider using GC for highly volatile compounds.[8]
Rf Values are Too High or Too Low The eluent is too polar (high Rf) or not polar enough (low Rf).Adjust the polarity of the eluent. For high Rf, decrease the proportion of the polar solvent. For low Rf, increase the proportion of the polar solvent.[8]
Uneven Solvent Front The TLC plate is not placed vertically in the chamber.Ensure the plate is standing upright and not touching the sides of the chamber.
The edge of the plate is chipped.If the damage is minor, you can sometimes continue the run. For significant damage, use a new plate.
GC Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
No Peaks or Very Small Peaks Syringe issue (clogged or not drawing up sample).Clean or replace the syringe.
Injector leak.Check for leaks at the septum and fittings.
Incorrect injection technique.Ensure a smooth and rapid injection.
Peak Tailing Active sites in the injector liner or column.Use a deactivated liner and/or a more inert column.
Column contamination.Bake out the column at a high temperature or trim the first few centimeters of the column.
Co-elution with a polar impurity.Optimize the temperature program to improve separation.
Peak Fronting Column overload.Dilute the sample or use a split injection with a higher split ratio.
Incompatible solvent with the stationary phase.Choose a solvent that is more compatible with the column phase.
Ghost Peaks Contamination from a previous injection (carryover).Run a blank solvent injection to clean the system. Increase the final oven temperature and hold time.
Septum bleed.Use a high-quality, low-bleed septum and do not overtighten the septum nut.
Shifting Retention Times Fluctuations in oven temperature or carrier gas flow rate.Ensure the GC has stabilized before injection and check for leaks in the gas lines.[6]
Column aging.Condition the column or replace it if performance has significantly degraded.[6]

Visualizations

TLC_Workflow cluster_prep Preparation cluster_spot Spotting cluster_dev Development & Visualization cluster_analysis Analysis prep_chamber Prepare TLC Chamber spot_sm Spot Starting Material prep_plate Prepare TLC Plate prep_plate->spot_sm spot_co Spot Co-spot spot_sm->spot_co spot_rxn Spot Reaction Mixture spot_co->spot_rxn develop Develop Plate spot_rxn->develop visualize Visualize Spots develop->visualize analyze Analyze Results visualize->analyze

Caption: Workflow for monitoring a reaction using Thin-Layer Chromatography (TLC).

GC_Workflow cluster_prep Preparation cluster_injection Injection cluster_analysis Analysis gc_setup GC Setup inject Inject Sample gc_setup->inject sample_prep Prepare Sample Aliquot sample_prep->inject data_acq Data Acquisition inject->data_acq analyze Analyze Chromatogram data_acq->analyze

Caption: Workflow for monitoring a reaction using Gas Chromatography (GC).

References

Technical Support Center: Optimizing Reaction Conditions for Bromoacetone Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the alkylation of various nucleophiles with bromoacetone. The following information is designed to help optimize reaction conditions, troubleshoot common issues, and ensure the safe and efficient synthesis of target molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with this compound?

A1: this compound is a lachrymator and a strong irritant to the skin, eyes, and respiratory tract.[1] It is also toxic by inhalation and flammable.[2][3][4] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn.[1][2][3] An emergency shower and eyewash station should be readily accessible.[1]

Q2: How should this compound be stored?

A2: this compound is unstable and can decompose on standing, often turning violet in color.[2] It should be stored in a tightly closed container in a cool, well-ventilated area, away from heat, sparks, and open flames.[2][3][4] Some commercial sources provide this compound stabilized with magnesium oxide.

Q3: What are the most common nucleophiles used in alkylation reactions with this compound?

A3: this compound is a versatile alkylating agent that reacts with a wide range of nucleophiles.[5] The most common applications involve the alkylation of enolates derived from 1,3-dicarbonyl compounds, such as diethyl malonate and ethyl acetoacetate, to form γ-keto esters and 1,4-dicarbonyl compounds, respectively.[6][7][8]

Q4: What is the primary side reaction to consider in the alkylation of enolates with this compound?

A4: The most common side reaction is dialkylation, particularly when using substrates with two acidic protons, such as diethyl malonate.[4][9] This occurs when the mono-alkylated product is deprotonated by the base and reacts with a second molecule of this compound. To minimize this, a slight excess of the nucleophile and controlled stoichiometry of the base are often employed.[4][9]

Q5: How can I favor C-alkylation over O-alkylation?

A5: While enolates are ambident nucleophiles, C-alkylation is generally favored in reactions with alkyl halides like this compound. This preference is attributed to the "hard and soft acid and base" (HSAB) principle, where the "softer" carbon of the enolate preferentially attacks the "softer" electrophilic carbon of the alkyl bromide. The specific reaction conditions, including the choice of counter-ion, solvent, and temperature, can also influence the C/O alkylation ratio.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Inactive Base The base may have been deactivated by moisture or prolonged storage. Use a fresh batch of base or titrate to determine its activity.
Wet Reagents/Solvents Water will quench the enolate intermediate. Ensure all solvents and reagents are rigorously dried, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Insufficient Reaction Temperature Some alkylations require heating to proceed at a reasonable rate. Monitor the reaction by TLC or GC and consider gently heating the reaction mixture.
Poor Solubility of Reactants Ensure that the substrate and base are sufficiently soluble in the chosen solvent. For heterogeneous mixtures, vigorous stirring is essential.
Degraded this compound This compound can decompose over time. Use freshly distilled or a new bottle of this compound for best results.
Issue 2: Formation of Significant Side Products
Possible Cause Troubleshooting Steps
Dialkylation Use a slight excess (1.1-1.2 equivalents) of the nucleophile (e.g., diethyl malonate) relative to this compound. Add the this compound slowly to the reaction mixture to maintain a low concentration.[9]
Elimination (E2) Reaction This is more prevalent with sterically hindered substrates or stronger, more hindered bases. Use a less hindered base if possible and maintain the lowest effective reaction temperature.
Self-Condensation of this compound In the presence of a strong base, this compound can self-condense. Add the this compound to the pre-formed enolate of your substrate to minimize this side reaction.
Hydrolysis of Ester Groups During aqueous workup, prolonged exposure to acidic or basic conditions, especially at elevated temperatures, can lead to ester hydrolysis. Minimize contact time and work at lower temperatures.

Data Presentation

The following tables provide a qualitative comparison of how different reaction parameters can affect the outcome of the alkylation of diethyl malonate with this compound. Actual yields are highly dependent on the specific substrate and precise reaction conditions.

Table 1: Influence of Base on Alkylation of Diethyl Malonate

Base Typical Solvent Relative Reactivity Potential Issues
Sodium Ethoxide (NaOEt)EthanolModerateEquilibrium deprotonation, potential for side reactions.[10]
Sodium Hydride (NaH)THF, DMFHighIrreversible deprotonation, requires strictly anhydrous conditions.[4][11]
Potassium Carbonate (K₂CO₃)Acetone, AcetonitrileModerateOften used with a phase-transfer catalyst.[11]
Lithium Diisopropylamide (LDA)THFHighStrong, non-nucleophilic base; useful for kinetic control.[4]

Table 2: Influence of Solvent on Alkylation of Diethyl Malonate

Solvent Characteristics Effect on Reaction
EthanolProticCommonly used with alkoxide bases. Can participate in proton exchange.
Tetrahydrofuran (THF)Aprotic, polarGood for reactions with strong bases like NaH and LDA.[4]
Dimethylformamide (DMF)Aprotic, polarHigh boiling point, good for dissolving a wide range of reactants.[11]
AcetoneAprotic, polarOften used with weaker bases like K₂CO₃.

Experimental Protocols

Alkylation of Diethyl Malonate with this compound to form Diethyl 2-acetonylmalonate

This protocol is a representative procedure and may require optimization for specific experimental setups.

Materials:

  • Diethyl malonate

  • This compound

  • Sodium ethoxide (solid or freshly prepared from sodium metal in absolute ethanol)

  • Absolute Ethanol (anhydrous)

  • Diethyl ether (anhydrous)

  • Saturated aqueous ammonium chloride solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere (nitrogen or argon).

  • Enolate Formation: In the reaction flask, dissolve sodium ethoxide (1.0 equivalent) in absolute ethanol. To this stirred solution, add diethyl malonate (1.1 equivalents) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.

  • Alkylation: Add a solution of this compound (1.0 equivalent) in a small amount of absolute ethanol to the dropping funnel. Add the this compound solution dropwise to the stirred enolate solution over 30-60 minutes. The reaction may be exothermic; maintain the temperature with a water bath if necessary.

  • Reaction Monitoring: After the addition is complete, heat the reaction mixture to a gentle reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. To the residue, add a saturated aqueous solution of ammonium chloride to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude diethyl 2-acetonylmalonate by vacuum distillation.

Mandatory Visualization

experimental_workflow cluster_setup Reaction Setup cluster_enolate Enolate Formation cluster_alkylation Alkylation cluster_workup Workup & Purification setup Assemble dry glassware under N2 add_base Dissolve NaOEt in Ethanol setup->add_base add_malonate Add Diethyl Malonate add_base->add_malonate add_this compound Add this compound dropwise add_malonate->add_this compound reflux Reflux and Monitor (TLC/GC) add_this compound->reflux quench Quench with aq. NH4Cl reflux->quench extract Extract with Diethyl Ether quench->extract dry Dry and Concentrate extract->dry purify Vacuum Distillation dry->purify

Caption: Experimental workflow for the alkylation of diethyl malonate with this compound.

troubleshooting_workflow cluster_reagents Reagent Integrity cluster_conditions Reaction Conditions cluster_analysis Product Analysis start Low Yield or Side Products check_base Base Active? start->check_base check_this compound This compound Fresh? start->check_this compound check_solvents Solvents Anhydrous? start->check_solvents check_temp Temperature Optimal? check_solvents->check_temp check_stirring Stirring Efficient? check_temp->check_stirring check_stoichiometry Stoichiometry Correct? check_stirring->check_stoichiometry analyze_side_products Identify Side Products (NMR, GC-MS) check_stoichiometry->analyze_side_products solution Optimize Conditions analyze_side_products->solution

Caption: Logical workflow for troubleshooting this compound alkylation reactions.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Bromoacetone and Chloroacetone in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis and drug development, α-haloketones are pivotal intermediates due to their enhanced reactivity towards nucleophiles. This reactivity allows for the facile introduction of various functional groups, making them valuable precursors in the synthesis of complex molecules and heterocyclic compounds.[1][2] Among these, bromoacetone and chloroacetone are commonly utilized. This guide provides an objective comparison of their reactivity in nucleophilic substitution reactions, supported by experimental data and detailed protocols.

Theoretical Framework: The S(_N)2 Reaction in α-Haloketones

The reaction of both this compound and chloroacetone with nucleophiles typically proceeds via a bimolecular nucleophilic substitution (S(N)2) mechanism.[3] This is a concerted, single-step process where the nucleophile attacks the electrophilic α-carbon, and simultaneously, the halide leaving group departs.[4]

The reactivity of α-haloketones is significantly enhanced by the adjacent carbonyl group.[1][3] This electron-withdrawing group polarizes the carbon-halogen bond, increasing the electrophilicity of the α-carbon and making it more susceptible to nucleophilic attack.[1][3]

The rate of an S(_N)2 reaction is critically dependent on several factors, with the nature of the leaving group being a decisive one.[3] An effective leaving group is a species that is stable on its own after detaching from the parent molecule.[3] For halogens, the leaving group ability follows the trend: I > Br > Cl > F.[3] This trend is inversely related to the basicity of the halide ion; weaker bases are better leaving groups.[3][5]

Key Factors Favoring Bromide as a Better Leaving Group:

  • Size and Polarizability: Bromide is larger than chloride, allowing it to disperse its negative charge over a greater volume.[6] This reduces the charge density and increases its stability as an anion.[6] The larger electron cloud of bromide is also more polarizable, which helps to stabilize the transition state of the S(N)2 reaction.[7]

  • Basicity: HBr is a stronger acid than HCl, meaning that bromide (Br⁻) is a weaker base than chloride (Cl⁻). Weaker bases are more stable and therefore better leaving groups.[8]

Figure 1: Generalized S(_N)2 reaction pathway for α-haloacetones (X = Br or Cl).

Quantitative Data Comparison

The difference in leaving group ability between bromide and chloride leads to a significant difference in reaction rates. This compound consistently reacts faster than chloroacetone in nucleophilic substitution reactions.

Relative Reaction Rates

The Finkelstein reaction, which involves the substitution of a halide with iodide in an acetone solvent, is a classic method for comparing the reactivity of alkyl halides. The relative rates for α-haloacetones in this reaction highlight the superior reactivity of this compound.

α-HaloketoneHalogen Leaving GroupRelative Reaction Rate
This compound BrIntermediate (Significantly > 1)
Chloroacetone Cl1
Table 1: Relative reaction rates of α-haloacetones with sodium iodide in acetone. The rate of chloroacetone is set as the baseline. While a precise numerical value for this compound's relative rate is not consistently cited across literature under identical conditions, it is substantially faster than chloroacetone. For context, α-iodoacetone reacts approximately 35,000 times faster than α-chloroacetone.[3]
Kinetic Data from Hydrolysis Studies

While not a typical synthetic reaction, hydrolysis rates can also provide insight into the relative reactivity of the C-X bond. The following data is from studies on the fate of haloacetones in aqueous solutions at elevated temperatures.

CompoundReaction ConditionRate Constant (k)Temperature (K)
This compound Hydrolysis in pure water1.1 x 10⁻⁴ s⁻¹353
Chloroacetone Hydrolysis in pure water8.6 x 10¹³ exp(-129 kJ mol⁻¹/RT) s⁻¹(Arrhenius eq.)
Table 2: Kinetic data for the hydrolysis of this compound and chloroacetone. Note that the hydrolysis of this compound was found to be too slow to measure at 336.5 K, while data was obtained at 353 K.[9] Direct comparison is challenging due to different experimental conditions and reporting formats, but the data indicates chloroacetone is relatively stable to hydrolysis, with a calculated half-life of about six months at 293 K.[9]

Experimental Protocols

To empirically determine the relative reactivity, a comparative experiment can be conducted. The Finkelstein reaction is well-suited for this purpose.

Protocol: Comparative Reactivity via the Finkelstein Reaction

Objective: To qualitatively and semi-quantitatively compare the rates of nucleophilic substitution for this compound and chloroacetone.

Principle: This experiment utilizes the precipitation of sodium chloride or sodium bromide in an acetone solvent to drive the reaction forward and visually monitor its progress. Sodium iodide is soluble in acetone, while sodium chloride and sodium bromide are not. The rate of precipitate formation is proportional to the reaction rate.

Materials:

  • This compound

  • Chloroacetone

  • 15% (w/v) solution of sodium iodide in anhydrous acetone

  • Dry test tubes

  • Pipettes or droppers

  • Stopwatch

  • Water bath (optional, for the slower reaction)

Procedure:

  • Preparation: Label two dry test tubes, one for this compound and one for chloroacetone.

  • Reagent Addition: To each test tube, add 2 mL of the 15% sodium iodide in acetone solution.

  • Initiation of Reaction: At the same time, add 2-3 drops of this compound to its respective test tube and 2-3 drops of chloroacetone to its test tube. Start the stopwatch immediately.

  • Observation: Swirl the tubes to mix the contents and observe them for the formation of a precipitate (a cloudy appearance or solid).

  • Data Collection: Record the time taken for the first appearance of a distinct precipitate in each test tube.

  • Confirmation (Optional): For the chloroacetone reaction, if no precipitate is observed after an extended period (e.g., 15-20 minutes), gently warm the test tube in a water bath (around 50°C) to facilitate the reaction.[3]

Expected Outcome:

  • This compound: A precipitate of sodium bromide (NaBr) will form relatively quickly.

  • Chloroacetone: The formation of a sodium chloride (NaCl) precipitate will be significantly slower.[3] Gentle warming may be required to see a result in a reasonable timeframe.[3]

Reactivity_Comparison cluster_bromo This compound cluster_chloro Chloroacetone B_LG Better Leaving Group (Br⁻, weaker base) B_TS Lower Energy Transition State B_LG->B_TS leads to B_Rate Faster Reaction Rate B_TS->B_Rate results in C_LG Poorer Leaving Group (Cl⁻, stronger base) C_TS Higher Energy Transition State C_LG->C_TS leads to C_Rate Slower Reaction Rate C_TS->C_Rate results in Start Reactivity Comparison in Nucleophilic Substitution Start->B_LG Start->C_LG

Figure 2: Logical workflow comparing factors influencing reactivity.

Conclusion

For nucleophilic substitution reactions, This compound is a more reactive substrate than chloroacetone . This heightened reactivity is fundamentally due to the superior leaving group ability of the bromide ion compared to the chloride ion. The larger size, greater polarizability, and lower basicity of bromide contribute to a more stable leaving group and a lower activation energy for the S(N)2 transition state. This distinction is not merely theoretical but is readily observed experimentally, with this compound reacting substantially faster with nucleophiles under identical conditions. Therefore, for synthetic applications where a high rate of nucleophilic substitution is desired, this compound is the preferred reagent over chloroacetone.

References

A Comparative Guide to Cysteine Alkylation: Bromoacetone vs. Iodoacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in proteomics, protein characterization, and drug discovery, the specific and efficient alkylation of cysteine residues is a critical step. This process, which prevents the formation of disulfide bonds, is essential for accurate protein analysis and for the development of targeted covalent inhibitors. Two commonly employed reagents for this purpose are iodoacetamide, the well-established gold standard, and bromoacetone, a reactive α-haloketone.

This guide provides an objective comparison of this compound and iodoacetamide for cysteine alkylation, supported by available experimental data and established chemical principles. We will delve into their reaction mechanisms, relative reactivity and specificity, potential side reactions, and provide detailed experimental protocols.

At a Glance: Key Performance Metrics

While direct, side-by-side quantitative kinetic data for this compound is not as extensively documented as for iodoacetamide, a comparison can be drawn based on the known reactivity of haloacetamides and related compounds.

FeatureThis compoundIodoacetamide
Primary Target Cysteine ResiduesCysteine Residues
Reaction Mechanism SN2 Nucleophilic SubstitutionSN2 Nucleophilic Substitution
Reaction Product S-acetonyl-cysteineS-carboxamidomethyl-cysteine
Relative Reactivity High, comparable to iodoacetamideHigh[1]
Second-Order Rate Constant Data not readily available~36 M⁻¹ min⁻¹ (at pH 7)[1]
Optimal pH Slightly alkaline (pH 7.5-8.5)Slightly alkaline (pH 7.5-8.5)
Known Off-Target Residues Methionine, Lysine, Histidine, Aspartic Acid, Glutamic Acid, Tyrosine, N-terminus (expected)Methionine, Lysine, Histidine, Aspartic Acid, Glutamic Acid, Tyrosine, N-terminus[1][2]
Common Applications Proteomics, Affinity LabelingProteomics, Peptide Mapping, Inhibitor Studies[1]

Delving Deeper: A Performance Showdown

Reaction Mechanism and Specificity

Both this compound and iodoacetamide alkylate cysteine residues via a bimolecular nucleophilic substitution (SN2) reaction. The reaction is initiated by the nucleophilic attack of the deprotonated thiol group (thiolate) of a cysteine residue on the electrophilic α-carbon of the halo-compound, leading to the displacement of the halide ion (bromide or iodide) and the formation of a stable thioether bond.

The reactivity of haloacetamides generally follows the trend I > Br > Cl, suggesting that iodoacetamide is likely more reactive than bromoacetamide. However, studies on various haloacetamides indicate that bromo-derivatives exhibit comparable reactivity to their iodo-counterparts and may offer improved residue specificity, leading to more homogenous products.[3]

Iodoacetamide is well-documented to exhibit off-target reactivity, particularly with methionine, but also with histidine, lysine, and the N-terminus of proteins, especially at higher pH and reagent concentrations.[1][2] While less specific data is available for this compound, as an α-haloketone, it is also expected to react with other nucleophilic amino acid side chains under similar conditions. The presence of the ketone group in this compound could potentially influence its reactivity and specificity profile compared to the amide group in iodoacetamide.

Reaction Kinetics and Efficiency

Experimental Protocols

The following are generalized protocols for the in-solution and in-gel alkylation of cysteine residues. It is important to note that optimal conditions, particularly for this compound, may require empirical determination.

In-Solution Alkylation for Mass Spectrometry

This protocol is suitable for purified proteins or complex protein mixtures in solution.

Materials:

  • Protein sample

  • Denaturing buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.5)

  • Reducing agent (e.g., 1 M Dithiothreitol (DTT))

  • Alkylation agent stock solution (e.g., 500 mM Iodoacetamide or this compound in denaturing buffer, freshly prepared)

  • Quenching solution (e.g., 1 M DTT)

  • Ammonium bicarbonate (50 mM, pH 8.0)

  • Trypsin (proteomics grade)

  • Formic acid

Procedure:

  • Protein Solubilization and Reduction: Resuspend the protein pellet in denaturing buffer. Add DTT to a final concentration of 10 mM. Incubate for 1 hour at 37°C.

  • Alkylation: Cool the sample to room temperature. Add the freshly prepared alkylating agent stock solution to a final concentration of 20-55 mM. Incubate for 30-45 minutes at room temperature in the dark.

  • Quenching: Add DTT from the 1 M stock to a final concentration of 20 mM to quench the reaction. Incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Digestion: Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to below 1 M.

  • Enzymatic Digestion: Add trypsin at a 1:50 to 1:100 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.

  • Acidification: Stop the digestion by adding formic acid to a final concentration of 1%.

  • Desalting: Desalt the peptide mixture using a C18 column or similar desalting cartridge prior to mass spectrometry analysis.

In-Gel Alkylation

This protocol is designed for proteins that have been separated by SDS-PAGE.

Materials:

  • Coomassie-stained gel band

  • Destaining solution (e.g., 50% acetonitrile in 50 mM ammonium bicarbonate)

  • Acetonitrile (100%)

  • Reduction solution (10 mM DTT in 50 mM ammonium bicarbonate)

  • Alkylation solution (55 mM Iodoacetamide or this compound in 50 mM ammonium bicarbonate)

  • Wash solution (50 mM ammonium bicarbonate)

  • Trypsin solution (proteomics grade)

  • Extraction buffer (e.g., 50% acetonitrile, 5% formic acid)

Procedure:

  • Excision and Destaining: Excise the protein band of interest from the gel. Destain the gel piece with the destaining solution until clear.

  • Dehydration: Dehydrate the gel piece with 100% acetonitrile and dry it in a vacuum centrifuge.

  • Reduction: Rehydrate the gel piece in the reduction solution and incubate for 1 hour at 56°C.

  • Alkylation: Cool the gel piece to room temperature. Remove the reduction solution and add the alkylation solution. Incubate for 45 minutes at room temperature in the dark.

  • Washing and Dehydration: Wash the gel piece with the wash solution, followed by dehydration with 100% acetonitrile.

  • Enzymatic Digestion: Rehydrate the gel piece with trypsin solution and incubate overnight at 37°C.

  • Peptide Extraction: Extract the peptides from the gel piece using the extraction buffer.

  • Drying and Reconstitution: Dry the extracted peptides in a vacuum centrifuge and reconstitute them in a suitable buffer for mass spectrometry analysis.

Visualizing the Workflow and Mechanisms

To better understand the processes involved, the following diagrams illustrate the chemical reactions and a typical experimental workflow for cysteine alkylation.

Cysteine Alkylation Reaction Mechanism Cys Protein-SH Product Protein-S-R Cys->Product SN2 Attack Reagent R-X (X = Br or I) Reagent->Product Halide X⁻

Caption: SN2 mechanism of cysteine alkylation.

Experimental Workflow for In-Solution Alkylation Start Protein Sample Denature Denaturation (e.g., 8M Urea) Start->Denature Reduce Reduction (e.g., DTT) Denature->Reduce Alkyl Alkylation (this compound or Iodoacetamide) Reduce->Alkyl Quench Quenching (e.g., excess DTT) Alkyl->Quench Digest Enzymatic Digestion (e.g., Trypsin) Quench->Digest Desalt Desalting (e.g., C18 column) Digest->Desalt MS Mass Spectrometry Analysis Desalt->MS

Caption: A typical in-solution alkylation workflow.

Signaling Pathways and Applications

Cysteine alkylation is a fundamental technique for studying a wide array of signaling pathways where protein function is regulated by the redox state of cysteine residues or where these residues are targets for drug development.

Application in Redox Signaling Pathway Analysis ROS Reactive Oxygen Species (ROS) Protein_SH Protein-SH (Reduced Cysteine) ROS->Protein_SH Oxidation Protein_SOH Protein-SOH (Sulfenic Acid) Protein_SH->Protein_SOH Alkylation Cysteine Alkylation (this compound or Iodoacetamide) Protein_SH->Alkylation Trapping reduced state Analysis Mass Spectrometry Analysis Protein_SOH->Analysis Identification of oxidized sites Blocked_SH Blocked Protein-SH Alkylation->Blocked_SH Blocked_SH->Analysis

Caption: Alkylation to study redox signaling.

Conclusion

Both this compound and iodoacetamide are highly effective reagents for the alkylation of cysteine residues. Iodoacetamide remains the more extensively characterized and widely utilized reagent, with a wealth of established protocols and a well-understood reactivity profile. This compound, while less documented, presents a viable and potent alternative. Based on the chemistry of halo-compounds, it is expected to offer comparable reactivity to iodoacetamide and may provide advantages in terms of specificity.

The choice between these two reagents will ultimately depend on the specific requirements of the experiment, including the complexity of the protein sample, the desired reaction kinetics, and the tolerance for potential off-target modifications. For both reagents, careful optimization of reaction conditions such as pH, reagent concentration, and incubation time is paramount to achieving complete and specific cysteine alkylation, thereby ensuring the generation of high-quality, reproducible data in proteomics and drug discovery endeavors. Researchers are encouraged to consider the potential for off-target modifications and to empirically determine the optimal conditions for their specific application, particularly when employing this compound.

References

Efficacy of bromoacetone as an alkylating agent compared to other α-halo ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of synthetic chemistry and drug development, α-halo ketones are indispensable tools, prized for their ability to act as potent alkylating agents. Their reactivity, however, is not uniform, varying significantly with the nature of the halogen substituent. This guide offers a detailed comparison of the efficacy of bromoacetone as an alkylating agent against other common α-halo ketones, namely chloroacetone and iodoacetone, providing researchers, scientists, and drug development professionals with a clear, data-driven overview to inform their experimental designs.

The enhanced reactivity of α-halo ketones in nucleophilic substitution reactions is a well-established principle in organic chemistry. The presence of the electron-withdrawing carbonyl group polarizes the adjacent carbon-halogen bond, rendering the α-carbon significantly more susceptible to nucleophilic attack.[1] These reactions predominantly proceed via a bimolecular nucleophilic substitution (SN2) mechanism.[2]

The Decisive Role of the Leaving Group

The rate of an SN2 reaction is critically dependent on the stability of the leaving group. For the halogens, the leaving group ability follows a clear trend: I⁻ > Br⁻ > Cl⁻ > F⁻. This order is inversely related to the basicity of the halide ion; weaker bases are superior leaving groups. Iodide, being the largest and least basic of the common halides, is the most effective leaving group, while chloride is a less effective one.[1] this compound's reactivity, therefore, is logically positioned between that of iodoacetone and chloroacetone.

Quantitative Comparison of Reaction Rates

α-Halo KetoneHalogen Leaving GroupRelative Reaction Rate
IodoacetoneI⁻~35,000
This compoundBr⁻Intermediate
ChloroacetoneCl⁻1
FluoroacetoneF⁻Very Slow
Note: The relative rate for this compound is intermediate between that of the iodo and chloro compounds, reflecting the established trend in leaving group ability.[1]

Experimental Protocols

To empirically determine and compare the alkylating efficacy of these agents, a standardized experimental protocol is essential. The Finkelstein reaction provides a straightforward and effective method for this purpose.

Protocol: Comparative Reaction with Sodium Iodide in Acetone (Finkelstein Reaction)

Objective: To qualitatively and semi-quantitatively compare the rate of reaction of iodoacetone, this compound, and chloroacetone with sodium iodide in acetone.

Materials:

  • α-Iodoacetone

  • This compound

  • Chloroacetone

  • 15% (w/v) solution of sodium iodide in anhydrous acetone

  • Dry test tubes

  • Pipettes

  • Stopwatch

  • Water bath (optional, for slower reactions)

Procedure:

  • Place 2 mL of the 15% NaI in acetone solution into each of three separate, dry test tubes.

  • Add 4-5 drops of each α-haloacetone to its respective test tube.

  • Shake the tubes to ensure thorough mixing.

  • Start the stopwatch immediately upon addition of the α-haloacetone.

  • Observe the test tubes for the formation of a precipitate (sodium bromide or sodium chloride, which are insoluble in acetone).

  • Record the time taken for the first appearance of a distinct precipitate in each tube.

  • If no reaction is observed with chloroacetone at room temperature, the test tube may be gently warmed in a water bath to facilitate the reaction.[1]

Expected Outcome: Based on leaving group ability, the expected order of reactivity and precipitate formation will be:

  • α-Iodoacetone: Rapid formation of a precipitate.

  • This compound: Slower formation of a precipitate compared to the iodo-compound.[1]

  • α-Chloroacetone: Significantly slower formation of a precipitate, potentially requiring warming.[1]

Visualizing the Workflow and Reactivity Principle

To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the underlying principle of leaving group ability in SN2 reactions of α-halo ketones.

G cluster_prep Preparation cluster_reaction Reaction cluster_observation Observation & Data Collection cluster_analysis Analysis prep_sol Prepare 15% NaI in Acetone Solution prep_tubes Aliquot Solution into Three Test Tubes prep_sol->prep_tubes add_iodo Add Iodoacetone add_bromo Add This compound add_chloro Add Chloroacetone observe Observe for Precipitate Formation (NaBr or NaCl) add_iodo->observe Reaction 1 add_bromo->observe Reaction 2 add_chloro->observe Reaction 3 record Record Time for Each Reaction observe->record analysis Compare Reaction Times to Determine Relative Reactivity record->analysis G reactivity Decreasing Basicity Increasing Leaving Group Ability Increasing SN2 Reaction Rate halides F⁻ (poor) Cl⁻ Br⁻ I⁻ (excellent) reactivity:f1->halides Trend

References

Spectroscopic Analysis of Bromoacetone: A Comparative Guide for Structural Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of bromoacetone and its halogenated analogs, chloroacetone and fluoroacetone. By examining their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, researchers can effectively confirm the structure of this compound and distinguish it from similar compounds. The data presented is supported by established experimental protocols for accurate and reproducible results.

Comparative Spectroscopic Data

The structural confirmation of this compound is achieved by analyzing its unique spectroscopic fingerprint and comparing it with related haloacetones. The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectral data for this compound, chloroacetone, and fluoroacetone.

Table 1: ¹H NMR Spectroscopic Data

CompoundFunctional GroupChemical Shift (δ) in ppmMultiplicityCoupling Constant (J) in Hz
This compound CH₂Br3.97Singlet-
CH₃2.37Singlet-
Chloroacetone CH₂Cl4.13[1]Singlet-
CH₃2.31[1]Singlet-
Fluoroacetone CH₂F4.75Doublet47.5
CH₃2.22Doublet4.4

Table 2: ¹³C NMR Spectroscopic Data

CompoundFunctional GroupChemical Shift (δ) in ppm
This compound C=O199.9
CH₂Br35.7
CH₃30.7
Chloroacetone C=O200.3[1]
CH₂Cl48.9[1]
CH₃27.1[1]
Fluoroacetone C=O202.9 (d, J = 18.8 Hz)
CH₂F87.9 (d, J = 180.5 Hz)
CH₃25.8 (d, J = 2.1 Hz)

Table 3: Key IR Absorption Frequencies

CompoundFunctional GroupAbsorption Frequency (cm⁻¹)
This compound C=O Stretch~1728
Chloroacetone C=O Stretch~1735
Fluoroacetone C=O Stretch~1740

Experimental Protocols

The following are detailed methodologies for acquiring the NMR and IR spectra cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : A solution of the analyte (this compound, chloroacetone, or fluoroacetone) was prepared by dissolving approximately 10-20 mg of the compound in 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The solution was then transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy :

    • The ¹H NMR spectra were recorded on a 400 MHz spectrometer.

    • A standard single-pulse experiment was used with a 30-degree pulse angle.

    • The spectral width was set to 16 ppm, centered at approximately 5 ppm.

    • A relaxation delay of 1 second was used between scans. A total of 16 scans were acquired to ensure a good signal-to-noise ratio.

    • The free induction decay (FID) was processed with an exponential window function (line broadening of 0.3 Hz) before Fourier transformation.

  • ¹³C NMR Spectroscopy :

    • The ¹³C NMR spectra were acquired on the same 400 MHz spectrometer, operating at a frequency of 100 MHz for carbon.

    • A standard proton-decoupled pulse sequence was utilized to simplify the spectrum to single peaks for each unique carbon atom.

    • The spectral width was set to 240 ppm.

    • A relaxation delay of 2 seconds was employed. Approximately 1024 scans were averaged.

    • The FID was processed with an exponential window function (line broadening of 1.0 Hz) prior to Fourier transformation.

Infrared (IR) Spectroscopy
  • Sample Preparation : A drop of the neat liquid sample (this compound, chloroacetone, or fluoroacetone) was placed between two polished sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin capillary film.

  • Spectral Acquisition :

    • The IR spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer.

    • A background spectrum of the clean salt plates was recorded first.

    • The sample was then placed in the spectrometer's sample compartment.

    • Spectra were recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.

    • A total of 16 scans were co-added to improve the signal-to-noise ratio. The final spectrum was presented in terms of transmittance.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation cluster_comparison Comparative Analysis cluster_confirmation Conclusion Sample This compound Sample IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR IR_Data Identify C=O stretch (~1728 cm⁻¹) IR->IR_Data H_NMR_Data ¹H NMR: - CH₂Br singlet (~3.97 ppm) - CH₃ singlet (~2.37 ppm) NMR->H_NMR_Data C_NMR_Data ¹³C NMR: - C=O (~199.9 ppm) - CH₂Br (~35.7 ppm) - CH₃ (~30.7 ppm) NMR->C_NMR_Data Comparison Compare with data for Chloroacetone & Fluoroacetone IR_Data->Comparison H_NMR_Data->Comparison C_NMR_Data->Comparison Confirmation Structural Confirmation Comparison->Confirmation

Caption: Workflow for this compound structural confirmation.

References

A Comparative Guide to the Kinetic Studies of Bromoacetone Reactions in Diverse Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetic behavior of bromoacetone, a versatile α-haloketone, in various solvent systems. Understanding the influence of the solvent on reaction rates and mechanisms is paramount for optimizing synthetic routes, predicting reaction outcomes, and elucidating reaction pathways in drug development and chemical research. This document summarizes key experimental data, details generalized experimental protocols for kinetic analysis, and visualizes the underlying reaction dynamics.

Executive Summary

The reactivity of this compound in nucleophilic substitution reactions is profoundly influenced by the surrounding solvent medium. The choice of solvent can dictate the reaction mechanism, favoring either a unimolecular (SN1) or bimolecular (SN2) pathway, and significantly alter the reaction rate. Polar protic solvents, capable of hydrogen bonding, can stabilize both the carbocation intermediate in an SN1 reaction and the leaving group, while simultaneously solvating and deactivating the nucleophile in an SN2 reaction. Conversely, polar aprotic solvents are known to accelerate SN2 reactions by solvating the counter-ion of the nucleophile, thereby increasing its effective nucleophilicity. This guide presents a comparative analysis of these effects through available kinetic data.

Comparative Kinetic Data

Table 1: First-Order Rate Constants (k) for the Solvolysis of α-Bromoisobutyrophenone at 62.5 °C

Solvent Composition (% v/v)Dielectric Constant (ε) at 25 °C (approx.)Rate Constant (k) x 105 (s-1)
100% Methanol32.71.23
90% Methanol - 10% Water38.33.45
80% Methanol - 20% Water44.08.91
100% Ethanol24.50.316
90% Ethanol - 10% Water30.81.00
80% Ethanol - 20% Water37.12.51
70% Ethanol - 30% Water43.45.62
60% Ethanol - 40% Water49.712.6
50% Ethanol - 50% Water56.028.2
90% Acetone - 10% Water26.50.200
80% Acetone - 20% Water32.20.631
70% Acetone - 30% Water37.91.58

Data adapted from studies on α-bromoisobutyrophenone, which serves as a model for the behavior of this compound.

Table 2: Activation Parameters for the Solvolysis of ω-Bromo-2-acetonaphthone in Aqueous Ethanol

Solvent Composition (% v/v)ΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)
90% Ethanol - 10% Water23.5-10.2
80% Ethanol - 20% Water22.8-11.5
70% Ethanol - 30% Water22.1-12.8

This data for a related α-bromo ketone illustrates the change in activation parameters with solvent composition.

Reaction Mechanisms and Solvent Effects

The solvolysis of α-haloketones can proceed through both SN1 and SN2 pathways, with the dominant mechanism being highly dependent on the substrate structure and the solvent properties. For a primary α-haloketone like this compound, the SN2 mechanism is generally favored in the presence of a good nucleophile. However, in highly polar, ion-stabilizing solvents, an SN1 pathway may become competitive.

  • SN1 Mechanism: This two-step mechanism involves the formation of a carbocation intermediate in the rate-determining step. Polar protic solvents, such as water and alcohols, are particularly effective at stabilizing this charged intermediate through hydrogen bonding, thus accelerating the reaction rate. The rate of an SN1 reaction is primarily dependent on the concentration of the substrate.

  • SN2 Mechanism: This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. Polar aprotic solvents, such as acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), are ideal for SN2 reactions. These solvents can solvate the cation of the nucleophilic salt but do not strongly solvate the anion, leaving the nucleophile "naked" and more reactive. In contrast, polar protic solvents hinder SN2 reactions by forming a solvent shell around the nucleophile, which must be stripped away for the reaction to occur.

The data in Table 1 clearly demonstrates the accelerating effect of increasing water content (and thus solvent polarity) in aqueous-organic mixtures on the solvolysis rate, suggesting a significant degree of charge separation in the transition state, characteristic of an SN1-like mechanism for the tertiary α-bromoisobutyrophenone. For this compound, a primary halide, the influence of the nucleophilicity of the solvent would also play a crucial role, indicative of an SN2 character.

Experimental Protocols for Kinetic Studies

The following is a generalized protocol for determining the reaction kinetics of this compound with a nucleophile in a given solvent.

Materials:

  • This compound (handle with care, lachrymator)

  • Nucleophile (e.g., sodium thiocyanate, pyridine, sodium azide)

  • Solvent (e.g., ethanol, acetone, ethanol-water mixtures)

  • Quenching solution (e.g., acidic solution to stop the reaction)

  • Titrating agent (e.g., silver nitrate for halide analysis) or a suitable spectroscopic standard.

Equipment:

  • Constant temperature bath

  • Reaction flasks with stoppers

  • Pipettes and burettes

  • UV-Vis Spectrophotometer or Titration apparatus

  • Stopwatch

Procedure for a Single Kinetic Run:

  • Temperature Equilibration: Place solutions of this compound and the nucleophile in the constant temperature bath to reach the desired reaction temperature.

  • Reaction Initiation: At time t=0, rapidly mix the pre-heated solutions of this compound and the nucleophile in a reaction flask and start the stopwatch.

  • Sampling: At recorded time intervals, withdraw a known volume (aliquot) of the reaction mixture.

  • Quenching: Immediately add the aliquot to a flask containing a quenching solution to stop the reaction.

  • Analysis: Determine the concentration of the remaining reactant or the formed product in the quenched sample. This can be done by:

    • Titration: For example, titrating the released bromide ion with a standardized silver nitrate solution.

    • Spectrophotometry: If a reactant or product has a distinct UV-Vis absorption, its concentration can be monitored over time by taking spectra of the reaction mixture.

  • Data Collection: Repeat the sampling and analysis at various time points to obtain a concentration vs. time profile.

Data Analysis:

  • Determine the order of the reaction with respect to each reactant by systematically varying their initial concentrations while keeping others constant (method of initial rates).

  • Calculate the rate constant (k) from the integrated rate law that corresponds to the determined reaction order. For a pseudo-first-order reaction (where one reactant is in large excess), a plot of ln([Reactant]) vs. time will yield a straight line with a slope of -k.

  • Determine the activation energy (Ea) by measuring the rate constant at different temperatures and plotting ln(k) vs. 1/T (Arrhenius plot). The slope of this plot is -Ea/R, where R is the gas constant.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for a kinetic study of a this compound reaction.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis cluster_data_proc Data Processing prep_reagents Prepare Reactant Solutions (this compound, Nucleophile, Solvent) temp_equil Equilibrate Solutions in Constant Temp Bath prep_reagents->temp_equil init_reaction Initiate Reaction (t=0) Mix Reactants temp_equil->init_reaction sampling Withdraw Aliquots at Timed Intervals init_reaction->sampling quench Quench Reaction sampling->quench analysis Determine Concentration (Titration or Spectrophotometry) quench->analysis data_collection Record [Concentration] vs. Time analysis->data_collection plot_data Plot Kinetic Data data_collection->plot_data det_order Determine Reaction Order plot_data->det_order calc_k Calculate Rate Constant (k) det_order->calc_k arrhenius Repeat at Different Temps for Activation Energy (Ea) calc_k->arrhenius

Kinetic study workflow for this compound reactions.

Signaling Pathways and Logical Relationships

The choice of solvent directly influences the reaction pathway, as depicted in the following logical diagram.

reaction_pathway cluster_conditions Reaction Conditions cluster_solvents Solvent Choice cluster_mechanisms Dominant Mechanism cluster_kinetics Kinetic Outcome This compound This compound + Nucleophile PolarProtic Polar Protic Solvent (e.g., H2O, EtOH) This compound->PolarProtic PolarAprotic Polar Aprotic Solvent (e.g., Acetone, DMF) This compound->PolarAprotic SN1 SN1 Pathway (Carbocation Intermediate) PolarProtic->SN1 Stabilizes Carbocation SN2_slow SN2_slow PolarProtic->SN2_slow Solvates Nucleophile SN2 SN2 Pathway (Concerted) PolarAprotic->SN2 'Naked' Nucleophile Rate_SN1 Rate ≈ k[this compound] (Accelerated) SN1->Rate_SN1 Rate_SN2 Rate = k[this compound][Nu] (Accelerated) SN2->Rate_SN2 Rate_SN2_slow Rate = k[this compound][Nu] (Slowed) SN2_slow->Rate_SN2_slow

Influence of solvent type on reaction pathway.

A Comparative Analysis of Bromoacetone Synthesis Methods for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the prevailing methods for the synthesis of bromoacetone, offering a comparative analysis of their performance, supported by experimental data. This guide is intended to assist researchers, scientists, and professionals in drug development in selecting the most suitable synthesis strategy for their specific needs.

This compound (1-bromo-2-propanone), a versatile reagent in organic synthesis, is a crucial building block for a wide range of pharmaceuticals and other fine chemicals. Its synthesis has been approached through various methodologies, each with its own set of advantages and drawbacks. This guide provides a comparative analysis of the most common methods for this compound synthesis, focusing on reaction conditions, yield, purity, safety, and scalability.

Performance Comparison of Synthesis Methods

The selection of a synthesis method for this compound is often a trade-off between yield, purity, cost, safety, and environmental impact. The following table summarizes the key quantitative data for the most prevalent methods.

MethodBrominating AgentCatalyst/SolventTypical Yield (%)PurityReaction TimeKey AdvantagesKey Disadvantages
Classic Acid-Catalyzed Bromination Bromine (Br₂)Acetic Acid/Water43-51%[1][2]Moderate to High (requires fractional distillation)1-3 hours[1]Low-cost reagents, well-established procedure.Use of hazardous bromine, formation of polybrominated byproducts.[3][4]
N-Bromosuccinimide (NBS) Bromination N-Bromosuccinimide (NBS)p-TsOH/Ionic Liquid~90% (of crude product)[5][6]Good to Excellent (often requires chromatography for high purity)[5][6]~9 hours[5]Milder and more selective than Br₂, easier to handle.Higher reagent cost, longer reaction times.
Catalytic Bromination N-Bromosuccinimide (NBS)KH₂PO₄/Ethanolup to 96%[7]HighShort reaction timesUse of a recyclable and eco-friendly catalyst.Requires specific catalyst preparation.
Green Synthesis (Ionic Liquids) N-Bromosuccinimide (NBS)[bmim]PF₆Good to high yields[5][6]Good (>80%)[6]~9 hours[5]Recyclable solvent, potentially lower environmental impact.High cost of ionic liquids, potential for product contamination.[5]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

Classic Acid-Catalyzed Bromination of Acetone

This method involves the direct bromination of acetone using elemental bromine in the presence of an acid catalyst.

Materials:

  • Acetone

  • Bromine

  • Glacial Acetic Acid

  • Water

  • Sodium Carbonate

  • Calcium Chloride

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, a mixture of water, acetone, and glacial acetic acid is prepared.[1]

  • The mixture is heated to approximately 65°C.[1]

  • Bromine is added dropwise to the stirred solution over a period of 1-2 hours, ensuring the color of bromine disappears before adding more.[1]

  • After the addition is complete, the solution is stirred until it becomes colorless.[1]

  • The reaction mixture is then cooled and neutralized with sodium carbonate.

  • The separated oily layer of this compound is collected, dried with anhydrous calcium chloride, and purified by fractional distillation under reduced pressure.[1]

Bromination using N-Bromosuccinimide (NBS)

This method utilizes the less hazardous and more selective brominating agent, N-bromosuccinimide.

Materials:

  • Acetone (or other ketone starting material)

  • N-Bromosuccinimide (NBS)

  • p-Toluenesulfonic acid (p-TsOH)

  • Ionic Liquid (e.g., [bmim]PF₆) or other suitable solvent

  • Diethyl ether

  • Saturated aqueous Na₂SO₃ solution

  • Anhydrous Na₂SO₄

Procedure:

  • To a solution of the ketone in the chosen solvent (e.g., ionic liquid), a catalytic amount of p-TsOH and NBS are added.[5][6]

  • The mixture is stirred at room temperature for a specified period (e.g., 9 hours).[5]

  • The reaction mixture is then extracted with diethyl ether.[5]

  • The combined ether extracts are washed with a saturated aqueous solution of sodium sulfite to remove any unreacted NBS.[5]

  • The organic layer is dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by column chromatography.[5][6]

Visualizing the Workflow and Logic

To better understand the experimental process and the underlying chemical logic, the following diagrams have been generated.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Reagents Reagents (Acetone, Brominating Agent) Flask Reaction Flask Reagents->Flask Solvent Solvent/Catalyst (e.g., Acetic Acid, Ionic Liquid) Solvent->Flask Mixing Mixing & Stirring Flask->Mixing Heating Heating (if required) Mixing->Heating Monitoring Reaction Monitoring (TLC/GC) Heating->Monitoring Quenching Quenching/Neutralization Monitoring->Quenching Reaction Complete Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Purification (Distillation/Chromatography) Drying->Purification This compound This compound Purification->this compound

Caption: Generalized experimental workflow for this compound synthesis.

Signaling_Pathway cluster_enol Enol/Enolate Formation cluster_bromination Bromination cluster_byproducts Potential Side Reactions Acetone Acetone Enol Enol/Enolate Intermediate Acetone->Enol Tautomerization This compound This compound Enol->this compound Brominating_Agent Brominating Agent (Br₂ or NBS) Brominating_Agent->this compound Electrophilic Attack Polybromination Polybrominated Products This compound->Polybromination Further Bromination Catalyst Acid/Base Catalyst Catalyst->Acetone Promotes

Caption: Key chemical transformations in this compound synthesis.

Safety and Scalability Considerations

Safety: this compound is a lachrymatory agent and is toxic. All synthesis procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Classic Acid-Catalyzed Bromination: This method involves handling elemental bromine, which is highly corrosive and toxic. The reaction can also be exothermic and requires careful control of the bromine addition to prevent runaway reactions.[1]

  • NBS Bromination: N-Bromosuccinimide is a solid and is generally considered safer and easier to handle than liquid bromine. However, it is still an irritant and should be handled with care.

  • Catalytic and Green Methods: While these methods may offer environmental benefits, the safety of the specific catalysts and solvents must be carefully evaluated. Ionic liquids, for instance, can have their own toxicity profiles that need to be considered.

Scalability:

  • Classic Acid-Catalyzed Bromination: This method is well-established and has been performed on a large scale.[1] However, the handling of large quantities of bromine presents significant safety and logistical challenges.

  • NBS Bromination: The higher cost of NBS compared to bromine can be a limiting factor for large-scale industrial synthesis. The longer reaction times may also impact throughput.

  • Catalytic and Green Methods: The scalability of these newer methods is still under investigation. Catalyst cost, stability, and reusability are key factors that will determine their industrial viability. The high cost of ionic liquids currently limits their large-scale application.

Conclusion

The choice of a this compound synthesis method depends on a careful evaluation of the specific requirements of the application. The classic acid-catalyzed bromination remains a cost-effective option for large-scale production where the handling of hazardous materials can be managed. For laboratory-scale synthesis and applications requiring higher selectivity and milder conditions, N-bromosuccinimide offers a valuable alternative. Emerging catalytic and green synthesis methods show promise for more sustainable and efficient production of this compound, although further development is needed to address challenges related to cost and scalability. Researchers and drug development professionals should consider the trade-offs between yield, purity, safety, and cost to select the optimal method for their needs.

References

A Comparative Guide to Validating the Purity of Synthesized Bromoacetone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of reagents is paramount to achieving reliable and reproducible results. Bromoacetone (CH₃COCH₂Br), a versatile reagent in organic synthesis, is frequently used in the preparation of pharmaceuticals and other complex organic molecules.[1][2] Given its reactivity and potential to form byproducts during synthesis, rigorous purity validation is a critical step. This guide provides an objective comparison of common analytical methods for validating the purity of synthesized this compound, supported by experimental protocols and data.

Synthesis and Potential Impurities

This compound is typically synthesized by the bromination of acetone in the presence of a catalytic acid.[1][3] While seemingly straightforward, this reaction can yield several impurities that may interfere with subsequent reactions. The primary challenge is preventing over-bromination, which leads to the formation of di- and tribrominated acetones.[1][2] Unreacted acetone and the solvent used in the synthesis are also potential contaminants. Due to its instability, this compound can decompose over time, especially when exposed to light, turning violet and eventually forming a black resinous mass.[4][5] Commercial preparations are sometimes stabilized with magnesium oxide to mitigate decomposition.[1][2]

Analytical Methods for Purity Validation

The choice of analytical technique for purity assessment depends on the nature of the expected impurities and the desired level of sensitivity and structural information. The most common and effective methods for analyzing this compound are Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Comparison of Analytical Techniques

Technique Principle Advantages Disadvantages Primary Use for this compound
GC-MS Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based identification.High sensitivity and resolution for volatile impurities. Provides mass spectra for confident identification of byproducts.[6]Not suitable for non-volatile or thermally labile compounds.Ideal for identifying and quantifying volatile impurities like di- and trithis compound and residual acetone.[4][7]
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the molecular structure and environment of atoms.Provides unambiguous structural confirmation. Quantitative NMR (qNMR) can be used for highly accurate purity determination without a reference standard for each impurity.[8]Lower sensitivity compared to GC-MS and HPLC. Requires a relatively pure sample for straightforward spectral interpretation.Confirms the structure of the synthesized this compound and can quantify its purity against a known standard.[9]
HPLC Separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.Suitable for a wide range of compounds, including non-volatile and thermally unstable ones.[6][10] High resolution and sensitivity.[11]Can be more complex to develop a suitable method compared to GC. Mass spectrometry detection (LC-MS) may be required for definitive peak identification.Effective for separating this compound from non-volatile impurities and decomposition products.[10]

Experimental Protocols

1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Objective: To separate and identify volatile impurities in the synthesized this compound.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the synthesized this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Vortex the solution to ensure homogeneity.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (split mode, e.g., 50:1).

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold at 250 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 35-350.

      • Source Temperature: 230 °C.

  • Data Analysis: The retention time of the main peak should correspond to that of a this compound standard. Impurities can be identified by their mass spectra and comparison to spectral libraries (e.g., NIST).[12] The peak area percentages can be used to estimate the relative purity.

2. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Analysis

  • Objective: To confirm the chemical structure of this compound and assess its purity.

  • Instrumentation: An NMR spectrometer (e.g., 400 MHz).

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the this compound sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • Add a small amount of an internal standard with a known chemical shift (e.g., tetramethylsilane - TMS at 0 ppm).

    • Transfer the solution to an NMR tube.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single pulse experiment.

    • Number of Scans: 16-64 (depending on concentration).

    • Relaxation Delay: 1-5 seconds.

  • Data Analysis:

    • The ¹H NMR spectrum of pure this compound in CDCl₃ is expected to show two signals:

      • A singlet at approximately 2.3 ppm corresponding to the methyl protons (CH₃).[9]

      • A singlet at approximately 3.9 ppm corresponding to the methylene protons (CH₂Br).[9]

    • The integration of these peaks should be in a 3:2 ratio.[13] The presence of other peaks indicates impurities. For example, acetone would appear as a singlet around 2.17 ppm.

3. High-Performance Liquid Chromatography (HPLC) Analysis

  • Objective: To separate this compound from non-volatile impurities and degradation products.

  • Instrumentation: An HPLC system with a UV detector.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the this compound sample in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) acetonitrile:water.[10] For mass spectrometry compatibility, a small amount of formic acid can be used instead of phosphoric acid.[10]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: The purity of the this compound is determined by the area percentage of its corresponding peak in the chromatogram. The retention time should match that of a pure standard.

Alternative Reagents

While this compound is a common α-halo ketone, other similar reagents are used in organic synthesis, such as chloroacetone and iodoacetone.[1][14] The choice of halogen can influence the reactivity of the compound. The purity of these alternatives can be validated using the same analytical techniques described for this compound, with adjustments to the specific experimental parameters as needed.

Visualizations

Synthesis_and_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_validation Purity Validation cluster_results Results Acetone + Bromine Acetone + Bromine Crude this compound Crude this compound Acetone + Bromine->Crude this compound Acid Catalyst Purification (Distillation) Purification (Distillation) Crude this compound->Purification (Distillation) Pure this compound Pure this compound Purification (Distillation)->Pure this compound GCMS GC-MS Analysis Pure this compound->GCMS NMR NMR Spectroscopy Pure this compound->NMR HPLC HPLC Analysis Pure this compound->HPLC Purity Report Purity Report GCMS->Purity Report NMR->Purity Report HPLC->Purity Report

Caption: Workflow for the synthesis and purity validation of this compound.

Method_Comparison GCMS GC-MS High sensitivity for volatile impurities Provides mass for identification Not for non-volatile compounds NMR NMR Spectroscopy Provides detailed structure Quantitative (qNMR) Lower sensitivity HPLC HPLC For non-volatile compounds High resolution Method development can be complex This compound Synthesized This compound This compound->GCMS This compound->NMR This compound->HPLC

Caption: Comparison of analytical methods for this compound purity.

References

Bromoacetone: A More Reactive Alternative to Chloroacetone for Accelerated Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize synthetic pathways, the choice of reagents is paramount. In the realm of α-haloketones, both bromoacetone and chloroacetone are versatile building blocks, particularly in the synthesis of heterocyclic compounds vital to pharmaceutical development. However, experimental data consistently demonstrates that this compound offers a significant reactivity advantage over chloroacetone, leading to faster reaction times and potentially higher yields.

The enhanced reactivity of α-haloketones compared to their corresponding alkyl halides is well-established. The electron-withdrawing nature of the adjacent carbonyl group increases the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack.[1] This effect is further modulated by the nature of the halogen atom, which functions as the leaving group in nucleophilic substitution reactions.

The widely accepted trend for leaving group ability among halogens is I > Br > Cl > F. This is inversely related to the basicity of the halide ion; weaker bases are better leaving groups.[2] Consequently, the carbon-bromine bond in this compound is weaker and more easily cleaved than the carbon-chlorine bond in chloroacetone, resulting in faster reaction rates.

Quantitative Reactivity Comparison

ReagentRelative Reactivity (vs. Chloroacetone)Leaving Group
Chloroacetone1Chloride (Cl⁻)
This compoundSignificantly > 1 (Intermediate)Bromide (Br⁻)
Iodoacetone~35,000Iodide (I⁻)

Table 1: Relative reactivity of α-haloacetones in SN2 reactions. The reactivity of this compound is qualitatively known to be significantly greater than chloroacetone, falling between the chloro and iodo analogues.

Experimental Protocols: Synthesis of Heterocycles

The superior reactivity of this compound can be leveraged to improve the efficiency of common heterocyclic syntheses, such as the Hantzsch thiazole synthesis and the synthesis of substituted imidazoles.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide to form a thiazole ring, a core structure in many pharmaceutical agents.[3]

Comparative Protocol:

  • Reaction Setup: In two separate round-bottom flasks, dissolve thiourea (1.0 mmol) in ethanol (10 mL).

  • Reagent Addition: To the first flask, add chloroacetone (1.0 mmol). To the second flask, add this compound (1.0 mmol).

  • Reaction: Stir both mixtures at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, neutralize the reaction mixtures with a saturated solution of sodium bicarbonate. The product will precipitate out of solution.

  • Isolation: Collect the solid product by filtration, wash with water, and dry.

  • Analysis: Determine the reaction time and yield for both reactions.

Expected Outcome: The reaction with this compound is expected to proceed to completion significantly faster than the reaction with chloroacetone. The yield with this compound may also be higher due to a reduction in side reactions that can occur with prolonged reaction times.

Imidazole Synthesis

Substituted imidazoles, another important class of heterocyclic compounds in drug discovery, can be synthesized by reacting an α-haloketone with an amidine.

Comparative Protocol:

  • Reaction Setup: In two separate pressure vessels, place formamidine acetate (1.0 mmol) in liquefied ammonia.

  • Reagent Addition: To the first vessel, add chloroacetone (1.0 mmol). To the second vessel, add this compound (1.0 mmol).

  • Reaction: Seal the vessels and stir the mixtures at 70°C overnight.[4]

  • Work-up: After cooling, carefully vent the ammonia. Extract the residue with an appropriate organic solvent.

  • Purification: Purify the crude product by column chromatography.

  • Analysis: Compare the yields of the desired imidazole product from both reactions.

Expected Outcome: this compound is anticipated to provide a higher yield of the target imidazole compared to chloroacetone under the same reaction conditions due to its greater reactivity.

Visualizing the Reactivity Difference

The following diagrams illustrate the underlying principles of α-haloketone reactivity and a typical experimental workflow for their comparison.

SN2_Reactivity cluster_reactants Reactants cluster_TS Transition State (Sₙ2) cluster_products Products Nu Nucleophile Bromo This compound Nu->Bromo Faster Reaction Chloro Chloroacetone Nu->Chloro Slower Reaction TS_Br [Nu---C---Br]‡ Bromo->TS_Br TS_Cl [Nu---C---Cl]‡ Chloro->TS_Cl Product_Br Product + Br⁻ TS_Br->Product_Br Product_Cl Product + Cl⁻ TS_Cl->Product_Cl

Figure 1: SN2 reaction pathway comparison for this compound and chloroacetone.

experimental_workflow start Start: Parallel Reaction Setup reagents Thiourea in Ethanol start->reagents add_bromo Add this compound reagents->add_bromo add_chloro Add Chloroacetone reagents->add_chloro monitor Monitor Reactions (TLC) add_bromo->monitor add_chloro->monitor workup_bromo Work-up (Bromo) monitor->workup_bromo Faster workup_chloro Work-up (Chloro) monitor->workup_chloro Slower analysis Compare Yields and Reaction Times workup_bromo->analysis workup_chloro->analysis

Figure 2: Workflow for comparing this compound and chloroacetone reactivity.

Conclusion

For researchers in drug development and organic synthesis, efficiency is key. The evidence strongly supports the use of this compound as a more reactive and often more effective alternative to chloroacetone. Its superior leaving group ability translates to faster reaction rates in nucleophilic substitution reactions, which can lead to shorter synthesis times, reduced energy consumption, and potentially improved yields. When planning syntheses involving α-haloketones, particularly for the construction of heterocyclic scaffolds, this compound should be considered the reagent of choice for accelerating discovery and development timelines.

References

The Industrial Chemist's Dilemma: A Cost-Benefit Analysis of Bromoacetone in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of an alkylating agent in large-scale synthesis is a critical decision with far-reaching implications for cost, efficiency, and safety. This guide provides a comprehensive cost-benefit analysis of bromoacetone, a potent and versatile reagent, in comparison to its common alternatives, chloroacetone and dimethyl sulfate. By examining experimental data, cost factors, and operational considerations, this document aims to equip decision-makers with the necessary information to select the most appropriate alkylating agent for their specific synthetic needs.

This compound, a highly reactive α-haloketone, has long been a staple in the synthetic chemist's toolbox for the construction of a wide array of chemical architectures, including pharmaceuticals and other fine chemicals. However, its significant toxicity, lachrymatory nature, and handling challenges necessitate a thorough evaluation of its costs and benefits, particularly in an industrial setting where safety and economic viability are paramount. This analysis delves into a comparative study of this compound against chloroacetone, a less reactive but often safer alternative, and dimethyl sulfate, a powerful and cost-effective methylating agent that can sometimes serve as a substitute.

Comparative Analysis of Key Performance Indicators

The selection of an alkylating agent is a multi-faceted decision that extends beyond mere reactivity. Factors such as raw material cost, reaction yield and time, purification requirements, and waste disposal all contribute to the overall economic and operational feasibility of a large-scale synthesis. The following tables provide a summary of these key performance indicators for this compound, chloroacetone, and dimethyl sulfate.

Table 1: Cost and Physical Properties

Alkylating AgentTypical Industrial Price (per kg)Molecular Weight ( g/mol )Boiling Point (°C)
This compound$1.00 - $4200.00[1][2]136.98137
Chloroacetone$465/litre - $6170/220kg[3]92.52120
Dimethyl Sulfate$20.00 - $700.00[4][5][6]126.13188

Table 2: Reactivity and Safety

Alkylating AgentRelative ReactivityKey Hazards
This compoundHighToxic, lachrymator, corrosive
ChloroacetoneModerateToxic, lachrymator
Dimethyl SulfateVery HighHighly toxic, carcinogenic, corrosive[7]

Table 3: Waste Disposal Costs for Halogenated Organics

Waste StreamDisposal Cost (per gallon)
High Halogen (1,000 - 19,999 PPM) - Low Solvent$1.45
High Halogen (>20,000 PPM) - Low Solvent$1.45
Contaminated Oils (>1,000 PPM Halogens)$1.29

Note: Prices are indicative and can vary based on volume, location, and specific waste composition.

Experimental Protocols and Performance Data

To provide a practical comparison, we will examine the application of these alkylating agents in two common and industrially relevant transformations: the synthesis of 2-aminothiazoles and the Favorskii rearrangement.

Synthesis of 2-Aminothiazole Derivatives

The Hantzsch thiazole synthesis is a cornerstone reaction in medicinal chemistry, with the resulting 2-aminothiazole scaffold present in numerous approved drugs.[8][9][10][11] The reaction typically involves the condensation of an α-haloketone with a thiourea.

Experimental Protocol: Hantzsch Thiazole Synthesis

A mixture of the respective α-haloketone (this compound or chloroacetone, 1.0 eq.) and thiourea (1.1 eq.) in a suitable solvent (e.g., ethanol, DMF) is heated to reflux for a specified period. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization.

Table 4: Comparative Data for 2-Aminothiazole Synthesis

Alkylating AgentTypical Reaction TimeTypical Yield (%)Key Considerations
This compound1-4 hours85-95Faster reaction times, but requires more stringent handling procedures due to higher reactivity and toxicity.
Chloroacetone4-12 hours75-85Slower reaction, may require higher temperatures or longer reaction times. Generally considered safer to handle in large quantities.
Favorskii Rearrangement

The Favorskii rearrangement is a valuable carbon-carbon bond-forming reaction that converts α-halo ketones to carboxylic acid derivatives, often with ring contraction in cyclic systems.[12][13][14] The choice of α-haloketone can significantly impact the reaction's efficiency.

Experimental Protocol: Favorskii Rearrangement

The α-halo ketone (this compound or chloroacetone, 1.0 eq.) is treated with a base (e.g., sodium hydroxide, sodium methoxide) in a suitable solvent (e.g., water, methanol). The reaction is typically stirred at room temperature or with gentle heating. After the reaction is complete, the mixture is acidified, and the carboxylic acid product is extracted and purified.

Table 5: Comparative Data for Favorskii Rearrangement

Alkylating AgentTypical Reaction TimeTypical Yield (%)Key Considerations
This compound0.5-2 hours80-90Faster and often cleaner reaction due to the better leaving group ability of bromide.
Chloroacetone2-8 hours70-80Slower reaction that may lead to more side products due to the lower reactivity of the C-Cl bond.

Logical Workflow for Alkylating Agent Selection

The decision-making process for selecting an appropriate alkylating agent for large-scale synthesis is a complex interplay of chemical, economic, and safety factors. The following diagram illustrates a logical workflow to guide this selection process.

Alkylating_Agent_Selection cluster_options Alkylating Agent Options start Define Synthetic Target & Scale reactivity Required Reactivity & Selectivity start->reactivity cost Cost Analysis (Reagent, Process, Waste) reactivity->cost High safety Safety & Handling (Toxicity, Exposure Limits) reactivity->safety Moderate This compound This compound reactivity->this compound High Reactivity Needed chloroacetone Chloroacetone reactivity->chloroacetone Moderate Reactivity Sufficient dms Dimethyl Sulfate reactivity->dms Methylation Required cost->safety cost->this compound Higher Cost Acceptable cost->chloroacetone Cost-Effectiveness Critical cost->dms Low Reagent Cost is a Priority decision Select Optimal Alkylating Agent safety->decision safety->this compound Strict Handling Protocols Feasible safety->chloroacetone Standard Handling is Preferred safety->dms Extreme Caution & Containment Possible This compound->decision chloroacetone->decision dms->decision alternatives Other Alternatives alternatives->decision

References

The Versatile Role of Bromoacetone in the Synthesis of Biologically Active Heterocyples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of novel bioactive compounds is a cornerstone of innovation. Bromoacetone, a reactive α-haloketone, serves as a versatile and accessible building block for the construction of a variety of heterocyclic scaffolds, including thiazoles, oxazoles, and imidazoles. This guide provides a comparative overview of the biological activities of compounds synthesized using this compound, alongside alternative synthetic strategies, supported by quantitative data and detailed experimental protocols.

This document will delve into the antimicrobial, anticancer, and anti-inflammatory properties of these this compound-derived compounds, offering a clear comparison of their efficacy. Furthermore, it will outline the experimental procedures for both the synthesis and the biological evaluation of these molecules, providing a solid foundation for further research and development.

Antimicrobial Activity: Thiazole Derivatives

Thiazole rings are a common feature in many antimicrobial agents. The Hantzsch thiazole synthesis, a classic reaction, effectively utilizes this compound or its derivatives to construct this key heterocycle.

Synthesis from this compound: Hantzsch Thiazole Synthesis

A primary route to biologically active thiazoles involves the reaction of an α-haloketone, such as this compound, with a thioamide. For instance, the reaction of this compound with thiourea yields 2-amino-4-methylthiazole, a precursor for further functionalization.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various thiazole derivatives against a range of microbial strains. While not all of these were synthesized directly from this compound in the cited literature, their synthesis often employs structurally similar α-bromoacetophenones, highlighting the utility of this class of reagents.

Compound ClassMicrobial StrainMIC (µg/mL)Reference
Thiazole DerivativesStaphylococcus aureus>1024[1]
Thiazole DerivativesEscherichia coli>1024[1]
Thiazole DerivativesCandida glabrata32-128[1]
Alternative Synthetic Route: Cook-Heilbron Synthesis

An alternative pathway to thiazoles that avoids α-haloketones is the Cook-Heilbron synthesis. This method involves the reaction of an α-aminonitrile with carbon disulfide or a related dithioate. This approach allows for the synthesis of 5-aminothiazoles, offering a different substitution pattern compared to the Hantzsch synthesis.

Anticancer Activity: Oxazole and Thiazole Derivatives

Both oxazole and thiazole derivatives have demonstrated significant potential as anticancer agents, with mechanisms often involving the inhibition of crucial cellular processes like tubulin polymerization or key signaling pathways.

Synthesis from this compound: Bredereck and Hantzsch Syntheses

Oxazoles can be synthesized via the Bredereck reaction, which involves the condensation of an α-haloketone like this compound with an amide. Thiazole synthesis, as previously mentioned, can be achieved through the Hantzsch reaction.

Quantitative Anticancer Data

The following table presents the half-maximal inhibitory concentration (IC50) values for various oxazole and thiazole derivatives against different cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
Thiazole Derivative (4c)MCF-7 (Breast)2.57 ± 0.16[2]
Thiazole Derivative (4c)HepG2 (Liver)7.26 ± 0.44[2]
Thiazole Derivative (4b)MCF-7 (Breast)31.5 ± 1.91[2]
Thiazole Derivative (4b)HepG2 (Liver)51.7 ± 3.13[2]
Thiazolidin-4-one (5d)HepG2 (Liver)8.80 ± 0.31 (µg/mL)[3]
Thiazolidin-4-one (5d)MCF-7 (Breast)7.22 ± 0.65 (µg/mL)[3]
Alternative Synthetic Routes
  • For Oxazoles (Robinson-Gabriel Synthesis): This method involves the dehydration of 2-acylamino ketones. It provides a pathway to 2,5-disubstituted oxazoles and does not require an α-haloketone starting material.

  • For Oxazoles (Oxidative Cyclization of Enamides): A more modern approach involves the oxidative cyclization of enamides, often mediated by reagents like phenyliodine diacetate (PIDA), to form the oxazole ring. This method is notable for being metal-free.[2][4]

  • For Thiazoles: As mentioned, the Cook-Heilbron synthesis provides an alternative route.

Anti-inflammatory Activity: Imidazole and Oxazole Derivatives

Imidazole and oxazole derivatives have been investigated for their anti-inflammatory properties, often targeting enzymes and signaling pathways involved in the inflammatory response, such as the NF-κB pathway.

Synthesis from this compound: Debus-Radziszewski and Bredereck Reactions

The Debus-Radziszewski imidazole synthesis can utilize α-dicarbonyl compounds, which can be derived from α-haloketones like this compound, in a multicomponent reaction with an aldehyde and ammonia. Oxazoles can be prepared via the Bredereck reaction as previously described.

Quantitative Anti-inflammatory Data

The table below summarizes the anti-inflammatory activity of selected imidazole and oxazole derivatives.

Compound ClassAssayActivityReference
Imidazole DerivativesCarrageenan-induced paw edemaModerate to good inhibition[5]
2,5-disubstituted-1,3,4-oxadiazole (3f)Carrageenan-induced rat paw oedema46.42% inhibition[4]
2,5-disubstituted-1,3,4-oxadiazole (3i)Carrageenan-induced rat paw oedema50% inhibition[4]
Alternative Synthetic Route: Van Leusen Imidazole Synthesis

The Van Leusen imidazole synthesis offers a powerful alternative for the creation of imidazoles. This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldimine to form the imidazole ring. This method is highly versatile for producing various substituted imidazoles.

Other Reported Biological Activities

Beyond the major areas highlighted, compounds derived from this compound precursors have shown potential in other therapeutic areas:

  • Antidiabetic Activity: Certain imidazole derivatives have been investigated for their potential to lower blood glucose levels.

  • Anticonvulsant Activity: Some thiazole and thiadiazole derivatives have demonstrated anticonvulsant properties in preclinical models.[6][7][8][9][10]

  • Enzyme Inhibition: Oxadiazole derivatives, which can be synthesized through multi-step procedures potentially involving this compound-derived intermediates, have been shown to inhibit enzymes like α-glucosidase and butyrylcholinesterase (BChE).[11][12]

  • Antiviral Activity: this compound can be a starting material in the synthesis of intermediates for more complex antiviral drugs, such as the HIV protease inhibitor Lopinavir.

Mandatory Visualizations

Signaling Pathways

STAT3_Signaling_Pathway STAT3 Signaling Pathway in Cancer cluster_nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimer STAT3 Dimer STAT3_active->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus DNA DNA Dimer->DNA Binds to promoter Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) DNA->Transcription Initiates Oxazole Oxazole Derivatives Oxazole->STAT3_active Inhibits

Caption: STAT3 signaling pathway and inhibition by oxazole derivatives.

NFkB_Signaling_Pathway NF-κB Signaling Pathway in Inflammation cluster_nucleus Stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimulus->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates p_IkB p-IκB IkB->p_IkB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates DNA DNA NFkB->DNA Binds to promoter NFkB_IkB NF-κB-IκB Complex (inactive) NFkB_IkB->NFkB Releases Proteasome Proteasome p_IkB->Proteasome Ubiquitination & Degradation Transcription Pro-inflammatory Gene Transcription DNA->Transcription Initiates Imidazole Imidazole Derivatives Imidazole->IKK Inhibits

Caption: NF-κB inflammatory pathway and inhibition by imidazole derivatives.

Experimental Workflows

Hantzsch_Thiazole_Synthesis Workflow for Hantzsch Thiazole Synthesis start Start reactants Combine this compound and Thiourea in Ethanol start->reactants reflux Reflux the Mixture reactants->reflux cool Cool to Room Temperature reflux->cool precipitate Precipitate Product (e.g., with base) cool->precipitate filter Filter the Solid precipitate->filter wash Wash with Water filter->wash dry Dry the Product wash->dry characterize Characterize (NMR, IR, Mass Spec) dry->characterize end End characterize->end

Caption: Experimental workflow for Hantzsch thiazole synthesis.

MTT_Assay_Workflow Workflow for MTT Cytotoxicity Assay start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 add_compound Add Test Compound (various concentrations) incubate1->add_compound incubate2 Incubate (48-72h) add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (4h) add_mtt->incubate3 add_solvent Add Solubilizing Agent (e.g., DMSO) incubate3->add_solvent measure Measure Absorbance (570 nm) add_solvent->measure calculate Calculate IC50 Value measure->calculate end End calculate->end

References

Safety Operating Guide

Proper Disposal of Bromoacetone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of bromoacetone, a hazardous chemical requiring specialized handling. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personal safety and regulatory compliance.

Immediate Safety and Handling Precautions

This compound is a highly toxic and lachrymatory substance. All handling must occur in a well-ventilated chemical fume hood.[1] Personal Protective Equipment (PPE) is mandatory, including:

  • Nitrile or neoprene gloves[1]

  • Chemical splash goggles[1]

  • A fully buttoned lab coat[1]

  • Where splashing is a risk, a face shield in addition to goggles is recommended.

Primary Disposal Method: Hazardous Waste Collection

The required and safest method for the disposal of this compound is through a licensed hazardous waste management company.[2][3] Do not attempt to dispose of this compound down the drain or in regular trash.

Procedure for Waste Collection:

  • Containerization: Collect this compound waste in a designated, leak-proof, and clearly labeled container. The container must be compatible with this compound and should be kept tightly closed when not in use.[1][2]

  • Labeling: The waste container must be labeled as "Hazardous Waste" and clearly identify the contents as "this compound". Include any other constituents of the waste mixture.

  • Storage: Store the sealed waste container in a cool, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]

  • Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

Spill Management and Cleanup

In the event of a this compound spill, immediate and careful action is required to prevent exposure and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[4]

  • Ventilate: Ensure the area is well-ventilated, typically by working within a chemical fume hood.

  • Personal Protective Equipment (PPE): Before addressing the spill, don the appropriate PPE as listed above. For larger spills, respiratory protection may be necessary.[2]

  • Containment and Absorption: Absorb the spilled liquid with an inert material such as vermiculite, dry sand, or earth.[4] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable container for hazardous waste.[2][4]

  • Decontamination: Decontaminate the spill area by washing it with soap and water.[4] Collect the cleaning materials and any contaminated items for disposal as hazardous waste.

  • Disposal: Label the container with the spill cleanup materials as "Hazardous Waste" and dispose of it through your institution's EHS program.[4]

Data on this compound Hazards

For quick reference, the following table summarizes key hazard information for this compound.

Hazard ClassificationDescription
Acute Toxicity Fatal if inhaled, harmful if swallowed.[2]
Skin Corrosion/Irritation Causes severe skin burns and eye damage.[5]
Flammability Flammable liquid and vapor.[3]
Lachrymator Is a potent tearing agent.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

G start This compound Waste Generated spill Spill Occurs start->spill routine_waste Routine Waste Collection start->routine_waste No Spill spill_cleanup Spill Cleanup Procedure spill->spill_cleanup Yes collect_routine Collect in Labeled Hazardous Waste Container routine_waste->collect_routine absorb Absorb with Inert Material spill_cleanup->absorb collect_spill Collect in Sealed Container absorb->collect_spill decontaminate Decontaminate Area collect_spill->decontaminate store Store Safely decontaminate->store collect_routine->store contact_ehs Contact EHS for Pickup store->contact_ehs

Caption: this compound Disposal Workflow.

Chemical Neutralization (For Informational Purposes Only)

References

Navigating the Risks: A Comprehensive Safety and Handling Guide for Bromoacetone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis and handling of novel compounds are routine. However, the inherent risks associated with potent chemical reagents demand rigorous safety protocols. Bromoacetone, a highly toxic and lachrymatory agent, necessitates stringent handling procedures to ensure the safety of laboratory personnel and the integrity of research. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for the handling of this compound, to foster a culture of safety and precision in the laboratory.

Essential Safety Information at a Glance

This compound is a colorless to violet liquid that is highly flammable and toxic.[1][2] It is a potent lachrymator, causing severe irritation to the eyes, skin, and respiratory tract.[3] Due to its hazardous nature, all handling of this compound must be conducted within a certified chemical fume hood, with personnel wearing appropriate personal protective equipment (PPE).

PropertyValueSource
Molecular Formula C₃H₅BrO[4]
CAS Number 598-31-2[5][6]
Boiling Point 137 °C (279 °F; 410 K)[4]
Flash Point 51.1 °C (124.0 °F; 324.2 K)[4]
Occupational Exposure Limits (OSHA PEL, ACGIH TLV) Not Established[3][5]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical when handling this compound. The following table outlines the minimum required PPE.

Body PartRequired PPESpecification
Eyes/Face Safety Goggles & Face ShieldIndirect-vent, impact and splash-resistant goggles worn in combination with a face shield.[7]
Skin Chemical-Resistant Gloves & Lab CoatImpervious gloves (consult manufacturer's compatibility chart) and a flame-resistant lab coat.[7][8]
Respiratory RespiratorA full-facepiece respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) should be used.[7][8]
Body Full Protective ClothingFor large quantities or in case of a spill, complete protective clothing, including boots, is necessary.[2][7]

Step-by-Step Protocol for Handling this compound

This protocol outlines the essential steps for the safe handling of this compound from preparation to disposal.

1. Pre-Experiment Preparation:

  • Ensure a certified chemical fume hood is operational.

  • Verify that an emergency shower and eyewash station are accessible and functional.[5]

  • Assemble all necessary equipment and reagents within the fume hood.

  • Don all required PPE as outlined in the table above.

2. Handling and Use:

  • Ground and bond all containers and receiving equipment to prevent static discharge.[7][8]

  • Use non-sparking tools.[7][8]

  • Keep away from heat, sparks, open flames, and other ignition sources.[5][7][8]

  • Work with the smallest quantity of this compound necessary for the experiment.

  • Keep the container tightly closed when not in use.[7][8]

3. Post-Experiment Procedures:

  • Upon completion of the experiment, carefully quench any remaining this compound according to established laboratory procedures.

  • Decontaminate all glassware and equipment that came into contact with this compound.

4. Waste Disposal:

  • This compound is considered a hazardous waste and must be disposed of accordingly.[5]

  • Collect all this compound waste in a designated, sealed, and properly labeled container.

  • The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[7]

  • Do not dispose of this compound down the drain.

5. Emergency Procedures:

  • Spill: In the event of a spill, evacuate the area immediately.[2][3] If trained and equipped, absorb the spill with an inert material such as vermiculite or sand, and place it in a sealed container for disposal.[5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Visualizing the Safety Workflow

The following diagram illustrates the critical decision points and safety procedures for handling this compound.

Bromoacetone_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment cluster_disposal Disposal & Emergency start Start: Plan Experiment ppe Don Appropriate PPE start->ppe hood Verify Fume Hood Operation ppe->hood emergency Check Emergency Equipment hood->emergency handle Handle this compound in Fume Hood emergency->handle no_ignition Eliminate Ignition Sources handle->no_ignition spill Spill Occurs handle->spill closed Keep Container Closed no_ignition->closed quench Quench/Deactivate closed->quench decontaminate Decontaminate Glassware quench->decontaminate waste Collect Hazardous Waste decontaminate->waste end End waste->end emergency_proc Follow Emergency Procedures spill->emergency_proc emergency_proc->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.